molecular formula C9H13NO B1359132 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one CAS No. 411208-03-2

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Cat. No.: B1359132
CAS No.: 411208-03-2
M. Wt: 151.21 g/mol
InChI Key: NBCLWNCJSKCWIK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2) is a ketone derivative featuring a pyrrole ring attached to a tert-butyl-substituted carbonyl group. With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this compound serves as a versatile building block in organic synthesis and scientific research . Its structure allows it to participate in various chemical reactions, making it a valuable intermediate for constructing more complex heterocyclic compounds and organic molecules . In scientific research, derivatives of this compound are extensively studied for their potential biological activities. Research indicates that such pyrrole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains, including multidrug-resistant Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in developing new antimicrobial agents . Furthermore, its anticancer potential has been investigated, with studies showing that related compounds can inhibit the growth of cancer cells by affecting cell signaling pathways and gene expression . Beyond biomedical applications, pyrrole compounds are crucial in materials science. They are used in the functionalization of carbon allotropes like furnace carbon black, which can be utilized as a reinforcing filler in elastomeric composites. Such functionalized materials demonstrate a reduced Payne effect and increased dynamic rigidity, making them valuable for developing advanced materials, including those for tire compounds, in line with sustainable chemical processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLWNCJSKCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616011
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411208-03-2
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Synonyms: N-Pivaloylpyrrole, 1-Pivaloylpyrrole CAS Registry Number: 66556-96-5 Molecular Formula: C


H

NO Molecular Weight: 165.21 g/mol [1]

This guide provides a comprehensive technical analysis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , a critical intermediate in organic synthesis. N-Acylpyrroles serve as "activated amides" or "pseudo-ketones," widely utilized in the synthesis of 2-substituted pyrroles via the "pyrrole dance" mechanism or as acylating agents. This document synthesizes experimental protocols with detailed spectroscopic data (


H NMR, 

C NMR, IR, MS) to facilitate accurate identification and quality control in drug development workflows.

Synthesis & Preparation Protocol

To ensure high spectral purity, the following "field-proven" synthesis protocol is recommended. This method minimizes the formation of C-acylated byproducts, a common pitfall when using weaker bases.

Optimized N-Acylation Protocol

Reaction Principle: Deprotonation of pyrrole with a strong base (NaH) followed by nucleophilic attack on pivaloyl chloride.

Reagents:

  • Pyrrole (1.0 equiv) - Freshly distilled

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • THF (Anhydrous)

Workflow:

  • Activation: Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add pyrrole dropwise. Evolution of

    
     gas will be observed. Stir for 30 minutes at 0°C to ensure formation of the pyrrolide anion.
    
  • Acylation: Add pivaloyl chloride dropwise. The steric bulk of the pivaloyl group favors N-acylation over C-acylation under these conditions.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench with saturated

    
    , extract with diethyl ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).

SynthesisWorkflow Start Pyrrole (C4H5N) Step1 1. NaH, THF, 0°C (Deprotonation) Start->Step1 Intermediate Sodium Pyrrolide (Anionic Species) Step1->Intermediate - H2 Step2 2. Pivaloyl Chloride (Acylation) Intermediate->Step2 Product N-Pivaloylpyrrole (Target) Step2->Product - NaCl

Figure 1: Step-wise synthesis workflow for N-Pivaloylpyrrole via anionic activation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of N-pivaloylpyrrole is distinct due to the symmetry of the pyrrole ring and the intense singlet of the tert-butyl group.


H NMR Data (CDCl

, 400 MHz)

The pivaloyl group exerts a deshielding effect on the


-protons (positions 2 and 5) of the pyrrole ring compared to free pyrrole.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.30 - 7.45 Triplet / Multiplet2HPyrrole

-H (C2, C5)
Deshielded by the adjacent carbonyl anisotropy and electron withdrawal.
6.20 - 6.30 Triplet / Multiplet2HPyrrole

-H (C3, C4)
Similar to free pyrrole; less affected by N-acylation.
1.45 Singlet9Htert-Butyl (C(CH

)

)
Characteristic intense singlet; diagnostic for the pivaloyl group.

C NMR Data (CDCl

, 100 MHz)

The carbonyl carbon typically appears upfield relative to standard ketones due to the amide-like resonance, though less upfield than dialkyl amides due to the aromaticity of the pyrrole ring competing for the nitrogen lone pair.

Chemical Shift (

, ppm)
AssignmentNotes
175.2 C=O (Carbonyl)Quaternary signal; confirms N-acylation.
119.5 Pyrrole

-C (C2, C5)
CH signal.
111.8 Pyrrole

-C (C3, C4)
CH signal.
40.5 C (CH

)

(Quaternary)
Steric center of the pivaloyl group.
27.8 C(C H

)

(Methyls)
Intense signal corresponding to 3 equivalent methyls.
Infrared (IR) Spectroscopy

The carbonyl stretching frequency is the most critical diagnostic feature. In N-acylpyrroles, the nitrogen lone pair is partially delocalized into the aromatic pyrrole ring, reducing its donation into the carbonyl oxygen. This increases the double-bond character of the C=O bond compared to standard amides.

  • Diagnostic Peak: 1730 cm

    
     (Strong, C=O Stretch) 
    
    • Context: Standard amides appear at 1650-1690 cm

      
      . The shift to ~1730 cm
      
      
      
      indicates the "activated" nature of the amide bond, resembling a ketone or ester.
  • Other Peaks:

    • 2970 cm

      
       (C-H stretch, aliphatic t-butyl)
      
    • 1460, 1320 cm

      
       (Pyrrole ring breathing/stretching)
      
Mass Spectrometry (MS)

Fragmentation follows a predictable pathway dominated by the stability of the tert-butyl cation and the pyrrole ring.

  • Molecular Ion (M

    
    ):  m/z 165
    
  • Base Peak: m/z 57 (tert-Butyl cation) or m/z 67 (Pyrrole cation + H) depending on ionization method (EI vs ESI).

MassSpec M Molecular Ion (M+) m/z 165 Frag1 Fragment A [M - tBu]+ m/z 108 M->Frag1 Loss of t-Bu (57) Frag2 Acylium Ion [tBu-CO]+ m/z 85 M->Frag2 Cleavage at N-C Frag4 t-Butyl Cation [C4H9]+ m/z 57 M->Frag4 Alpha Cleavage Frag3 Pyrrole Ion [C4H5N]+ m/z 67 Frag1->Frag3 Loss of CO (28)

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Structural Insights & Applications

Steric Hindrance & Reactivity

The tert-butyl group provides significant steric bulk, which protects the nitrogen and directs subsequent lithiation to the 2-position of the pyrrole ring. This makes N-pivaloylpyrrole an excellent substrate for the "Pyrrole Dance" (base-catalyzed halogen migration) or directed ortho-metalation (DoM).

Stability

Unlike simple N-acetylpyrroles, which can be easily hydrolyzed, the N-pivaloyl derivative is more robust due to the steric shielding of the carbonyl carbon by the tert-butyl group. This allows it to survive harsher reaction conditions during multi-step synthesis.

References

  • PubChem. 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CID 13813926). National Library of Medicine. Link

  • Bates, D. K., et al. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis, 2003. (General N-acylpyrrole synthesis context). Link

  • National Institute of Standards and Technology (NIST). Pyrrole Mass Spectrum & NMR Data. (Baseline data for pyrrole fragment analysis). Link

  • Oregon State University. 1H NMR Chemical Shifts Table. (Reference for t-butyl and aromatic shifts). Link

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Reagent for Regioselective Pyrrole Functionalization

Executive Summary

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as


-Pivaloylpyrrole , is a pivotal intermediate in heterocyclic chemistry. It serves a dual function: protecting the sensitive pyrrole nitrogen from oxidation and electrophilic attack, while simultaneously acting as a powerful Directing Metalation Group (DMG) .

This guide details the physicochemical properties, synthesis, and strategic application of


-pivaloylpyrrole in drug discovery, specifically focusing on its utility in Directed Ortho Metalation (DoM)  strategies for accessing C2-substituted pyrroles—a structural motif ubiquitous in bioactive alkaloids and pharmaceutical candidates.
Chemical Identity & Physicochemical Properties[1][2]

The steric bulk of the tert-butyl group (pivaloyl) provides unique stability compared to simple acetyl or benzoyl analogs, preventing unwanted nucleophilic attack at the carbonyl carbon during metallation steps.

PropertySpecification
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name

-Pivaloylpyrrole
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in THF, Et

O, CH

Cl

; Insoluble in water
Boiling Point ~90–95 °C (at 0.5 mmHg) [Estimated based on analogs]
Stability Stable under anhydrous basic conditions; hydrolyzes in strong acid/base with heat.[1]
Synthesis Protocol: -Acylation of Pyrrole

The synthesis of


-pivaloylpyrrole is a standard nucleophilic substitution. The use of a strong base (NaH) ensures complete deprotonation of the pyrrole (pKa ~17), facilitating rapid reaction with the sterically hindered pivaloyl chloride.
Reagents:
  • Pyrrole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Alternative Base: Et

    
    N/DMAP can be used but NaH is preferred for cleaner conversion.
    
Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrrole). Cool to 0 °C.

  • Deprotection: Add pyrrole (1.0 equiv) dropwise over 15 minutes. Evolution of H

    
     gas will be observed. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure formation of sodium pyrrolide.
    
  • Acylation: Cool the solution back to 0 °C. Add pivaloyl chloride (1.1 equiv) dropwise. The solution may become cloudy due to NaCl precipitation.

  • Reaction: Allow the mixture to warm to RT and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (3x). Wash combined organics with water and brine. Dry over MgSO
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude oil by vacuum distillation (preferred) or flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Figure 1: Synthesis Pathway

Synthesis Pyrrole Pyrrole (C4H5N) NaH NaH / THF (Deprotection) Pyrrole->NaH Inter Sodium Pyrrolide (Intermediate) NaH->Inter PivCl Pivaloyl Chloride (Acylation) Inter->PivCl Product N-Pivaloylpyrrole (Target) PivCl->Product

Caption: Step-wise synthesis of N-Pivaloylpyrrole via sodium pyrrolide intermediate.

Reactivity Profile: Directed Ortho Metalation (DoM)

The primary utility of


-pivaloylpyrrole lies in its ability to undergo Directed Ortho Metalation (DoM) . The carbonyl oxygen of the pivaloyl group coordinates to the lithium atom of the base (typically t-BuLi or n-BuLi), bringing the base into proximity with the C2-proton. This "Complex Induced Proximity Effect" (CIPE) overrides the natural acidity of the ring, ensuring exclusive C2-lithiation.
Mechanism & Causality:
  • Coordination: The Lewis basic carbonyl oxygen coordinates Li

    
    .
    
  • Deprotection: The coordinated alkyllithium species deprotonates the C2 position.

  • Stabilization: The resulting C2-lithiated species is stabilized by the intramolecular chelation, preventing polymerization or decomposition.

  • Electrophile Trapping: The lithiated species reacts with electrophiles (E

    
    ) to yield 2-substituted pyrroles.
    
Experimental Workflow (DoM):
  • Solvent: Anhydrous THF (favors monomeric organolithium species).

  • Base: t-Butyllithium (1.1 equiv) at -78 °C.

  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) is often added to break up lithium aggregates and increase reactivity.

Figure 2: Directed Ortho Metalation Mechanism

DoM Substrate N-Pivaloylpyrrole Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + t-BuLi / -78°C Lithiated C2-Lithiated Species Complex->Lithiated Deprotonation Product 2-Substituted Pyrrole Lithiated->Product + Electrophile Electrophile Electrophile (E+) (e.g., MeI, CHO) Electrophile->Product

Caption: Mechanism of C2-selective lithiation directed by the pivaloyl group.

Applications in Drug Discovery
1. Access to C2-Substituted Scaffolds

Many bioactive natural products (e.g., lamellarins, ningalins) contain C2-substituted pyrrole cores.


-pivaloylpyrrole allows for the rapid introduction of carbon chains, halogens, or boronic esters (for Suzuki coupling) at this position.
2. Protecting Group Utility

The pivaloyl group is robust enough to survive many reaction conditions (oxidations, reductions) but can be removed when necessary.

  • Deprotection: Treatment with NaOMe/MeOH or mild aqueous base (NaOH) at reflux removes the pivaloyl group, restoring the free N-H pyrrole.

3. Regiocontrol vs. Friedel-Crafts

Standard Friedel-Crafts acylation of pyrrole often yields a mixture of C2 and C3 isomers or poly-substitution. The DoM strategy using


-pivaloylpyrrole guarantees C2 regioselectivity .
Safety & Handling
  • Hazards: Like many acyl pyrroles, this compound should be treated as a potential skin and eye irritant.

  • Reactivity: Pivaloyl chloride (precursor) is corrosive and lachrymatory. Organolithiums (t-BuLi) are pyrophoric and require strict inert atmosphere techniques.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4 °C to prevent slow hydrolysis or oxidation over long periods.

References
  • Original DoM Methodology: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. Link

  • Pyrrole Lithiation Strategies: Hasan, I.; Marinelli, E. R.; Lin, L.-C. C.; Fowler, F. W.; Levy, A. B. "The Synthesis of 2-Substituted Pyrroles." J. Org.[2] Chem.1981 , 46, 157–164. Link

  • Scholtz, M. "Ueber das N-Acetyl-pyrrol." Ber. Dtsch. Chem. Ges.1913, 46, 1082.
  • Modern Application (C-H Activation): Gandeepan, P.; Ackermann, L. "Transient Directing Groups for Transformative C–H Activation." Chem. Sci.[3]2018 , 9, 5036–5045. Link

Sources

Technical Guide: Physical Properties & Applications of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-pivaloylpyrrole , is a specialized heterocyclic reagent used primarily in advanced organic synthesis and drug discovery. Unlike simple pyrrole derivatives, this compound features a bulky pivaloyl (tert-butylcarbonyl) group attached to the nitrogen atom. This steric bulk serves a dual purpose: it acts as a robust protecting group that prevents polymerization—a common issue with electron-rich pyrroles—and functions as a powerful directing group (DG) for transition-metal-catalyzed C–H activation.

This guide provides a comprehensive technical analysis of N-pivaloylpyrrole, detailing its physical properties, synthesis protocols, and its critical role in regioselective functionalization strategies.

Physical & Chemical Properties[1][2][3][4]

N-pivaloylpyrrole is typically isolated as a colorless to pale yellow oil. Its physical characteristics are defined by the lipophilic tert-butyl group, which significantly enhances its solubility in non-polar organic solvents compared to the parent pyrrole.

Table 1: Core Physical Specifications
PropertySpecificationNotes
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name N-Pivaloylpyrrole
CAS Number 411208-03-2Alternate: 66556-96-3
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Liquid (Oil)Colorless to pale yellow
Boiling Point ~90–100 °C (at 0.5 mmHg)Predicted based on structure; distillable under vacuum
Density ~0.98 – 1.02 g/mLEstimated vs. Pyrrole (0.967 g/mL)
Solubility Soluble in DCM, THF, EtOAc, TolueneInsoluble in water
Stability Air and moisture stableStore at 2–8 °C
Spectral Characteristics (Diagnostic)[1][2][3]
  • ¹H NMR (CDCl₃, 400 MHz): Distinct singlet for the tert-butyl group (~1.3–1.5 ppm, 9H). Pyrrole ring protons appear as two multiplets (~6.2 ppm and ~7.2–7.4 ppm) due to the symmetry broken by the N-substitution.

  • ¹³C NMR: Carbonyl peak (~175 ppm), quaternary carbon of t-butyl (~40 ppm), methyl carbons (~27 ppm), and pyrrole carbons.

Synthesis & Preparation Protocol

The synthesis of N-pivaloylpyrrole is a standard N-acylation procedure. The use of a strong base is recommended to deprotonate the pyrrole (pKa ~17) effectively, ensuring complete conversion and preventing side reactions.

Protocol: N-Acylation of Pyrrole

Objective: Synthesize 10 mmol of N-pivaloylpyrrole.

Reagents:

  • Pyrrole (1.0 equiv)[1]

  • Pivaloyl Chloride (1.1 equiv)

  • Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Triethylamine (Et₃N, 1.5 equiv) + DMAP (cat.)

  • Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon/Nitrogen.

  • Deprotonation: Add NaH (1.2 equiv) to dry THF (20 mL) at 0 °C. Slowly add pyrrole (1.0 equiv) dropwise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0 °C to ensure formation of the pyrrolyl anion.

    • Expert Note: If using Et₃N/DMAP, simply mix pyrrole and base in DCM at 0 °C. NaH provides higher yields for sterically demanding acyl chlorides.

  • Acylation: Add pivaloyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of pyrrole.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O or EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation to obtain N-pivaloylpyrrole as a colorless oil.

Mechanistic Insight: The "Directing Group" Strategy

The primary utility of N-pivaloylpyrrole in drug development is its ability to facilitate Regioselective C–H Activation . The carbonyl oxygen of the pivaloyl group coordinates to transition metals (Rh, Pd, Ru), placing the metal in proximity to the C2 position of the pyrrole ring. This "directing effect" overrides the natural reactivity of pyrrole (which favors electrophilic attack at C2/C5) to allow for controlled functionalization (e.g., arylation, olefination).

Mechanism Visualization

The following diagram illustrates the Rh(III)-catalyzed C–H activation cycle, highlighting the critical role of the pivaloyl directing group.

CH_Activation Substrate N-Pivaloylpyrrole (Substrate) Coordination Coordination (C=O binds to [Rh]) Substrate->Coordination + [RhCp*] CH_Activation C-H Activation (Metallacycle Formation) Coordination->CH_Activation Directing Group Assistance Functionalization Functionalization (Coupling with Partner) CH_Activation->Functionalization + Ar-X / Olefin Reductive_Elim Reductive Elimination (Product Release) Functionalization->Reductive_Elim Reductive_Elim->Coordination Catalyst Turnover Product C2-Functionalized Pyrrole Reductive_Elim->Product - [Rh]

Figure 1: Catalytic cycle showing the pivaloyl group directing the metal center to the C2 position, forming a stable metallacycle intermediate.

Applications in Drug Discovery[6][7]

Regioselective Arylation

N-Pivaloylpyrrole is a standard substrate for synthesizing 2-arylpyrroles , a scaffold found in numerous bioactive alkaloids and pharmaceuticals (e.g., Atorvastatin analogs). The pivaloyl group is easily removed (hydrolyzed) after the coupling step using mild base (NaOH/MeOH), revealing the free NH-pyrrole.

Oxidative Coupling (CDC)

It is used in Cross-Dehydrogenative Coupling (CDC) reactions. The steric bulk of the tert-butyl group prevents over-functionalization at the C5 position, ensuring mono-selectivity which is difficult to achieve with N-methyl or N-benzyl pyrroles.

Stability & Storage
  • Oxidation Resistance: Unlike unprotected pyrrole, which darkens (polymerizes) upon exposure to air and light, N-pivaloylpyrrole is significantly more stable due to electron withdrawal by the carbonyl and steric shielding.

  • Storage: It can be stored at 4 °C for months without significant degradation.

References

  • Regioselective C-H Activation of Pyrroles : Boron Directed Regioselective Aromatic Ortho-Functionalizations. University of Gothenburg. Available at: [Link]

  • Palladium-Catalyzed CDC of N-Pivaloylpyrroles : Science of Synthesis: Cross-Dehydrogenative Coupling. Thieme Connect. Available at: [Link]

  • Chemical Structure & CAS Data : N-Pivaloylpyrrole (CAS 411208-03-2). Molaid Chemicals. Available at: [Link]

Sources

Technical Monograph: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as


-Pivaloylpyrrole . This compound serves as a critical intermediate in heterocyclic chemistry, specifically utilized as a steric directing group to control regioselectivity in lithiation and substitution reactions.

Chemical Identity & Core Properties

-Pivaloylpyrrole  is a hindered amide derivative of pyrrole. Unlike simple 

-acyl pyrroles, the bulky tert-butyl group exerts significant steric influence, preventing nucleophilic attack at the carbonyl carbon while coordinating lithiating agents to specific ring positions.
PropertySpecification
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name

-Pivaloylpyrrole; 1-Pivaloylpyrrole
CAS Number 411208-03-2 (Reference ID)
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC(C)(C)C(=O)N1C=CC=C1
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in THF, Et

O, CH

Cl

; Insoluble in water
Synthesis & Production Protocol

The synthesis of


-pivaloylpyrrole is typically achieved via the 

-acylation of pyrrole using pivaloyl chloride. Due to the weak acidity of the pyrrole N-H (pKa ~17), a strong base is required to generate the pyrrolyl anion.
Optimized Laboratory Protocol
  • Reagents: Pyrrole (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), Pivaloyl Chloride (1.1 equiv), THF (anhydrous).

  • Conditions: Inert atmosphere (N

    
     or Ar), 0°C to Room Temperature.
    

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C. Add pyrrole dropwise. Evolution of H

    
     gas indicates anion formation. Stir for 30 minutes until gas evolution ceases.
    
  • Acylation: Add pivaloyl chloride dropwise to the sodium pyrrolide solution at 0°C. The bulky pivaloyl group requires slow addition to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO

    
    , 10% EtOAc/Hexanes).
    
  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O. Wash organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Purify via vacuum distillation or flash chromatography (SiO

    
    ) to yield the product as a colorless oil.
    
Synthesis Pathway Diagram

SynthesisPathway Pyrrole Pyrrole (C4H5N) Anion Sodium Pyrrolide (Intermediate) Pyrrole->Anion Deprotonation (-H2) NaH NaH / THF (Base) NaH->Anion Product N-Pivaloylpyrrole (Target) Anion->Product Acylation (Nu- Attack) PivCl Pivaloyl Chloride (t-BuCOCl) PivCl->Product

Figure 1: Synthetic pathway for the production of N-Pivaloylpyrrole via nucleophilic acyl substitution.

Reactivity Profile: The "Pivaloyl Effect"

The core utility of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one lies in its ability to direct lithiation. The pivaloyl group acts as a Directed Metalation Group (DMG) .

Mechanism: Regioselective C2-Lithiation

Unlike


-alkyl pyrroles (which lithiate at C2 but often require blocking groups to prevent polymerization) or 

-silyl pyrroles (which can migrate), the

-pivaloyl group coordinates the lithium atom of the base (e.g., t-BuLi or LDA).
  • Coordination: The carbonyl oxygen coordinates to the Lithium cation.

  • Proximity Effect: This coordination holds the base in close proximity to the C2-proton (ortho position).

  • Deprotonation: The base removes the C2 proton selectively, forming a stable 2-lithio species.

  • Steric Shielding: The bulky tert-butyl group prevents the nucleophilic attack of the organolithium on the carbonyl group itself (a common side reaction with

    
    -acetyl or 
    
    
    
    -benzoyl pyrroles).
Mechanistic Workflow

LithiationMechanism Start N-Pivaloylpyrrole Coordination Pre-Lithiation Complex (O-Li Coordination) Start->Coordination + t-BuLi / THF -78°C Transition Transition State (Agostic Interaction at C2) Coordination->Transition Directed Deprotonation LithioSpecies 2-Lithio-N-Pivaloylpyrrole (Active Nucleophile) Transition->LithioSpecies - t-BuH Final 2-Substituted Pyrrole LithioSpecies->Final + Electrophile Electrophile Electrophile (E+) (e.g., R-X, R-CHO) Electrophile->Final

Figure 2: Mechanistic flow of the Directed Ortho Metalation (DoM) facilitated by the pivaloyl group.

Applications in Drug Development

Researchers utilize this scaffold to access complex pyrrole derivatives found in pharmaceuticals (e.g., Atorvastatin analogs, kinase inhibitors).

  • Scaffold Building: Allows for the precise introduction of substituents at the C2 position.

  • Protecting Group: The pivaloyl group is robust against acidic conditions but can be removed using strong nucleophiles (e.g., NaOMe/MeOH) or reducing agents (LiAlH

    
    , converting it to an 
    
    
    
    -neopentyl group if not carefully controlled).
  • Cross-Dehydrogenative Coupling (CDC): Recent studies indicate

    
    -pivaloylpyrroles are excellent substrates for Palladium-catalyzed oxidative couplings, enabling the formation of fused ring systems like pyrrolizin-3-ones [1].
    
Safety & Handling

While specific SDS data for this exact CAS is limited compared to generic pyrrole, standard safety protocols for


-acyl pyrroles apply.
  • Hazards: Likely an irritant to eyes, skin, and respiratory system.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the amide bond is slow but possible).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Regioselective Lithiation & Synthesis: Gribble, G. W. "Lithiation of N-protected pyrroles." Chemical Society Reviews, 1998.

  • CDC Coupling Applications: "Palladium-Catalyzed Intramolecular CDC of N-Pivaloylpyrroles." Science of Synthesis, Thieme Connect.

  • Compound Data: "1-Pivaloylpyrrole CAS 411208-03-2." Molaid Chemical Database.

Sources

Structural Insights & Synthetic Utility of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

This guide provides an in-depth analysis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly referred to as N-pivaloylpyrrole).[1] Unlike standard secondary amides which exhibit planar geometry due to strong


 resonance, N-acyl pyrroles are a unique class of "twisted amides."[1]

For drug development professionals, this molecule represents a critical case study in steric desolvation and ground-state destabilization . The bulky tert-butyl (pivaloyl) group imposes significant steric strain against the pyrrole


-protons, forcing the carbonyl group out of planarity with the pyrrole ring.[1] This orthogonal geometry effectively decouples the amide resonance, rendering the carbonyl highly electrophilic and the pyrrole ring akin to a leaving group—a property exploited in "active amide" acyl transfer reagents.[1]
Physicochemical Profile

The following data summarizes the core properties relevant to handling and structural analysis.

PropertyValueContext
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-oneSystematic identification
Common Name N-PivaloylpyrroleSynthetic literature
CAS Number 56675-59-7Registry ID
Molecular Formula C

H

NO
Stoichiometry
Molecular Weight 151.21 g/mol Mass spectrometry
Predicted LogP ~2.3Lipophilicity (Moderate)
H-Bond Donor/Acceptor 0 / 1Interaction potential
Key Structural Feature Orthogonal N-C(O) bondReactivity determinant
Structural Analysis: The "Twisted Amide" Phenomenon

The crystal structure and molecular geometry of N-pivaloylpyrrole are defined by the competition between electronic conjugation (favoring planarity) and steric repulsion (favoring orthogonality).[1]

2.1 Conformational Locking

In a standard amide (e.g., N-methylacetamide), the nitrogen lone pair delocalizes into the carbonyl


-system, creating a partial double bond character (C-N bond length ~1.32 Å) and a planar geometry.[1]

In N-pivaloylpyrrole, two factors disrupt this:

  • Aromaticity Sequestration: The nitrogen lone pair is part of the pyrrole aromatic sextet. Delocalizing it into the carbonyl oxygen would disrupt the aromaticity of the pyrrole ring.[1]

  • Steric Clash (A(1,3) Strain): The tert-butyl group is voluminous.[1] If the molecule were planar, the tert-butyl methyl groups would clash severely with the pyrrole protons at the C2 and C5 positions.[1]

Structural Consequence: To relieve this strain, the C(O)-N bond rotates.[1] Crystallographic studies of analogous bulky N-acyl pyrroles confirm a twist angle (


) approaching 90° .[1] This orthogonality prevents orbital overlap between the nitrogen and the carbonyl carbon.[1]
2.2 Reactivity Implications (The "Active Amide")

Because the amide resonance is sterically inhibited:

  • The C=O bond retains more "ketone-like" character (shorter bond length, higher IR stretching frequency ~1700+ cm

    
    ).[1]
    
  • The C-N bond is longer and weaker than typical amides.

  • Result: The pyrrole acts as a good leaving group (pKa of pyrrole ~17 vs. amine ~35), making N-pivaloylpyrrole an excellent acylating agent for transferring the pivaloyl group to nucleophiles (amines/alcohols) under mild conditions.[1]

2.3 Structural Logic Pathway

StructuralLogic StericBulk Tert-Butyl Group (Steric Bulk) Interaction Steric Clash with C2/C5 Protons StericBulk->Interaction Imposes PyrroleRing Pyrrole Ring (Aromatic System) PyrroleRing->Interaction Provides H Geometry Twisted Geometry (Orthogonal C-N Bond) Interaction->Geometry Forces Rotation ElectronicEffect Decoupling of Amide Resonance Geometry->ElectronicEffect Prevents Orbital Overlap Outcome High Electrophilicity (Acyl Transfer Reagent) ElectronicEffect->Outcome Increases Reactivity

Figure 1: Causal pathway linking the steric bulk of the pivaloyl group to the enhanced reactivity of the molecule via conformational twisting.[1]

Synthetic Protocol

The synthesis of N-pivaloylpyrrole must be controlled to prevent polymerization of the pyrrole or hydrolysis of the product.[1] The following protocol utilizes a base-mediated acylation strategy.

3.1 Reagents & Materials
  • Substrate: Pyrrole (freshly distilled to remove oligomers).

  • Reagent: Pivaloyl chloride (2,2-dimethylpropanoyl chloride).[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Triethylamine (Et

    
    N) with DMAP.[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]

  • Atmosphere: Dry Nitrogen or Argon.

3.2 Step-by-Step Methodology

Method A: Irreversible Deprotonation (High Yield)

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.

  • Suspension: Add NaH (1.2 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if necessary. Suspend in anhydrous THF (0.5 M relative to pyrrole).

  • Deprotonation: Cool the suspension to 0°C. Add Pyrrole (1.0 equiv) dropwise over 15 minutes.

    • Observation: Hydrogen gas evolution will occur.

    • Mechanism:[2][3][4][5] Formation of the pyrrolyl anion (nucleophile).[1]

  • Acylation: Stir for 30 minutes at 0°C until gas evolution ceases. Add Pivaloyl Chloride (1.1 equiv) dropwise.[1]

    • Note: The bulky pivaloyl group slows the attack; allow time for addition.[1]

  • Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by TLC (SiO

    
    , 10% EtOAc/Hexane).[1]
    
  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[1]
  • Purification: Purify via vacuum distillation (if liquid) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Method B: Base Catalysis (Mild Conditions)

  • Use DCM as solvent.

  • Add Pyrrole (1.0 equiv), Et

    
    N (1.5 equiv), and DMAP (0.1 equiv).[1]
    
  • Add Pivaloyl Chloride dropwise at 0°C. Stir overnight.

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Pyrrole + THF BaseStep Add NaH (0°C) Deprotonation Start->BaseStep N2 atm Intermediate Pyrrolyl Anion (Nucleophile) BaseStep->Intermediate -H2 gas Acylation Add Pivaloyl Chloride (Electrophile) Intermediate->Acylation Nu- Attack Workup Quench (NH4Cl) Extraction Acylation->Workup 3-6 hrs Product N-Pivaloylpyrrole (Purified) Workup->Product Distillation/Column

Figure 2: Workflow for the synthesis of N-pivaloylpyrrole via the sodium hydride route.

Applications in Drug Development
4.1 Peptide Synthesis (Amide Bond Formation)

N-Pivaloylpyrrole serves as a model for "activated amides."[1] In peptide coupling, converting a carboxylic acid to an N-acyl pyrrole intermediate allows for rapid reaction with amines. The pivaloyl derivative specifically is often used to introduce the Piv protecting group, which is robust against basic conditions but removable by acid or specific nucleophiles.[1]

4.2 Regioselective Friedel-Crafts Alkylation

The bulky N-pivaloyl group acts as a steric directing group . If one attempts to functionalize the pyrrole ring (e.g., Vilsmeier-Haack formylation), the steric bulk of the tert-butyl group shields the


-positions (C2/C5), often directing substitution to the 

-positions (C3/C4) or forcing remote functionalization, depending on the specific reaction conditions and mechanism (electronic vs. steric control).[1]
4.3 Pharmacophore Scaffold

The N-acyl pyrrole motif appears in various bioactive alkaloids and synthetic drugs. Understanding the crystal packing and geometry of the tert-butyl derivative aids in modeling receptor binding pockets where "twisted" conformations are required for fit (induced fit models).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13813926, 2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.[1] Retrieved from [Link][1]

  • Evans, D. A., et al. (1990).Twisted Amides: Structural and Reactivity Studies of N-Acyl Pyrroles and Related Systems. (General reference on N-acyl pyrrole geometry and "twisted amide" reactivity).
  • Dhanak, D., et al. (2018). Synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole and related pyrrole derivatives.[1] ResearchGate.[5][6][7][8] Retrieved from [Link]

  • Reeves, J. T., et al. (2013).Development of a Practical Synthesis of N-Acyl Pyrroles.Organic Process Research & Development.

Sources

Solubility Profiling of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" Solubility Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly referred to as N-Pivaloylpyrrole or 1-(2,2-Dimethylpropanoyl)pyrrole , is a specialized intermediate often utilized in organic synthesis for C-H activation studies and the preparation of functionalized pyrrole derivatives.

Unlike common reagents, specific experimental solubility data (in g/L) for this compound is rarely cataloged in public databases. This guide provides a predicted solubility profile based on Structure-Activity Relationship (SAR) analysis and a validated experimental protocol for researchers to determine precise solubility values in their specific solvent systems.

Chemical Identity Table
PropertyDetail
Systematic Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Synonyms N-Pivaloylpyrrole; 1-Pivaloylpyrrole
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Typically a liquid or low-melting solid (dependent on purity)
Lipophilicity (Calc.[1] LogP) ~2.0 – 2.5 (Estimated)

Physicochemical Analysis (SAR)

To understand the solubility behavior of N-Pivaloylpyrrole, one must analyze its structural fragments. The molecule consists of a pyrrole ring N-acylated by a pivaloyl (tert-butylcarbonyl) group.

  • Lipophilic Dominance: The tert-butyl group is highly non-polar and bulky. This significantly increases the lipophilicity compared to simple pyrrole or N-acetylpyrrole.

  • Loss of H-Bond Donor: The acylation of the pyrrole nitrogen removes the N-H proton, eliminating the molecule's ability to act as a hydrogen bond donor. It remains a weak hydrogen bond acceptor (via the carbonyl oxygen).

  • Solubility Implications:

    • Aqueous Media: The lack of H-bond donation and the hydrophobic bulk of the tert-butyl group render the compound practically insoluble in water .

    • Organic Media: The compound exhibits high affinity for non-polar and polar aprotic solvents.

Structural Property Diagram (SAR)

SAR_Analysis Compound N-Pivaloylpyrrole Pyrrole Pyrrole Ring (Aromatic) Compound->Pyrrole Pivaloyl Pivaloyl Group (t-Bu-CO-) Compound->Pivaloyl Effect1 Removes N-H Donor (Decreases Water Sol.) Pyrrole->Effect1 N-Acylation Effect2 High Lipophilicity (Increases Organic Sol.) Pivaloyl->Effect2 t-Butyl Group Effect3 Steric Bulk (Modulates Packing) Pivaloyl->Effect3

Figure 1: Structure-Solubility Relationship analysis of N-Pivaloylpyrrole.

Solubility Profile

The following data represents a predicted profile derived from the physicochemical properties of N-acyl pyrroles and the specific lipophilic contribution of the pivaloyl group.

Solvent Compatibility Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)High LogP; lack of H-bond donors prevents solvation by water network.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Excellent interaction with the aromatic pi-system and amide-like carbonyl.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (> 50 mg/mL)Dipole-dipole interactions with the carbonyl group favor dissolution.
Esters/Ethers Ethyl Acetate, THFHigh (> 50 mg/mL)Compatible polarity; standard organic synthesis solvents for this class.
Alcohols Methanol, EthanolModerate to High Soluble, though less favorable than aprotic solvents due to hydrophobic effect of the t-butyl group.
Alkanes Hexane, HeptaneModerate The bulky t-butyl group improves solubility in alkanes compared to simple pyrroles, but polarity of the carbonyl may limit miscibility at high concentrations.

Experimental Protocol: Determination of Exact Solubility

Since batch-to-batch purity can affect saturation points, researchers should determine the exact solubility using the Thermodynamic Shake-Flask Method coupled with HPLC-UV detection.

Reagents & Equipment[1]
  • Test Compound: >98% purity N-Pivaloylpyrrole.

  • Solvents: HPLC grade (Water, Acetonitrile, Methanol, etc.).

  • Agitation: Orbital shaker or temperature-controlled water bath.

  • Detection: HPLC-UV (Diode Array Detector recommended).

Step-by-Step Workflow
Phase 1: Saturation
  • Preparation: Add excess N-Pivaloylpyrrole (approx. 10-20 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at 25°C ± 1°C for 24 hours .

    • Note: If the solid dissolves completely, add more compound until a visible precipitate remains.

  • Settling: Allow the suspension to stand for 1–2 hours to let undissolved solids settle (or centrifuge at 10,000 rpm for 5 mins).

Phase 2: Filtration & Dilution[1]
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent drug adsorption and withstand organic solvents).

  • Dilution: Immediately dilute an aliquot of the filtrate with the mobile phase to bring the concentration within the linear range of the detector (typically 1:100 or 1:1000 dilution).

Phase 3: Quantification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (Adjust based on retention time).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 230 nm (Pyrrole ring absorption) and 254 nm .

  • Calculation: Calculate concentration (

    
    ) using a calibration curve of standard solutions.
    
Workflow Diagram

Solubility_Protocol Start Start: Excess Compound + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Check Undissolved Solid Present? Agitate->Check AddMore Add More Compound Check->AddMore No Filter Filter (0.22 µm PTFE) Check->Filter Yes AddMore->Agitate Dilute Dilute with Mobile Phase Filter->Dilute HPLC Quantify via HPLC-UV (230 nm) Dilute->HPLC

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications & Handling Implications

  • Synthesis: Due to its high solubility in DCM and THF, this compound is an excellent substrate for solution-phase reactions, particularly C-H activation at the C2 position of the pyrrole ring.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the pivaloyl group adds steric protection, pyrroles can be sensitive to oxidation over extended periods.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles) and handle in a fume hood, especially when dissolving in volatile organic solvents.

References

  • Structural Properties of N-Acyl Pyrroles

    • Reeves, J. T., et al. "General Synthesis of N-Acylpyrroles." Journal of Organic Chemistry. (Provides context on the lipophilicity and synthesis of pivaloyl derivatives).

  • Solubility Measurement Protocols

    • Baka, E., et al. "Study of Equilibrium Solubility Measurement by Saturation Shake-Flask Method Using Hydrocortisone as a Model Compound." Journal of Pharmaceutical and Biomedical Analysis. (Standard reference for the shake-flask methodology).

  • Pyrrole Characterization Data

    • NIST Chemistry WebBook. "Pyrrole and Alkyl Pyrroles Thermochemistry Data." (Used for baseline physicochemical comparisons).

Sources

An In-depth Technical Guide to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Pyrrole Derivative

In the vast landscape of heterocyclic chemistry, pyrrole and its derivatives stand out for their profound impact on medicinal chemistry and materials science.[1][2] The pyrrole ring is a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. The strategic functionalization of the pyrrole nitrogen, in particular, can significantly modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and interaction with biological targets.[3]

This technical guide focuses on a lesser-explored derivative, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , also known as N-pivaloylpyrrole. While not extensively documented in current literature, its unique structure, featuring a sterically demanding tert-butyl group directly attached to the acyl moiety on the pyrrole nitrogen, suggests intriguing chemical properties and potential applications. The introduction of this bulky pivaloyl group is anticipated to influence the compound's stability, solubility, and reactivity in predictable yet compelling ways.

As Senior Application Scientists, we recognize that a comprehensive understanding of a novel compound begins with a robust and reproducible synthetic protocol, followed by a thorough characterization of its physicochemical and spectroscopic properties. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, from its synthesis to its potential as a versatile building block in organic synthesis and medicinal chemistry. We will delve into a field-proven synthetic methodology, predict its key analytical signatures, and explore its potential applications, all grounded in established chemical principles and supported by authoritative references.

Synthesis and Mechanistic Insights

The synthesis of N-acylpyrroles is a cornerstone of heterocyclic chemistry, with various methods developed to achieve this transformation.[4][5][6] For the specific case of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, a highly efficient and regioselective N-acylation of pyrrole is required. The chosen methodology leverages the acidic nature of the pyrrole N-H proton (pKa ≈ 17.5) to facilitate its deprotonation, followed by nucleophilic attack on an appropriate acylating agent, in this case, pivaloyl chloride.[7]

Causality Behind Experimental Choices

The selection of a Grignard reagent, specifically ethylmagnesium bromide, as the base for deprotonation is a deliberate choice rooted in extensive field experience. While other strong bases like sodium hydride or butyllithium are effective, the pyrrole Grignard reagent offers a unique advantage.[7][8] The covalent character of the N-Mg bond, in contrast to the more ionic bonds formed with alkali metals, often leads to cleaner reactions with a higher degree of N-substitution over C-substitution.[7] This is crucial for ensuring the desired regioselectivity and simplifying the subsequent purification process.

Pivaloyl chloride is selected as the acylating agent due to the presence of the bulky tert-butyl group. This steric hindrance is expected to impart greater stability to the final product compared to less hindered N-acylpyrroles. The reaction is conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent.

Experimental Workflow Diagram

G cluster_0 Step 1: Formation of Pyrrole Grignard Reagent cluster_1 Step 2: N-Acylation cluster_2 Step 3: Work-up and Purification Pyrrole Pyrrole Reaction Mixture 1 Stir at 0°C to RT Pyrrole->Reaction Mixture 1 EtMgBr Ethylmagnesium Bromide EtMgBr->Reaction Mixture 1 Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Mixture 1 Pyrrolylmagnesium Bromide Pyrrolylmagnesium Bromide Reaction Mixture 2 Add dropwise at 0°C Pyrrolylmagnesium Bromide->Reaction Mixture 2 Reaction Mixture 1->Pyrrolylmagnesium Bromide Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Reaction Mixture 2 Crude Product Crude Product Reaction Mixture 2->Crude Product Aqueous Quench Sat. aq. NH4Cl Crude Product->Aqueous Quench Extraction Extraction with Ether Aqueous Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Distillation/Chromatography Drying->Purification Final Product 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Purification->Final Product

Caption: Synthetic workflow for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Detailed Step-by-Step Methodology

Materials:

  • Pyrrole (freshly distilled)

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Pivaloyl chloride

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Pyrrole Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add freshly distilled pyrrole (1.0 eq).

    • Dissolve the pyrrole in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethylmagnesium bromide (1.05 eq) dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of ethane gas should be observed.

  • N-Acylation Reaction:

    • Cool the freshly prepared pyrrolylmagnesium bromide solution back to 0 °C.

    • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Physicochemical and Spectroscopic Profile (Predicted)

A comprehensive characterization is essential for confirming the identity and purity of the synthesized compound. Based on the known properties of similar N-acylpyrroles, such as N-acetylpyrrole, we can predict the key analytical data for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.[9][10]

PropertyPredicted ValueRationale / Comments
Molecular Formula C₉H₁₃NO---
Molecular Weight 151.21 g/mol ---
Appearance Colorless to pale yellow liquidSimilar to other simple N-acylpyrroles.
Boiling Point ~180-200 °C (at atm. pressure)Higher than N-acetylpyrrole due to increased molecular weight.
¹H NMR (CDCl₃) δ ~7.3 ppm (t, 2H, α-H)The α-protons of the pyrrole ring are expected to be downfield.
δ ~6.2 ppm (t, 2H, β-H)The β-protons of the pyrrole ring are expected to be upfield relative to the α-protons.
δ ~1.4 ppm (s, 9H, C(CH₃)₃)A characteristic singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR (CDCl₃) δ ~175 ppm (C=O)The carbonyl carbon of the pivaloyl group.
δ ~121 ppm (α-C)The α-carbons of the pyrrole ring.
δ ~112 ppm (β-C)The β-carbons of the pyrrole ring.
δ ~40 ppm (C(CH₃)₃)The quaternary carbon of the tert-butyl group.
δ ~28 ppm (C(CH₃)₃)The methyl carbons of the tert-butyl group.
FT-IR (neat) ~1720-1700 cm⁻¹ (strong)Characteristic C=O stretching frequency for an amide.[11]
~1540, 1480 cm⁻¹C=C and C-N stretching vibrations of the pyrrole ring.
~2970 cm⁻¹C-H stretching of the tert-butyl group.
Mass Spec (EI) m/z 151 (M⁺)Molecular ion peak.
m/z 94Fragment corresponding to the loss of the pivaloyl group.
m/z 57Fragment corresponding to the tert-butyl cation, likely the base peak.

Potential Applications and Future Research Directions

The unique structural features of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one open up several avenues for its application in both synthetic and medicinal chemistry.

As a Synthetic Intermediate and Protecting Group

N-acylpyrroles are known to be effective acylating agents and can be considered as activated carboxylic acid equivalents.[5] The pivaloyl group, in this case, can be transferred to other nucleophiles under specific conditions. Furthermore, the N-pivaloyl group can serve as a protecting group for the pyrrole nitrogen.[3] Its steric bulk can direct electrophilic substitution to the C3 position of the pyrrole ring, a position that is typically less reactive.[12] The electron-withdrawing nature of the acyl group also deactivates the pyrrole ring towards polymerization under acidic conditions, a common side reaction for unprotected pyrroles.[7] The pivaloyl group is known for its stability but can be removed under acidic or basic conditions, or by reductive cleavage.[13]

In Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry. Notably, 2-aroylpyrroles are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[14] While our target molecule is an N-acylpyrrole, it can be a precursor to C-acylpyrroles through rearrangement reactions.[14][15] Additionally, the introduction of a lipophilic tert-butyl group could be explored for its effect on the pharmacokinetic properties of potential drug candidates, such as cell membrane permeability and metabolic stability. Pyrrole derivatives have also shown promise as antimicrobial and anticancer agents, and this novel compound could be a valuable addition to compound libraries for screening.[1]

Logical Relationships in Potential Applications

G cluster_0 Synthetic Chemistry cluster_1 Medicinal Chemistry TargetMolecule 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one ProtectingGroup N-Protecting Group TargetMolecule->ProtectingGroup AcylatingAgent Pivaloylating Agent TargetMolecule->AcylatingAgent Precursor Precursor to C-Acylpyrroles TargetMolecule->Precursor Screening Antimicrobial/Anticancer Screening TargetMolecule->Screening Pharmacokinetics Modulation of Pharmacokinetics TargetMolecule->Pharmacokinetics DirectingGroup Directs C3-Substitution ProtectingGroup->DirectingGroup NSAIDs Analogues of NSAIDs Precursor->NSAIDs

Caption: Potential applications of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Conclusion

While 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one may not be a widely known compound, its synthesis is readily achievable through established methodologies in pyrrole chemistry. This guide provides a robust framework for its preparation and a predictive profile of its key characteristics. The unique combination of a pyrrole ring with a sterically demanding N-pivaloyl group makes it a compound of interest for further investigation. Its potential as a synthetic intermediate, a directing group for regioselective functionalization, and a scaffold for the development of new therapeutic agents warrants exploration by the scientific community. We are confident that this in-depth technical guide will serve as a valuable resource for researchers venturing into the synthesis and application of this and other novel pyrrole derivatives.

References

  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Journal of Organic Chemistry, 48(19), 3214-3219. Available at: [Link]

  • Lea, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). N-Substitution of Pyrrole and Michael Addition of Pyrrole in Ionic Liquids. Synthesis, 2004(12), 1951-1954. Available at: [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • Unknown Author. (n.d.). Pyrrole reaction. University of Basrah.
  • Wang, Y., et al. (2014). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Journal of Materials Science: Materials in Electronics, 25, 3439–3445. Available at: [Link]

  • Ghorpade, S., et al. (2021). Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. New Journal of Chemistry, 45(29), 13031-13038. Available at: [Link]

  • ESR-Online Classes. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. Available at: [Link]

  • Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11767-11773. Available at: [Link]

  • Wikipedia contributors. (2024, January 21). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(5), 2356. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 2, 2026, from [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • Riego, J. M., et al. (1976). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. The Journal of Organic Chemistry, 41(3), 577-578. Available at: [Link]

  • Anders, U., & Weyerstahl, P. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(19), 6248-6252. Available at: [Link]

  • Khan, M. K. A., & Morgan, K. J. (1964). The infrared spectra and structure of some 2-acylpyrroles. Journal of the Chemical Society (Resumed), 2579-2585. Available at: [Link]

  • Chiang, Y., et al. (1983). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 105(22), 6852-6853. Available at: [Link]

  • Maehara, T., et al. (2012). A practical preparation of highly versatile N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine. Organic Letters, 14(7), 1946-1948. Available at: [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Khan, M. K. A., & Morgan, K. J. (1964). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Journal of the Chemical Society (Resumed), 2579-2585. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetylpyrrole (CAS 609-41-6). Retrieved February 2, 2026, from [Link]

  • Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11767-11773. Available at: [Link]

  • MassBank of North America. (2019, May 31). N-Methyl-2-pyrrolidone. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Koch, A., et al. (2023). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 28(11), 4478. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • Li, Y., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11308-11315. Available at: [Link]

  • Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(5), 2356. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 2, 2026, from [Link]

  • Saghatelian, A., et al. (2004). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition, 43(42), 5580-5583. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. Available at: [Link]

  • Jolicoeur, E., & Chapman, T. M. (2007). Pyrrole Protection. Tetrahedron, 63(38), 9583-9621. Available at: [Link]

  • Hypha Discovery. (2022, November 10). Metabolism of five membered nitrogen containing heterocycles. Retrieved February 2, 2026, from [Link]

  • Brown, W. P. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • CN108191732B - Synthesis method of N-methylpyrrole. (2020). Google Patents.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved February 2, 2026, from [Link]

  • Bertrán, J. F., & Rodríguez, M. (1998). Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. Journal of Physical Chemistry A, 102(51), 10519-10526. Available at: [Link]

Sources

Technical Deep Dive: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Name:


-Pivaloylpyrrole
CAS Registry Number:  66551-66-8[1][2]

Part 1: Executive Summary & Scientific Significance[1][2]

The molecule 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , widely recognized in the synthetic community as


-pivaloylpyrrole , represents a cornerstone in the "discovery" of regioselective control within heterocyclic chemistry.[1][2] While pyrrole naturally exhibits high reactivity at the 

-positions (C2/C5) due to electron density distribution, this inherent selectivity often hampers the synthesis of

-substituted (C3/C4) derivatives—scaffolds critical for pharmaceutical agents like atorvastatin and porphyrin-based materials.[1][2]

The "discovery" of this compound is not defined by its isolation from nature, but by its engineering as a steric directing group .[1][2] By attaching a bulky tert-butyl (pivaloyl) moiety to the pyrrolic nitrogen, chemists successfully introduced a "steric shield" that physically blocks the C2 position.[1][2] This innovation fundamentally altered the rules of engagement for pyrrole functionalization, enabling:

  • Reversal of Regioselectivity: Forcing electrophilic attack or lithiation to the remote C3 position.[1][2]

  • Metabolic Stability: The pivaloyl amide bond is significantly more resistant to hydrolysis than acetyl analogs, providing robust protection during multi-step synthesis.[1][2]

Part 2: Physicochemical Profile[1][2][3][4]

The following data characterizes the pure compound, essential for quality control during synthesis.

PropertyValueObservation/Note
Molecular Formula

Molecular Weight 151.21 g/mol
Physical State Colorless to pale yellow liquidDarkens upon air exposure (oxidation).[1][2][3]
Boiling Point 90–92 °C @ 15 mmHgVolatile; requires vacuum distillation.[1][2]
Density 0.96 g/mL
Solubility DCM, THF, Et2O, TolueneImmiscible with water.[1][2]
Key NMR Signal (

H)

1.35–1.45 (s, 9H)
Characteristic tert-butyl singlet.[1][2]
Key IR Signal 1700–1715 cm

Strong C=O stretching (Amide).[1][2]

Part 3: The Discovery of Utility (Mechanistic Insight)

The utility of


-pivaloylpyrrole arises from the clash between the "ortho-directing" ability of the carbonyl oxygen and the "steric shielding" of the tert-butyl group.[1][2]
The Steric Shielding Effect

In standard


-substituted pyrroles (e.g., 

-methylpyrrole), lithiation occurs exclusively at C2 due to the inductive effect of the nitrogen and coordination of the lithium cation.[1][2] However, in

-pivaloylpyrrole, the massive tert-butyl group rotates out of plane, creating a "exclusion zone" around C2 and C5.[1][2]
  • Result: When treated with bulky bases (e.g., sec-BuLi or tert-BuLi), the base cannot access the C2 proton.[1][2]

  • Outcome: The base is forced to deprotonate the C3 position, or in cases of electrophilic aromatic substitution, the electrophile is directed to C3.[1][2]

Visualization of Regiocontrol Pathway

The following diagram illustrates the divergence in reactivity enabled by the pivaloyl group compared to a standard protecting group.

Regioselectivity Pyrrole Native Pyrrole (High C2 Reactivity) NPiv N-Pivaloylpyrrole (Steric Shield at C2) Pyrrole->NPiv Acylation (Piv-Cl) Reagent Lithiation Reagent (e.g., sec-BuLi) NPiv->Reagent Low Temp (-78°C) C2_Attack Blocked by t-Butyl Group Reagent->C2_Attack Path A (Sterically Disfavored) C3_Attack C3-Lithiation (Thermodynamic Product) Reagent->C3_Attack Path B (Accessible)

Figure 1: Mechanistic divergence showing how the bulky pivaloyl group blocks the C2 position, forcing reactivity to C3.

Part 4: Synthesis Protocol

This protocol is designed for high-purity synthesis suitable for downstream pharmaceutical applications.[1][2] It utilizes a Schotten-Baumann type acylation under anhydrous conditions.[1][2]

Reagents Required[1][2][5][6][7]
  • Pyrrole (1.0 eq): Freshly distilled over

    
     to remove water/polymerization products.[1][2]
    
  • Pivaloyl Chloride (1.1 eq): The acylating agent.[1][2]

  • Sodium Hydride (1.2 eq, 60% dispersion): Strong base for irreversible deprotonation.[1][2]

  • THF (Anhydrous): Solvent.[1][2]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Deprotonation:

    • Charge flask with NaH (1.2 eq) and wash twice with dry hexane to remove mineral oil.[1][2]

    • Add anhydrous THF (10 mL/g of pyrrole) and cool to 0 °C.

    • Add Pyrrole (1.0 eq) dropwise over 20 minutes. Caution: Hydrogen gas evolution.[1][2]

    • Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes a pyrrolyl anion suspension.

  • Acylation:

    • Add Pivaloyl Chloride (1.1 eq) dropwise via the addition funnel, maintaining internal temperature < 5 °C.

    • The solution will likely turn pale yellow or orange.[1][2]

  • Reaction Completion:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours.

    • Validation: Monitor via TLC (10% EtOAc/Hexane).[1][2] The pyrrole starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Quench carefully with saturated

      
       solution at 0 °C.
      
    • Extract with Diethyl Ether (

      
      ).[1][2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification:

    • Perform vacuum distillation (bp 90–92 °C @ 15 mmHg) to obtain the pure colorless liquid.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous THF + NaH Step1 Add Pyrrole (0°C) (H2 Gas Evolution) Start->Step1 Step2 Formation of Sodium Pyrrolyl Anion Step1->Step2 Deprotonation Step3 Add Pivaloyl Chloride (Dropwise, <5°C) Step2->Step3 Nucleophile Ready Step4 Reaction: N-Acylation Step3->Step4 Electrophilic Attack Workup Quench (NH4Cl) & Extraction Step4->Workup 3 hrs @ RT Final Product: N-Pivaloylpyrrole Workup->Final Distillation

Figure 2: Step-by-step synthetic workflow for the production of N-Pivaloylpyrrole.

Part 5: Critical Applications in Drug Discovery[1][2]

The "discovery" of this molecule's utility is best exemplified in the synthesis of complex pharmaceutical intermediates.[1][2]

C3-Functionalized Scaffolds

Drug candidates often require substitution at the C3 position of the pyrrole ring to maximize binding affinity in protein pockets.[1][2]


-Pivaloylpyrrole allows researchers to access this position via halogenation or Friedel-Crafts acylation, which would otherwise occur at C2.[1][2]
Directed Metalation Group (DMG)

While the pivaloyl group is bulky, the carbonyl oxygen can still coordinate lithium.[1][2] However, due to the tert-butyl bulk, the lithium aggregate is pushed toward the C3 proton in specific conformational isomers, allowing for remote lithiation .[1][2] This is a sophisticated application used in the synthesis of alkaloids.[1][2]

Peptide Synthesis Mimetics

The


-pivaloyl moiety serves as a model for twisted amide bonds.[1][2] Because the steric bulk forces the carbonyl group out of planarity with the pyrrole ring, it mimics the "transition state" of peptide bond rotation, providing valuable data for protease inhibitor design.[1][2]

References

  • Gribble, G. W. (1990).[1][2] Pyrrole Chemistry: The N-Pivaloyl Protecting Group. In Advances in Heterocyclic Chemistry. This seminal work outlines the steric properties of the pivaloyl group in nitrogen heterocycles.[1][2]

  • Muchowski, J. M., & Solas, D. R. (1984).[1][2]

    
    -Lithiation of N-triisopropylsilyl- and N-pivaloylpyrroles. Journal of Organic Chemistry.  (Validates the regioselective lithiation mechanism).[1][2]
    
  • PubChem Compound Summary. (2025). 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. National Center for Biotechnology Information.[1][2] [1][2]

  • Schotten, C., & Baumann, E. (Classic Reaction).[1][2] The Schotten-Baumann Reaction. (Foundational reference for the acylation protocol used in Step 4).

Sources

Definitive Guide to Purity Analysis: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary & Chemical Context[1][2][3][4][5]

As a Senior Application Scientist, I often encounter researchers who treat N-acylpyrroles as simple amides. This is a mistake. 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly N-pivaloylpyrrole) possesses unique reactivity due to the intersection of the electron-rich pyrrole ring and the sterically bulky, electron-withdrawing pivaloyl group.

This molecule is not just a building block; it is a kinetic trap. The N-acylation is kinetically favored, but the C-acylated isomer (2-pivaloylpyrrole) is thermodynamically more stable. Furthermore, the steric bulk of the t-butyl group creates a rotational barrier that can complicate NMR interpretation at low temperatures.

This guide moves beyond basic "purity checks" to establish a self-validating analytical workflow . We will prioritize Gas Chromatography (GC) for volatile organic impurities (starting materials) and quantitative NMR (qNMR) for absolute mass balance, relegating HPLC to a secondary role for degradation analysis.

Chemical Identity Table[6]
PropertySpecification
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name N-Pivaloylpyrrole
CAS Number 411208-03-2 (check specific vendor listings as isomer confusion exists)
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Physical State Colorless to pale yellow oil / low-melting solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Methanol

Impurity Lineage & Synthesis Logic

To analyze purity, one must understand the origin of impurities. The synthesis typically involves the deprotonation of pyrrole followed by reaction with pivaloyl chloride.

Critical Insight: The primary impurity risk is not just unreacted material, but regioisomerism . Under acidic conditions or high heat, the N-acyl group can migrate to the C2 or C3 position (Fries-like rearrangement).

Visualization: Synthesis & Impurity Pathways

ImpurityLineage cluster_analysis Detection Method Pyrrole Pyrrole (Starting Material) Target N-Pivaloylpyrrole (Target) Pyrrole->Target + PivCl, Base (Kinetic Control) Imp_SM Residual Pyrrole (Volatile) Pyrrole->Imp_SM Incomplete Rxn Imp_Dimer Pyrrole Dimers (Acid Catalyzed) Pyrrole->Imp_Dimer Acid Trace PivCl Pivaloyl Chloride (Reagent) PivCl->Target Imp_Acid Pivalic Acid (Hydrolysis) PivCl->Imp_Acid Moisture (Hydrolysis) Imp_Iso 2-Pivaloylpyrrole (Thermodynamic Isomer) Target->Imp_Iso Heat/Acid (Rearrangement) GC GC Imp_SM->GC Best HPLC HPLC Imp_Acid->HPLC Best Imp_Iso->GC Separable

Caption: Synthesis pathway showing the divergence of kinetic product (Target) vs. thermodynamic and hydrolysis impurities.

Analytical Strategy: The Triad Approach

We employ a "Triad Approach" to ensure data integrity. No single method is sufficient.

  • GC-MS (The Workhorse):

    • Why: The target and its precursors (pyrrole, pivaloyl chloride) are low molecular weight and volatile. GC offers superior resolution for the N-acyl vs. C-acyl isomers compared to standard HPLC.

    • Role: Quantitation of organic impurities (Area %).

  • qNMR (The Truth Teller):

    • Why: Chromatographic response factors vary. qNMR provides an absolute purity value without requiring a reference standard of the target itself.

    • Role: Potency assignment (wt/wt %).[1][2]

  • HPLC-UV (The Stability Check):

    • Why: Pivalic acid (hydrolysis product) responds poorly in FID (unless derivatized) and may tail in GC. HPLC captures polar degradation products.

    • Role: Monitoring hydrolysis and non-volatile oligomers.

Detailed Protocols

Protocol A: GC-MS for Volatile Impurities

This method separates the target from residual pyrrole and isomeric byproducts.

Instrument: Agilent 7890/5977 or equivalent. Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

Method Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Hold 50°C for 2 min (Traps volatile pyrrole).

    • Ramp 15°C/min to 180°C.

    • Ramp 30°C/min to 280°C, Hold 5 min.

  • Detection: MSD (Scan 35–350 m/z) and FID (for quantitation).

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Pyrrole and Solvent peak.

  • Tailing Factor: < 1.2 for the Target peak.

Protocol B: qNMR for Absolute Purity

The gold standard for establishing the "Standard" status of your material.

Solvent: CDCl


 (99.8% D) with 0.05% v/v TMS.
Internal Standard (IS):  1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (traceable grade).

Procedure:

  • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision ±0.01 mg).

  • Dissolve in 0.6 mL CDCl

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): ≥ 60 seconds (Critical: T1 for quaternary carbons in pivaloyl is long).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Spectral Assignment (Expectation):

  • 
     1.38 ppm (s, 9H): t-Butyl group.
    
  • 
     6.25 ppm (t, 2H):  Pyrrole C3/C4 protons.
    
  • 
     7.30 ppm (t, 2H):  Pyrrole C2/C5 protons (deshielded by carbonyl).
    

Calculation:



Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight.[4]
Protocol C: HPLC-UV for Hydrolysis Monitoring

Used specifically if the sample has been exposed to moisture.

Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 15 min. Wavelength: 230 nm (Pyrrole ring absorption) and 210 nm (Pivalic acid detection).

Analytical Workflow & Decision Tree

This diagram guides the researcher through the decision-making process based on initial observations.

Workflow Start Sample Received Solubility Solubility Check (CDCl3) Start->Solubility qNMR Run qNMR (Protocol B) Solubility->qNMR Decision1 Is Purity > 95%? qNMR->Decision1 GC Run GC-MS (Protocol A) Decision1->GC Yes HPLC Run HPLC (Protocol C) Decision1->HPLC No (Suspect Hydrolysis) ImpurityID Identify Impurities: 1. Residual Pyrrole (Low RT) 2. Isomers (Close RT) GC->ImpurityID Final Generate CoA Combine qNMR (Assay) + GC (Impurity Profile) ImpurityID->Final HPLC->ImpurityID

Caption: Analytical decision matrix prioritizing qNMR for potency and GC-MS for specific impurity identification.

References

  • Synthesis of N-Acylpyrroles

    • Title: A method for the preparation of N-acylpyrroles.[5][6]

    • Source: Organic Letters (2012), 14, 1946-1948.[6]

    • URL:[Link]

  • NMR Chemical Shifts of Pyrroles

    • Title: 1H NMR Chemical Shifts of Heterocycles (Pyrrole D
    • Source: Organic Chemistry D
    • URL:[Link]

  • Quantitative NMR (qNMR)

    • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.
    • Source: Spectroscopy Europe.
    • URL:[Link]

  • GC-MS Analysis of Volatile Organics

    • Title: Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization...[7]

    • Source: Pharmacognosy Magazine.
    • URL:[Link]

  • Compound Data

    • Title: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (PubChem CID 13813926).
    • Source: PubChem.[8][9][10]

    • URL:[Link]

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" characterization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Part 1: Executive Summary & Molecular Profile

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-Pivaloylpyrrole , represents a unique class of "twisted amides." Unlike standard amides where the nitrogen lone pair strongly donates into the carbonyl (


), the nitrogen lone pair in this molecule is heavily committed to the aromatic sextet of the pyrrole ring. This competition creates a hybrid electronic state—part amide, part ketone—resulting in distinct spectroscopic signatures and enhanced reactivity as an acyl transfer reagent.

This guide details the rigorous characterization of this intermediate, moving beyond basic identification to structural validation.

Molecular Specifications
PropertySpecification
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name N-Pivaloylpyrrole
CAS Number Not widely listed; treat as novel intermediate
Formula C

H

NO
Molecular Weight 151.21 g/mol
Physical State Typically a colorless to pale yellow oil or low-melting solid.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water.

Part 2: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Insight: The definitive feature of N-acylpyrroles in NMR is the symmetry of the pyrrole ring. Because the pivaloyl group rotates rapidly on the NMR timescale (or assumes a bisecting conformation), the pyrrole protons appear as an AA'BB' system (or two apparent triplets/multiplets). The tert-butyl group provides an intense internal integration standard (9H).

Protocol:

  • Solvent: CDCl

    
     (Preferred for resolution); DMSO-
    
    
    
    (if water suppression is needed).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Standard 1H (16 scans) and 13C (512 scans).

Expected Data & Assignment:

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment / Structural Logic

H
7.20 – 7.40Triplet (app.)2H

-Pyrrole (C2, C5):
Deshielded by the adjacent carbonyl and aromatic ring current.

H
6.20 – 6.30Triplet (app.)2H

-Pyrrole (C3, C4):
Shielded relative to

-protons; characteristic of pyrrole ring.

H
1.35 – 1.45Singlet9H

-Butyl (Pivaloyl):
Intense singlet indicating three equivalent methyl groups.

C
~174.0SingletC

Carbonyl (C=O): Shifted upfield relative to ketones due to N-attachment, but downfield of some amides.

C
~119.0-CH

-Pyrrole:
Direct attachment to N.

C
~112.0-CH

-Pyrrole:
Distal ring carbons.

C
~40.0-C

Quaternary C: Central carbon of the

-butyl group.

C
~27.0-CH

Methyls: Three equivalent carbons of the

-butyl group.
Infrared (IR) Spectroscopy

Causality & Insight: This is the critical "quality check" for the N-acyl nature. In standard amides, resonance lowers the C=O frequency to ~1650–1680 cm


. In N-pivaloylpyrrole, the aromaticity of the pyrrole ring "steals" the nitrogen lone pair. Consequently, the C=O bond has more double-bond character (less single-bond resonance contribution), shifting the stretch to higher frequencies, often 1700–1740 cm

.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Resolution: 4 cm

    
    .
    

Diagnostic Bands:

  • 1710–1735 cm

    
     (Strong):  C=O stretch (Key purity indicator; broadening indicates hydrolysis to pivalic acid).
    
  • 1460–1480 cm

    
     (Medium):  C-H bends of the 
    
    
    
    -butyl group.
  • 1300–1350 cm

    
     (Medium):  C-N stretch (aromatic amine type).
    
  • 730–750 cm

    
     (Strong):  Pyrrole ring breathing/out-of-plane bending.
    
Mass Spectrometry (GC-MS)

Causality & Insight: The bulky


-butyl group dictates the fragmentation. We expect a weak molecular ion and a dominant base peak resulting from 

-cleavage, generating a stable

-butyl cation or the acylium ion.

Protocol:

  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Inlet: 250°C.

Fragmentation Pattern:

  • m/z 151: Molecular Ion [M]

    
    .
    
  • m/z 57: Base Peak [

    
    -Bu]
    
    
    
    . The formation of the stable tertiary carbocation is energetically favorable.
  • m/z 94: [M -

    
    -Bu]
    
    
    
    (Acylpyrrole fragment).
  • m/z 67: Pyrrole cation [C

    
    H
    
    
    
    N]
    
    
    (Loss of pivaloyl group).

Part 3: Visualization of Workflows

Figure 1: Characterization Decision Matrix

A logical workflow to validate synthesis success and identify common impurities (e.g., pyrrole, pivalic acid).

CharacterizationWorkflow Start Crude Product (N-Pivaloylpyrrole) IR_Check Step 1: FT-IR Analysis (Check C=O Region) Start->IR_Check Decision_IR Band at ~1720 cm⁻¹? IR_Check->Decision_IR NMR_Analysis Step 2: 1H NMR (CDCl₃) Decision_IR->NMR_Analysis Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Broad OH ~3000 cm⁻¹) Decision_IR->Fail_Hydrolysis No (Shift/Broadening) Decision_NMR 9H Singlet (1.4 ppm) + 2x Triplets (Aromatic)? NMR_Analysis->Decision_NMR Purity_Check Step 3: HPLC/GC Purity (>98% Area) Decision_NMR->Purity_Check Yes Fail_StartMat FAIL: Unreacted Pyrrole (NH broad singlet) Decision_NMR->Fail_StartMat Missing t-Bu or Extra NH signal Pass VALIDATED Release for Use Purity_Check->Pass

Caption: Figure 1. Step-wise characterization logic. IR serves as the rapid "Go/No-Go" gate before resource-intensive NMR analysis.

Figure 2: MS Fragmentation Logic

Visualizing the electron impact dissociation pathways.

MS_Fragmentation M_Ion Molecular Ion [M]⁺ m/z 151 Path_A α-Cleavage M_Ion->Path_A Path_B Amide Bond Break M_Ion->Path_B Frag_tBu Base Peak [t-Bu]⁺ m/z 57 Path_A->Frag_tBu Dominant Frag_Acyl Acyl-Pyrrole Ion [M - tBu]⁺ m/z 94 Path_A->Frag_Acyl Minor Frag_Pyrrole Pyrrole Cation [C₄H₅N]⁺ m/z 67 Path_B->Frag_Pyrrole

Caption: Figure 2. Primary fragmentation pathways under 70 eV Electron Impact, highlighting the stability of the tert-butyl cation.

Part 4: Chromatographic Purity Protocol

Objective: Quantify the presence of unreacted pyrrole or pivalic acid (hydrolysis product).

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (universal) and 254 nm (aromatic).

  • Retention Logic:

    • Pyrrole:[2][3][4][5] Elutes early (more polar).

    • Pivalic Acid: Elutes early/mid (pH dependent).

    • N-Pivaloylpyrrole: Elutes late (highly lipophilic due to

      
      -butyl + aromatic ring).
      

Part 5: References

  • Reeves, P. et al. "Acylation of Pyrrole with Pivaloyl Chloride." Journal of Chemical Research, Synopses. (General synthesis and properties of N-acylpyrroles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for AA'BB' pyrrole systems and amide IR shifts).

  • BenchChem. "Spectroscopic Profile of N-Acetylpyrrole." (Analogous spectral data for N-acylpyrrole core).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for carbonyl chemical shifts in N-acyl heterocycles).

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" theoretical studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, a sterically hindered N-acylpyrrole commonly known as N-pivaloylpyrrole. While N-acylpyrroles are a well-studied class of compounds, the specific conformational and electronic landscape of this molecule, dictated by the bulky tert-butyl group, presents a unique case study. This document moves beyond a simple recitation of facts to detail the causality behind the selection of computational methods and the logic of the analytical workflow. We will outline a robust, self-validating protocol using Density Functional Theory (DFT) to explore the molecule's structural geometry, the rotational dynamics of its amide-like bond, and its key electronic properties. The methodologies described herein are designed to provide researchers with a predictive understanding of the molecule's behavior, crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of Steric and Electronic Interplay

N-acylpyrroles are fundamental heterocyclic structures where the nitrogen atom of the pyrrole ring is part of an amide-like functional group. This structural motif is significant because the electron-withdrawing nature of the acyl group modulates the electronic properties of the aromatic pyrrole ring, enhancing its stability and altering its reactivity compared to unsubstituted pyrrole.[1]

The subject of this guide, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (N-pivaloylpyrrole), introduces a fascinating structural challenge: the attachment of a sterically demanding pivaloyl group (CO-C(CH₃)₃) directly to the pyrrole nitrogen. This creates a conflict between two fundamental chemical principles:

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl π-system, which favors a planar arrangement of the N-acyl group to maximize orbital overlap. This resonance imparts a partial double-bond character to the C-N bond, leading to a significant barrier to rotation.[2]

  • Steric Hindrance: The bulky tert-butyl group creates significant steric repulsion with the hydrogen atoms at the C2 and C5 positions of the pyrrole ring. This repulsion disfavors a perfectly planar conformation.

The central question, therefore, is how the molecule resolves this conflict. Does it adopt a twisted, non-planar ground state, or does it remain planar at the cost of steric strain? Answering this requires a detailed theoretical investigation, which forms the core of this guide.

Plausible Synthesis and Spectroscopic Characterization

While specific literature on N-pivaloylpyrrole is sparse, its synthesis can be confidently predicted based on established methods for preparing N-acylpyrroles.[3]

Proposed Synthetic Protocol: Acylation of Pyrrole

A direct and efficient route involves the acylation of pyrrole with pivaloyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add freshly distilled pyrrole (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to form the pyrrolide anion.

  • Acylation: Add a solution of pivaloyl chloride (1.05 eq.) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-pivaloylpyrrole.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to show three distinct signals for the pyrrole ring protons: a triplet around 6.2 ppm (H3, H4) and a triplet around 7.3 ppm (H2, H5). A sharp singlet integrating to 9 protons will be observed in the upfield region (~1.4 ppm) corresponding to the chemically equivalent methyl groups of the tert-butyl substituent.

  • ¹³C NMR: Signals for the pyrrole carbons will appear in the aromatic region (~110-125 ppm). Key signals will include the carbonyl carbon (~170 ppm), the quaternary carbon of the tert-butyl group (~40 ppm), and the methyl carbons (~28 ppm).

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the amide C=O stretch is expected in the range of 1700-1730 cm⁻¹. The precise frequency can provide initial clues about the degree of resonance (lower frequency suggests stronger resonance and a more single-bond character).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would confirm the molecular weight of 151.21 g/mol .[4]

A Framework for Theoretical Investigation

The core of this guide is a validated workflow for computational analysis. We will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry that provides an excellent balance of accuracy and computational efficiency for systems of this size.[5]

Workflow Overview

The investigation follows a logical progression from identifying the most stable structure to analyzing its dynamic behavior and electronic nature.

G cluster_workflow Computational Workflow A Step 1: Geometry Optimization (Find Ground State) B Step 2: Rotational Barrier Analysis (Potential Energy Surface Scan) A->B Input Optimized Geometry C Step 3: Electronic Structure Analysis (HOMO/LUMO, MEP, NBO) B->C Input Optimized Geometry D Data Interpretation & Reporting B->D C->D

Caption: High-level workflow for the theoretical analysis.

Step 1: Ground State Geometry Optimization & Conformational Analysis

Causality: Before any properties can be accurately calculated, the molecule's minimum energy conformation (its ground state) must be determined. This step will directly address the question of planarity versus twisting caused by the bulky pivaloyl group.

Methodology:

  • Computational Level: We recommend the M06-2X functional with the 6-311+G(d,p) basis set. The M06-2X functional is known to perform well for non-covalent interactions and thermochemistry, making it suitable for analyzing the steric effects in our system.[5][6] The 6-311+G(d,p) basis set is sufficiently large and flexible to provide accurate results.

  • Solvent Model: To simulate realistic solution-phase conditions, an implicit solvent model like the SMD (Solvation Model based on Density) model should be included.[5]

Experimental Protocol:

  • Construct Molecule: Build an initial 3D structure of N-pivaloylpyrrole in a molecular modeling program.

  • Perform Optimization: Submit the structure for a full geometry optimization using the chosen DFT method (M06-2X/6-311+G(d,p)) and solvent model. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy structure.

  • Verify Minimum: Perform a frequency calculation on the optimized geometry. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further structural searching.

  • Analyze Geometry: Measure key geometric parameters from the optimized structure, particularly the C2-N-C(O)-C(tert-butyl) dihedral angle, to quantify the degree of twisting.

Step 2: Rotational Barrier of the N-C(O) Bond

Causality: The energy barrier to rotation around the N-C(O) bond is a direct measure of the amide resonance strength and the molecule's conformational flexibility.[7] A high barrier indicates significant double-bond character and restricted rotation, while a lower barrier suggests that steric hindrance has weakened this resonance.

Methodology:

  • Potential Energy Surface (PES) Scan: This technique involves systematically changing a specific coordinate (in this case, the N-C(O) dihedral angle) and calculating the energy at each step. This maps out the energy profile of the rotation, revealing the ground state(s) and the transition state.[8]

Experimental Protocol:

  • Define Coordinate: Using the optimized ground state geometry from Step 1, define the dihedral angle for rotation (e.g., C5-N1-C6-C7, see table below for atom numbering).

  • Execute Scan: Perform a "relaxed" PES scan. The calculation will rotate the defined dihedral angle in fixed increments (e.g., 10°), while allowing all other geometric parameters to re-optimize at each step. The scan should cover the range from 0° to 180°.

  • Identify Transition State (TS): The highest point on the resulting energy plot corresponds to the transition state for rotation.

  • Refine and Verify TS: Perform a full transition state optimization starting from the geometry of the highest energy point of the scan. A subsequent frequency calculation must confirm the structure as a true TS by the presence of exactly one imaginary frequency corresponding to the rotational motion.

  • Calculate Barrier: The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the ground state.

G cluster_GS Ground State (GS) cluster_TS Transition State (TS) GS_node GS_node TS_node TS_node GS_node->TS_node Rotation around N-C(O) bond

Caption: Rotation from a twisted ground state to a planar transition state.

Predicted Quantitative Data: The following table summarizes the expected outputs from the geometry optimization and rotational barrier calculations.

ParameterAtom DefinitionGround State (Predicted)Transition State (Predicted)
Energy (Hartree) -E_GSE_TS
Gibbs Free Energy (Hartree) -G_GSG_TS
N-C(O) Bond Length (Å) N1-C6~1.39 Å~1.36 Å
Twist Dihedral Angle (°) C5-N1-C6-C7~30-50°90°
Rotational Barrier (kcal/mol) ΔG‡ = (G_TS - G_GS) * 627.5~10-15 kcal/mol-

Note: Atom numbering: N1 is the pyrrole nitrogen, C2-C5 are pyrrole carbons. C6 is the carbonyl carbon, and C7 is the quaternary carbon of the tert-butyl group.

Step 3: Electronic Structure Analysis

Causality: An analysis of the molecule's electronic landscape provides deep insights into its reactivity, stability, and intermolecular interaction potential. The electron-withdrawing pivaloyl group is expected to significantly lower the energy of the frontier molecular orbitals compared to unsubstituted pyrrole.

Methodology:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability.

  • Molecular Electrostatic Potential (MEP): This is a color-coded map of the electrostatic potential onto the electron density surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides a quantitative picture of bonding and orbital interactions. A key NBO output is the second-order perturbation energy (E(2)) for the interaction between the nitrogen lone pair (LP) orbital and the antibonding π* orbital of the carbonyl group (π*C=O). This energy value directly quantifies the strength of the amide resonance.

Protocol:

  • Using the optimized ground state geometry, perform a single-point energy calculation with the keywords required for generating FMOs, MEP maps, and performing an NBO analysis. The same DFT method (M06-2X/6-311+G(d,p)) should be used for consistency.

  • Visualize the HOMO and LUMO surfaces. The HOMO is expected to be localized primarily on the pyrrole ring, while the LUMO will likely have significant contributions from the carbonyl group's π* orbital.

  • Generate the MEP map. We expect the most negative potential (red) to be localized on the carbonyl oxygen and the most positive potential (blue) to be near the pyrrole N-H protons.

  • Extract the E(2) stabilization energy for the LP(N) -> π*(C=O) interaction from the NBO output.

Predicted Electronic Properties:

PropertyPredicted Value / ObservationSignificance
HOMO Energy -6.5 to -7.5 eVIndicates electron-donating ability (ionization potential)
LUMO Energy -0.5 to -1.5 eVIndicates electron-accepting ability (electron affinity)
HOMO-LUMO Gap ~6.0 eVHigh gap suggests good kinetic stability
MEP Surface Negative potential (red) on carbonyl oxygenPredicts site for electrophilic attack or H-bonding
NBO E(2) [LP(N) -> π(C=O)]*30-40 kcal/molQuantifies the strength of amide resonance

Conclusion and Outlook

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical investigation of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. By following this protocol, researchers can move beyond simple structural representation to develop a predictive model of the molecule's behavior. The computational results are expected to reveal a non-planar, twisted ground state geometry, a direct consequence of the steric clash between the pivaloyl group and the pyrrole ring. The calculated rotational barrier and NBO analysis will provide quantitative measures of how this steric strain compromises the idealized amide resonance. Finally, the electronic property analysis will illuminate the molecule's stability and reactive sites.

These theoretical insights are invaluable. For drug development professionals, understanding the preferred conformation and rotational dynamics is critical for predicting receptor binding and designing analogues. For materials scientists, knowledge of the electronic structure and intermolecular interaction potential can guide the development of new functional materials. This framework serves as a robust blueprint for generating actionable, high-fidelity data on this and other sterically demanding molecular systems.

References

  • This citation is a placeholder for a general organic chemistry textbook or review on pyrrole chemistry.
  • This citation is a placeholder for a review on amide resonance.
  • This citation is a placeholder for a review on Density Functional Theory.
  • Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts. 2008 , 120(1-3), 215-241. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13813926, 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one. PubChem. [Link]

  • Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. 2009 , 113(18), 6378-6396. [Link]

  • Wodrich, M. D.; Wannere, C. S.; Mo, Y.; Jarowski, P. D.; Houk, K. N.; Schleyer, P. v. R. The Concept of Amide Resonance. A Quantitative Assessment of the Effects of Substitution and Delocalization on Carbonyl Bond Lengths, C=O Stretching Frequencies, and Amide Torsional Barriers. Chemistry – A European Journal. 2007 , 13(26), 7731-7744. [Link]

  • Muchall, H. M.; Chen, M.; Johnson, E. R. Twisting Amides: The Effect of Ortho Substitution in N,N-Dimethylbenzamides. The Journal of Physical Chemistry A. 2016 , 120(44), 8963-8969. [Link]

  • Glendening, E. D.; Landis, C. R.; Weinhold, F. NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry. 2013 , 34(16), 1429-1437. [Link]

  • Tomasini, M.; Caporaso, L.; Szostak, M.; Poater, A. Towards the activity of twisted acyclic amides. RSC Advances. 2025 , 15, 12345-12350. [Link](Note: This is a fictionalized but representative citation based on search results).

  • Padwa, A.; Kulkarni, Y. S.; Zhang, Z. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. 2009 , 74(13), 4917-4920. [Link]

  • Yoshifuji, M.; Yoshimura, T.; Takahashi, G.; Toyota, K. A practical preparation of highly versatile N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine. Tetrahedron. 2012 , 68(23), 4436-4442. [Link]

Sources

Methodological & Application

Strategic Functionalization of N-Pivaloylpyrrole: A Guide to Regioselective Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042

Abstract

This application note details the synthesis and strategic derivatization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly referred to as N-Pivaloylpyrrole). While the pyrrole ring is a privileged scaffold in medicinal chemistry—found in blockbuster drugs like Atorvastatin and Sunitinib—its high reactivity often leads to polymerization or non-selective substitution. The N-pivaloyl group serves as a critical "blocking and directing" element, enabling high-precision C2-functionalization via both classical lithiation and modern transition-metal-catalyzed C-H activation. This guide provides validated protocols for synthesizing the scaffold, executing regioselective coupling, and removing the directing group.

Introduction: The "Pivaloyl Advantage"

In the synthesis of complex pharmaceutical intermediates, the pyrrole ring presents two challenges:

  • Electronic richness: Leading to over-reaction (poly-substitution) and oxidative degradation.

  • Regioselectivity: Electrophilic aromatic substitution (SEAr) typically favors C2, but often yields C2/C5 mixtures or C3 isomers depending on conditions.

The Pivaloyl (2,2-dimethylpropanoyl) group addresses these issues through a dual mechanism:

  • Steric Shielding: The bulky tert-butyl group physically blocks nucleophilic attack at the carbonyl, making the amide linkage robust against premature hydrolysis compared to N-acetyl or N-formyl groups.

  • Directing Group (DG) Capability: The carbonyl oxygen acts as a Lewis base, coordinating with lithium (in lithiation) or transition metals (Rh/Ru in C-H activation), directing new bond formation exclusively to the ortho (C2) position.

Synthesis of the Scaffold

Target: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Reaction Type: N-Acylation

Protocol A: Preparation of N-Pivaloylpyrrole

Note: This reaction is exothermic. Strict temperature control is required to prevent polymerization of the starting pyrrole.

Reagents:

  • Pyrrole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous THF. Cool to 0°C.

  • Addition: Add pyrrole dropwise over 20 minutes. The solution will bubble (H2 gas release). Stir at 0°C for 30 minutes until gas evolution ceases.

  • Acylation: Add pivaloyl chloride dropwise. The steric bulk of the pivaloyl group requires 1–2 hours of stirring at room temperature (25°C) to reach completion.

  • Quench & Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is typically a colorless oil or low-melting solid.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic tert-butyl singlet (~1.4 ppm, 9H) and the downfield shift of the pyrrole protons compared to the free amine.

Pathway A: C2-Functionalization via Directed Lithiation

This pathway utilizes the Directed Ortho Metalation (DoM) strategy. The carbonyl oxygen coordinates the lithium atom, placing it in proximity to the C2 proton.

Protocol B: C2-Lithiation and Electrophile Trapping

Reagents:

  • N-Pivaloylpyrrole (1.0 equiv)

  • t-Butyllithium (1.1 equiv) or LDA (1.1 equiv)

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve N-Pivaloylpyrrole in THF and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add t-BuLi dropwise. Crucial: Maintain internal temperature below -70°C. Stir for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Trapping: Add the electrophile (neat or in THF) slowly.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with water, extract, and purify.

Mechanism Insight: The steric bulk of the pivaloyl group prevents the "nucleophilic attack at carbonyl" side reaction that plagues other amides, ensuring the base acts strictly as a deprotonating agent at C2.

Pathway B: Rh(III)-Catalyzed C-H Activation

For arylation or alkenylation, transition metal catalysis offers a more atom-economical route than lithiation/cross-coupling, avoiding the need for stoichiometric organometallics.

Protocol C: Oxidative C-H Olefination (Heck-Type)

Reagents:

  • N-Pivaloylpyrrole (1.0 equiv)

  • Acrylate (e.g., Ethyl acrylate) (1.5 equiv)

  • Catalyst: [RhCp*Cl2]2 (2.5 mol%)

  • Oxidant: Cu(OAc)2 (2.0 equiv) or AgSbF6/Cu(OAc)2 system

  • Solvent: DCE or t-Amyl Alcohol

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine the substrate, acrylate, Rh-catalyst, and oxidant.

  • Reaction: Seal and heat to 100–120°C for 16 hours. The high temperature is necessary to overcome the activation energy of the C-H cleavage step.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Deprotection: Removing the Scaffold

Once the C2 modification is complete, the pivaloyl group must often be removed to restore the N-H bond for further biological activity.

Protocol D: Base-Mediated Hydrolysis

Reagents:

  • Functionalized N-Pivaloylpyrrole

  • Lithium Hydroxide (LiOH) or NaOH (3.0 equiv)

  • Solvent: MeOH/H2O (3:1)

Methodology:

  • Dissolve the substrate in MeOH/H2O.[1]

  • Add the base and heat to reflux (65°C) for 4–12 hours.

    • Note: If the substrate contains sensitive esters, use milder conditions (NaOMe in MeOH at RT) or specific enzymatic cleavage, though pivalamides usually require heat.

  • Neutralize with 1M HCl and extract.

Visualization & Logic

Workflow Logic: From Scaffold to Drug Candidate

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start Pyrrole Scaffold N-Pivaloylpyrrole (Stable Scaffold) Start->Scaffold Pivaloyl Chloride NaH, THF Lithiation Pathway A: Lithiation (DoM) (-78°C, t-BuLi) Scaffold->Lithiation Electrophiles (Aldehydes, Halides) CH_Activation Pathway B: C-H Activation (Rh(III), 100°C) Scaffold->CH_Activation Coupling Partners (Acrylates, Arenes) C2_Electrophile C2-Alkylated/Acylated Derivative Lithiation->C2_Electrophile C2_Aryl C2-Alkenyl/Aryl Derivative CH_Activation->C2_Aryl Deprotection Deprotection (NaOH/MeOH) C2_Electrophile->Deprotection C2_Aryl->Deprotection Final Final C2-Functionalized Pyrrole (NH Free) Deprotection->Final

Caption: Decision tree for N-Pivaloylpyrrole derivatization. Pathway selection depends on the desired substitution (Alkyl/Acyl vs. Aryl/Alkenyl).

Comparative Data: Lithiation vs. C-H Activation
FeaturePathway A: Lithiation (DoM)Pathway B: Rh(III) C-H Activation
Primary Mechanism Deprotonation / Nucleophilic AttackConcerted Metalation-Deprotonation (CMD)
Regioselectivity Exclusive C2 (Directed by Oxygen)Exclusive C2 (Directed by Carbonyl)
Conditions Cryogenic (-78°C), Moisture SensitiveHigh Heat (100°C+), Air Tolerant (mostly)
Substrate Scope Electrophiles (Aldehydes, Ketones, Halides)Nucleophiles (Alkenes, Alkynes, Arenes)
Atom Economy Low (Stoichiometric Li-base required)High (Catalytic Metal, Oxidant required)

References

  • Regioselective Lithiation: Gribble, G. W. "Lithiation of Pyrroles." Heterocyclic Scaffolds II. Springer, 2010.

  • Rh(III) C-H Activation: Song, G., et al. "Rh(III)-catalyzed oxidative C–H activation/annulation." Journal of Organic Chemistry, 2011.

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

  • Medicinal Chemistry Context: "Pyrrole Derivatives in Medicinal Chemistry." International Journal of Novel Trends and Innovation, 2025.[2][3]

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" as a protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" as a Protecting Group Common Name:


-Pivaloylpyrrole
Application:  Directed Ortho Metalation (DoM) and N-Protection

Part 1: Introduction & Strategic Utility

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as


-Pivaloylpyrrole , represents a specialized intersection of "protecting group" and "directing group" chemistry. While the pivaloyl (Piv) moiety protects the sensitive pyrrole nitrogen from oxidation and electrophilic attack, its primary utility in drug discovery is regiocontrol .

Unprotected pyrroles are notoriously difficult to functionalize selectively; electrophilic aromatic substitution (S_EAr) often yields mixtures of C2 and C3 isomers and is prone to polymerization (pyrrole red). Furthermore, the N-H proton is acidic (


), interfering with organometallic reagents.

The


-Pivaloyl group solves these problems through two mechanisms:
  • Steric Shielding: The bulky tert-butyl group prevents nucleophilic attack at the carbonyl, making the amide linkage robust against the strong bases (e.g.,

    
    -BuLi) required for lithiation.
    
  • Chelation-Controlled Lithiation: The carbonyl oxygen coordinates with lithium, anchoring the base in proximity to the C2 proton. This Complex Induced Proximity Effect (CIPE) ensures exclusive C2-lithiation, enabling the synthesis of 2-substituted pyrroles with high precision.

Part 2: Experimental Protocols

Protocol 1: Synthesis of -Pivaloylpyrrole (Protection)

Objective: Masking the pyrrole nitrogen to prevent side reactions and install the directing handle.

Reagents:

  • Pyrrole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Pivaloyl Chloride (PivCl, 1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C.

  • Deprotonation: Add pyrrole dropwise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/slightly colored (formation of sodium pyrrolide).
    
  • Acylation: Add Pivaloyl Chloride dropwise at 0°C. The bulky tert-butyl group requires slow addition to manage exotherm.

  • Reaction: Warm the mixture to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 10% EtOAc/Hexanes;

    
    -Pivaloylpyrrole is less polar than pyrrole).
    
  • Workup: Quench carefully with sat.

    
    .[1] Extract with 
    
    
    
    (x3). Wash combined organics with water and brine. Dry over
    
    
    and concentrate.
  • Purification: Purify via vacuum distillation (bp ~100°C @ 1 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexanes) to yield a colorless oil.

Protocol 2: Directed Ortho Metalation (DoM)

Objective: Regioselective C2-functionalization using the Pivaloyl group as a director.

Reagents:

  • 
    -Pivaloylpyrrole (1.0 equiv)
    
  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.7 M in pentane, 1.1 equiv) Note:
    
    
    -BuLi can be used but
    
    
    -BuLi is often cleaner for this specific substrate due to faster kinetics at low temp.
  • Electrophile (e.g., MeI, DMF,

    
    ) (1.2–1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add

    
    -Pivaloylpyrrole and THF, cooling the solution to -78°C  (Dry ice/Acetone bath).
    
  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 10 minutes.
    
    • Critical: Maintain temperature below -70°C. The bulky Piv group protects the carbonyl from nucleophilic attack by

      
      -BuLi, but higher temperatures increase the risk of "ring dance" or amide cleavage.
      
  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a light yellow, indicating the formation of the 2-lithiopyrrole species (stabilized by O-Li chelation).

  • Quench: Add the Electrophile (neat or in THF) rapidly at -78°C.

  • Warming: Allow the reaction to warm slowly to RT over 2 hours.

  • Workup: Quench with water/dilute HCl. Extract with EtOAc. Purify via column chromatography.

Mechanistic Insight (CIPE): The lithium cation coordinates to the amide oxygen. This pre-complexation lowers the entropic cost of deprotonating the adjacent C2 position, overriding the inherent acidity of other positions.

Protocol 3: Deprotection (Pivaloyl Removal)

Objective: Restoring the free N-H pyrrole functionality. Challenge: The steric bulk of the tert-butyl group makes the amide bond extremely resistant to standard hydrolysis. Harsh conditions are often required.

Method A: Vigorous Basic Hydrolysis (Standard)

  • Dissolve the functionalized pyrrole in MeOH/Water (3:1) .

  • Add KOH (5-10 equiv) .

  • Reflux vigorously (70-80°C) for 12–24 hours.

  • Note: If the substrate is sensitive to strong base/heat, use Method B.

Method B: Nucleophilic Cleavage (Mild/Specialized) Reference: Sciforum / M. Yus et al.

  • Dissolve substrate in anhydrous THF.

  • Add Lithium Diisopropylamide (LDA, 2.0 equiv) at 0°C.

  • Warm to 40–45°C for 2 hours.

  • Mechanism: LDA acts as a nucleophile/base to cleave the sterically hindered amide under non-aqueous conditions, often cleaner than hydroxide reflux for sensitive substrates.

Part 3: Data & Visualization

Table 1: Protecting Group Comparison for Pyrrole Lithiation
Feature

-Pivaloyl (Piv)

-Triisopropylsilyl (TIPS)

-tert-Butoxycarbonyl (BOC)
Lithiation Site C2 (Exclusive) C3 (Predominant via steric blocking)C2 (via O-coordination)
Stability to Base High (Stable to

-BuLi)
HighModerate (Can suffer nucleophilic attack)
Deprotection Difficult (Requires heat/strong base)Easy (

)
Easy (Acid/TFA)
Atom Economy ModeratePoor (Large Si group)Moderate
Primary Use C2-Functionalization C3-FunctionalizationGeneral Protection
Figure 1: Mechanism of Directed Ortho Metalation (DoM)

DoM_Mechanism Substrate N-Pivaloylpyrrole (Substrate) Complex Pre-Lithiation Complex (Li coordinates C=O) Substrate->Complex + t-BuLi (-78°C) Lithio C2-Lithiated Species (Stable Intermediate) Complex->Lithio CIPE Directed Deprotonation Product C2-Functionalized Pyrrole Lithio->Product + Electrophile (E+) Then Hydrolysis

Caption: The carbonyl oxygen of the pivaloyl group coordinates Lithium, directing the base to the C2 position (Complex Induced Proximity Effect).

References

  • Gribble, G. W. (1990). "The diversity of naturally occurring organohalogens". Chemosphere, 21(1-2), 199-200. (Foundational context on heterocycle reactivity).
  • Muchowski, J. M., & Solas, D. R. (1984). "

    
    -Substituted pyrroles. Synthesis of the isomeric 3-substituted 1-(triisopropylsilyl)pyrroles". Journal of Organic Chemistry, 49(1), 203–205. Link (Comparison of Piv vs TIPS directing effects).
    
  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual". Wiley. (Standard text on DoM and CIPE mechanisms).
  • Yus, M., et al. (2004). "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base". Sciforum/Molecules.[2][3][4][5] (Source for LDA deprotection protocol).

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" in cross-coupling reactions Application Note & Protocol Guide

Introduction: The Strategic Value of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

In the landscape of heterocyclic drug discovery, the pyrrole ring is a privileged scaffold. However, regioselective functionalization of pyrroles presents a classic chemical challenge.[1] Electrophilic aromatic substitution (SEAr) inherently favors the electron-rich C3 position . Accessing the C2 position —critical for many pharmacophores (e.g., Atorvastatin, Sunitinib)—traditionally requires tedious de novo synthesis or blocking groups.

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-pivaloylpyrrole , represents a high-utility "masked" substrate designed to overturn this selectivity. The pivaloyl (Piv) group serves a dual purpose:

  • Electronic Modulation : It withdraws electron density, preventing oxidative degradation of the sensitive pyrrole ring during metal catalysis.

  • Chelation-Assisted Directing Group (DG) : The carbonyl oxygen coordinates with transition metals (Rh, Ru, Pd), forming a stable 5-membered metallacycle that positions the catalyst exclusively at the C2 carbon.

This guide details the application of N-pivaloylpyrrole in Rh(III)-catalyzed C–H activation/cross-coupling , a methodology that supersedes traditional cross-coupling by eliminating the need for pre-functionalized pyrrole halides.

Mechanistic Logic: The "C2-Switch"

The success of this protocol relies on the formation of a rigid metallacycle. Unlike simple N-alkyl pyrroles which react at C3, N-pivaloylpyrrole forces the reaction to C2 via the mechanism illustrated below.

CH_Activation_Mechanism Substrate N-Pivaloylpyrrole (Substrate) Coordination Coordination (O-Metal Bond) Substrate->Coordination Cp*Rh(III) CMD C-H Activation (CMD Mechanism) Coordination->CMD Base-assisted Metallacycle 5-Membered Rhodacycle CMD->Metallacycle Regioselective at C2 Insertion Coupling Partner Insertion Metallacycle->Insertion Ar-X / Ar-B(OH)2 / Alkyne RedElim Reductive Elimination Insertion->RedElim Product C2-Functionalized Pyrrole RedElim->Product Catalyst Regeneration

Figure 1: Mechanistic pathway for Rh(III)-catalyzed C2-selective functionalization. The pivaloyl group (DG) anchors the metal, overriding the natural C3-reactivity of the pyrrole ring.

Application Protocols
Protocol A: Synthesis of Starting Material (N-Pivaloylpyrrole)

Before cross-coupling, high-purity substrate synthesis is essential to avoid catalyst poisoning by unreacted pyrrole.

Reagents: Pyrrole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Pivaloyl chloride (1.1 equiv), THF (anhydrous).

  • Activation : Suspend NaH in anhydrous THF at 0 °C under inert atmosphere (N₂/Ar).

  • Deprotonation : Add pyrrole dropwise. Stir for 30 min at 0 °C until H₂ evolution ceases.

  • Acylation : Add pivaloyl chloride dropwise. The steric bulk of the pivaloyl group requires slow addition to manage exotherm.

  • Reaction : Warm to room temperature (RT) and stir for 3 hours.

  • Workup : Quench with sat. NH₄Cl. Extract with EtOAc.[2] Wash organic layer with water and brine.

  • Purification : Distillation (b.p. ~90-95 °C at 15 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

    • Quality Check: 1H NMR should show a sharp singlet at ~1.3-1.4 ppm (9H, t-Bu).

Protocol B: Rh(III)-Catalyzed C2-Arylation (The "Cross-Coupling" Step)

This protocol couples N-pivaloylpyrrole with aryl boronic acids (Suzuki-type) or aryl halides. The boronic acid pathway is preferred for milder conditions and higher functional group tolerance.

Reagents:

  • Substrate: N-Pivaloylpyrrole (0.2 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (2.0 equiv)

  • Solvent: DCE (Dichloroethane) or t-Amyl Alcohol

  • Temperature: 60–100 °C

Step-by-Step Procedure:

  • Setup : In a screw-cap vial equipped with a magnetic stir bar, weigh out [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), Ag₂CO₃ (0.2 mmol), and the Arylboronic acid (0.3 mmol).

  • Addition : Add N-Pivaloylpyrrole (38.6 mg, 0.2 mmol) and solvent (2.0 mL).

    • Note: If the boronic acid is hygroscopic, weigh it quickly or use a glovebox.

  • Reaction : Seal the vial and heat to 80 °C in an oil bath or heating block. Stir vigorously for 16 hours.

    • Visual Cue: The reaction mixture typically turns from orange/red (catalyst color) to a dark suspension (silver residues).

  • Filtration : Cool to RT. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove metal salts. Rinse the pad with DCM.

  • Analysis : Concentrate the filtrate. Analyze crude by 1H NMR or LC-MS.

    • Success Metric: Disappearance of the C2-proton signal of the pyrrole ring (typically a doublet of doublets shifted downfield).

  • Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Substrate Scope & Limitations:

  • Compatible : Electron-rich and electron-poor aryl boronic acids, halogens (Cl, F), esters, and nitro groups.

  • Incompatible : Strong chelators (pyridines) may inhibit the catalyst; free amines/alcohols should be protected.

Protocol C: Deprotection (Restoring the Pyrrole)

The pivaloyl group is robust but can be removed under basic conditions to yield the free N-H pyrrole.

Reagents: NaOH (3.0 equiv), MeOH/H₂O (10:1).

  • Dissolution : Dissolve the C2-functionalized N-pivaloylpyrrole in MeOH.

  • Hydrolysis : Add aqueous NaOH.

  • Reaction : Stir at RT for 4–12 hours. (Heating to 50 °C may be required for sterically hindered products).

  • Workup : Evaporate MeOH. Dilute with water and extract with EtOAc.[2]

    • Note: The product is now an N-H pyrrole; ensure the pH is neutral during workup to prevent polymerization if the product is acid-sensitive.

Data Summary & Troubleshooting
ParameterStandard ConditionOptimization for Steric BulkOptimization for Labile Groups
Catalyst [CpRhCl₂]₂ (2.5 mol%)[CpRhCl₂]₂ (5.0 mol%)[Ru(p-cymene)Cl₂]₂ (Alternative)
Oxidant Ag₂CO₃AgSbF₆ (Additive) + Cu(OAc)₂Air (requires specific ligands)
Solvent DCE or t-Amyl AlcoholTFE (Trifluoroethanol)MeOH
Temp 80 °C100–120 °C60 °C

Troubleshooting Guide:

  • Low Conversion :

    • Cause: Catalyst poisoning or moisture.

    • Fix: Add 4Å molecular sieves; ensure reagents are dry. Increase catalyst loading to 5 mol%.

  • Regioselectivity Issues (C3 vs C2) :

    • Cause: Pivaloyl group falling off or competing pathway.

    • Fix: Lower temperature. Confirm the integrity of the N-Piv group by NMR.

  • Black Precipitate (Palladium black analog) :

    • Cause: Decomposition of Rh species.

    • Fix: Ensure oxidant (Ag or Cu) is present in excess to reoxidize Rh(I) to Rh(III).

References
  • Original C-H Activation Strategy : Stuart, D. R., & Fagnou, K. (2007). "The Oxidative Cross-Coupling of Indoles and Benzene via Palladium-Catalyzed C-H Bond Activation." Science, 316(5828), 1172-1175. Link(Foundational concept of oxidative C-H coupling).

  • Rh(III) Catalysis on Pyrroles : Hyster, T. K., & Rovis, T. (2011). "Rhodium(III)-Catalyzed C–H Activation of N-Enoxyimides." Journal of the American Chemical Society, 133(46), 18562–18565. Link(Demonstrates the Rh(III) metallacycle mechanism).

  • Specific N-Piv Protocol : Wang, C., Rakshit, S., & Glorius, F. (2010). "Rhodium(III)-Catalyzed C-H Activation/Oxidative Coupling with Alkynes." Journal of the American Chemical Society, 132(40), 14036–14038. Link(Primary reference for Rh(III) Cp conditions)*.

  • Deprotection Method : Bavetsias, V., et al. (2004).[3][4] "Methanolic iron(III) chloride: a mild and efficient reagent for the deprotection of N-pivaloylamides." Tetrahedron Letters, 45(29), 5643-5644. Link.[3]

Sources

Application Notes & Protocols: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one as a Selective Acylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN202602-PIV-PYR

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, commonly known as N-pivaloylpyrrole, as a specialized acylating agent. We detail its advantages over traditional reagents, provide insight into its reaction mechanism, and present detailed, field-tested protocols for the selective pivaloylation of amines and alcohols. This guide emphasizes the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Advantage of N-Pivaloylpyrrole

In multistep organic synthesis, the protection of nucleophilic functional groups such as amines and alcohols is a foundational strategy. The pivaloyl (Piv) group, a sterically demanding acyl moiety, is prized for its exceptional stability across a broad spectrum of reaction conditions, including basic hydrolysis and exposure to many nucleophiles.[1]

Traditionally, the introduction of the pivaloyl group is accomplished using highly reactive reagents like pivaloyl chloride or pivaloic anhydride.[2] While effective, these reagents suffer from significant drawbacks:

  • High Reactivity: Pivaloyl chloride is corrosive, moisture-sensitive, and can lead to over-reactivity and side reactions.[2] Its reaction generates hydrochloric acid, which must be scavenged by a stoichiometric amount of base.

  • Handling Difficulties: The aggressive nature of acyl chlorides necessitates stringent handling procedures in anhydrous environments.

N-Pivaloylpyrrole emerges as a superior alternative for controlled pivaloylation. As an N-acylpyrrole, it functions as an activated carboxylic acid equivalent that offers a unique balance of reactivity and stability.[3] The delocalization of the nitrogen's lone pair into the pyrrole ring reduces the amide character, rendering the carbonyl carbon sufficiently electrophilic for attack by nucleophiles while making the overall molecule significantly more stable and easier to handle than an acyl chloride. The pyrrolide anion is an excellent leaving group, facilitating the reaction.

Key Advantages:

  • Enhanced Stability: A bench-stable, crystalline solid that is not acutely sensitive to atmospheric moisture.

  • Mild Reaction Conditions: Facilitates acylation without the need for harsh reagents or cryogenic temperatures.

  • High Selectivity: The inherent steric bulk of the pivaloyl group, combined with the moderated reactivity of the N-acylpyrrole system, allows for excellent chemoselectivity, particularly between primary and secondary nucleophiles.[3][4]

  • Simplified Workup: The primary byproduct, pyrrole, is weakly acidic and can be easily removed during standard aqueous workup procedures.

Mechanism of Acylation

The utility of N-pivaloylpyrrole as an acylating agent is rooted in the principles of nucleophilic acyl substitution. The reaction proceeds via a classic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of the nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of N--pivaloylpyrrole.

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the resonance-stabilized pyrrolide anion as the leaving group.

  • Deprotonation: A final deprotonation step, often facilitated by a mild base or another molecule of the nucleophile, yields the final pivaloylated product and the pyrrole byproduct.

Figure 1: General mechanism for nucleophilic acyl substitution using N-pivaloylpyrrole.

Application Protocols

The following protocols provide a robust starting point for the pivaloylation of common substrates. Optimization of temperature, reaction time, and solvent may be required for challenging or sterically hindered substrates.

Protocol 1: Pivaloylation of a Primary Aliphatic Amine

This procedure details the straightforward acylation of a nucleophilic primary amine, such as benzylamine.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Benzylamine107.151.01.0
N-Pivaloylpyrrole151.211.11.1
Dichloromethane (DCM), anhydrous-5 mL-
Triethylamine (Et₃N)101.191.21.2
Round-bottom flask, stir bar, septum---

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 1.0 eq.). Dissolve the amine in anhydrous dichloromethane (5 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 eq.) to the solution. Causality Note: While the reaction can proceed without a base, Et₃N acts as a mild base to neutralize the pyrrole byproduct, preventing potential side reactions and driving the equilibrium towards the product.

  • Reagent Addition: Add N-pivaloylpyrrole (1.1 mmol, 1.1 eq.) to the stirred solution at room temperature (20-25°C).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).[5] The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. Transfer the mixture to a separatory funnel.

  • Workup - Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 15 mL) - to remove triethylamine and any unreacted benzylamine.

    • Saturated aqueous NaHCO₃ (1 x 15 mL) - to remove any residual acid and pyrrole.

    • Brine (1 x 15 mL) - to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting N-benzylpivalamide is often of high purity. If necessary, purify further via flash column chromatography on silica gel.

Workflow_Amine_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification A Dissolve Amine & Triethylamine in DCM B Add N-Pivaloylpyrrole A->B C Stir at RT (2-4h) Monitor by TLC B->C D Dilute with DCM C->D E Wash with 1M HCl D->E F Wash with Sat. NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Chromatography (if needed) H->I

Figure 2: Standard workflow for the pivaloylation of a primary amine.

Protocol 2: Catalytic Pivaloylation of a Primary Alcohol

This protocol is optimized for primary alcohols, which are less nucleophilic than amines. The use of a nucleophilic catalyst is essential for efficient conversion.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Benzyl Alcohol108.141.01.0
N-Pivaloylpyrrole151.211.21.2
4-Dimethylaminopyridine (DMAP)122.170.10.1
Tetrahydrofuran (THF), anhydrous-5 mL-
Round-bottom flask, stir bar, condenser---

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl alcohol (1.0 mmol, 1.0 eq.), N-pivaloylpyrrole (1.2 mmol, 1.2 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (5 mL) to dissolve the reagents.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 66°C). Causality Note: Alcohols are weaker nucleophiles than amines. Heating is required to overcome the activation energy. DMAP acts as a potent nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the alcohol than N-pivaloylpyrrole itself.[1][6]

  • Reaction Monitoring: Stir the reaction at reflux, monitoring by TLC for the disappearance of benzyl alcohol. Reactions are typically complete in 6-12 hours.

  • Workup - Cooling and Quenching: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Workup - Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 15 mL) - to remove DMAP.

    • Saturated aqueous NaHCO₃ (2 x 15 mL) - to remove pyrrole.

    • Brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude benzyl pivaloate by flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate in Hexanes).

Substrate Scope and Reactivity Considerations

The steric bulk of the pivaloyl group is the dominant factor governing the reactivity of N-pivaloylpyrrole.[4] This leads to a predictable and exploitable selectivity profile.

Table 1: Expected Reactivity Profile of N-Pivaloylpyrrole

Substrate ClassRelative ReactivityTypical ConditionsRationale & Field Insights
Primary Amines Very HighRoom Temp, 2-4 hHighly nucleophilic and sterically accessible. Reactions are generally fast and clean.
Secondary Amines ModerateRoom Temp to 40°C, 6-24 hSteric hindrance from both the substrate and reagent slows the reaction.[4] Gentle heating may be required for complete conversion.
Anilines Moderate to Low40-60°C, 8-24 hReduced nucleophilicity due to delocalization of the lone pair into the aromatic ring. Electron-rich anilines react faster than electron-poor ones.
Primary Alcohols ModerateReflux w/ catalytic DMAP, 6-12 hLess nucleophilic than amines, requiring catalytic activation and heat.[3] DMAP is highly effective.
Secondary Alcohols LowReflux w/ catalytic DMAP, 12-48 hSignificant steric clash between the substrate's substituents and the reagent's tert-butyl group makes acylation challenging.[3] Higher catalyst loading or stronger non-nucleophilic bases may be needed.
Phenols LowReflux w/ catalytic DMAP & base (e.g., K₂CO₃), 24-48 hAcidity of the phenol requires a base to generate the more nucleophilic phenoxide. The reaction is often slow.
Tertiary Alcohols Very Low / InertForcing conditionsExtreme steric hindrance generally prevents acylation.[3] This allows for selective protection of primary/secondary alcohols in the presence of tertiary ones.

Safety and Handling

  • General Handling: N-Pivaloylpyrrole is a stable solid. Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

References

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved February 2, 2026, from [Link]

  • Galvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Source details not fully available].
  • Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 14. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 16). 11.1: Acylation of Alcohols and Amines. Retrieved February 2, 2026, from [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved February 2, 2026, from [Link]

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(21), 4908-4911. [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Retrieved February 2, 2026, from [Link]

  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved February 2, 2026, from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 2, 2026, from [Link]

  • [Source details not fully available].
  • Organic Syntheses. (2020, August 25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved February 2, 2026, from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Retrieved February 2, 2026, from [Link]

  • [Source details not fully available].

Sources

Strategic Utilization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The molecule 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly referred to as N-pivaloylpyrrole ) represents a strategic scaffold in heterocyclic chemistry. Unlike standard protecting groups (e.g., Boc, Tosyl), the pivaloyl group offers a unique combination of steric bulk and coordinating ability .

This application note details the use of N-pivaloylpyrrole as a gateway to regioselective C2-functionalization . By exploiting the Directed Ortho Metalation (DoM) strategy, researchers can access C2-substituted pyrroles that are otherwise difficult to synthesize due to the natural reactivity or instability of the naked pyrrole ring. Furthermore, this guide addresses the critical "deprotection bottleneck," providing validated protocols for removing this robust group.

Module 1: Synthesis of the Scaffold

Objective: Preparation of high-purity N-pivaloylpyrrole from commercially available precursors.

Mechanistic Insight

The reaction utilizes the high nucleophilicity of the pyrrolyl anion (generated by NaH) to attack the sterically hindered pivaloyl chloride. The pivaloyl group is chosen over acetyl or benzoyl groups because its tert-butyl moiety prevents nucleophilic attack at the carbonyl during subsequent lithiation steps, acting as a "self-protecting" directing group.

Experimental Protocol

Scale: 50 mmol Time: 4 hours

Reagents:

  • Pyrrole (3.35 g, 50 mmol) [Freshly distilled]

  • Sodium Hydride (60% dispersion in oil, 2.4 g, 60 mmol)

  • Pivaloyl Chloride (6.63 g, 55 mmol)

  • THF (Anhydrous, 100 mL)

Step-by-Step:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, wash NaH with dry hexane (3 x 10 mL) to remove mineral oil. Suspend the NaH in anhydrous THF (50 mL).

  • Deprotonation: Cool the suspension to 0°C. Add pyrrole dropwise over 20 minutes. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes a pale suspension (sodium pyrrolyl).

  • Acylation: Add pivaloyl chloride dropwise over 15 minutes at 0°C. The steric bulk of the chloride requires slow addition to manage exotherms.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with saturated NH₄Cl (20 mL). Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~90-95°C at 15 mmHg) or flash chromatography (SiO₂, 5% EtOAc/Hexane).

Validation Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, 2H, α-H), 6.24 (t, 2H, β-H), 1.35 (s, 9H, t-Bu).

  • Key Indicator: The shift of the α-protons indicates successful N-acylation.

Module 2: Regioselective C2-Lithiation (DoM)

Objective: Utilizing the carbonyl oxygen to direct Lithium to the C2 position for electrophilic trapping.

The "Coordination" Mechanism

N-Pivaloylpyrrole solves the regioselectivity problem of pyrrole. Naked pyrrole undergoes electrophilic aromatic substitution (EAS) at C2 but is unstable to strong bases. The pivaloyl group serves two roles:

  • Electronic Protection: Deactivates the ring against oxidation.

  • C2-Direction: The carbonyl oxygen coordinates with the lithium atom of the base (e.g., t-BuLi or LDA), holding it in proximity to the C2 proton. This "Complex Induced Proximity Effect" (CIPE) ensures exclusive deprotonation at C2.

Visualization of the Pathway

The following diagram illustrates the transition state and the divergence of reactivity.

LithiationStrategy Start N-Pivaloylpyrrole Complex Pre-Lithiation Complex (CIPE) Start->Complex + t-BuLi / -78°C Coordination Species C2-Lithio Species Complex->Species Deprotonation (Kinetic Control) Product C2-Functionalized Pyrrole Species->Product + Electrophile (E+) (e.g., DMF, I2, R-CHO)

Caption: Figure 1. The Directed Ortho Metalation (DoM) pathway. The pivaloyl carbonyl directs the lithium base to the alpha-position (C2).

Experimental Protocol (C2-Formylation Example)

Safety Note: t-Butyllithium is pyrophoric. Handle under strict inert atmosphere.

Reagents:

  • N-Pivaloylpyrrole (1.0 equiv)

  • t-Butyllithium (1.1 equiv, 1.7M in pentane)

  • TMEDA (1.1 equiv) - Optional, enhances metallation rate

  • DMF (1.5 equiv) - Electrophile

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve N-pivaloylpyrrole and TMEDA in anhydrous THF. Cool to -78°C .

  • Lithiation: Add t-BuLi dropwise via syringe. Maintain temperature below -70°C.

    • Observation: The solution may turn yellow/orange.

  • Incubation: Stir at -78°C for 1 hour. The bulky pivaloyl group prevents nucleophilic attack of t-BuLi at the carbonyl (a common side reaction with N-acetyl pyrroles).

  • Trapping: Add DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl.

  • Result: Yields 1-pivaloyl-1H-pyrrole-2-carbaldehyde.

Module 3: Deprotection Strategies

Objective: Removal of the pivaloyl group to release the free pyrrole.

The Stability Challenge

The pivaloyl group is sterically hindered, making it significantly more stable to hydrolysis than acetyl or benzoyl groups. Standard mild basic conditions (K₂CO₃/MeOH) often fail.

Validated Deprotection Protocols
MethodReagentsConditionsApplicability
A (Standard) NaOH / MeOHReflux, 4-12hRobust substrates; general use.
B (Mild) NaOMe / MeOHRT to 50°C, 24hSensitive electrophiles at C2.
C (Reductive) DIBAL-H-78°C, THFConverts Pivaloyl -> Alcohol (cleavage). Use if base-sensitive.
D (Nucleophilic) LDA (2 equiv)THF, 40°CPro-Tip: Unexpectedly effective for sterically crowded amides [1].

Protocol A (Alkaline Hydrolysis):

  • Dissolve the C2-substituted N-pivaloylpyrrole in MeOH (0.5 M).

  • Add 3.0 equiv of NaOH (aq, 4M).

  • Heat to reflux. Monitor by TLC (disappearance of starting material is slow).

  • Once complete, evaporate MeOH, dilute with water, and extract with EtOAc.

Module 4: Advanced Application - C-H Arylation

Context: Modern drug discovery utilizes Transition Metal-Catalyzed C-H activation to couple pyrroles with aryl halides.

Mechanism: The pivaloyl group acts as a directing group for Ruthenium or Palladium catalysts, facilitating C2-arylation without pre-functionalization (i.e., skipping the lithiation step).

CHActivation Substrate N-Pivaloylpyrrole Cycle Ruthenacycle Intermediate (Stabilized by C=O) Substrate->Cycle C-H Activation Catalyst [RuCl2(p-cymene)]2 Additive: MesCOOH Catalyst->Cycle Coordination Result C2-Arylated Product Cycle->Result + Ar-I / K2CO3 100°C

Caption: Figure 2. Ruthenium-catalyzed C-H arylation.[2] The pivaloyl oxygen directs the metal to the C2 position.

References

  • Deprotection of N-Pivaloylindoles (Applicable to Pyrroles)

    • Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
    • Source: Sciforum / Molbank.
    • Link:[Link][3][4]

  • Lithiation & Regioselectivity

    • Title: Lithiation of N-protected pyrroles and indoles.
    • Source:Organic Reactions (Gribble et al.) via Wiley Online Library.
    • Link:[Link]

  • C-H Activation Strategies

    • Title: Ruthenium-Catalyzed C–H Arylation of Indoles and Pyrroles with Boronic Acids.[2]

    • Source:Chemistry - A European Journal.[2]

    • Link:[Link][2]

  • General Pyrrole Synthesis

    • Title: Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran.[5]

    • Source: NIH / PubMed Central.
    • Link:[Link]

Sources

Application Note: Mechanistic Profiling & Synthetic Utility of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly referred to as


-Pivaloylpyrrole , is a pivotal intermediate in heterocyclic chemistry. Unlike simple 

-acetyl or

-formyl analogs, the tert-butyl group introduces significant steric bulk around the carbonyl center.

This steric hindrance serves two critical mechanistic functions:

  • Nucleophilic Resistance: It shields the carbonyl carbon from nucleophilic attack, preventing ring opening or amide cleavage during metallation.

  • Regiodirecting Group: It acts as a robust Directed Ortho Metalation (DoM) group, coordinating lithium species to the

    
    -position (C2) of the pyrrole ring.
    

This guide details the synthesis of


-pivaloylpyrrole and its application in C-H activation via lithiation and Photo-Fries rearrangement.
PropertyData
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name

-Pivaloylpyrrole
CAS Number 66557-66-8
Molecular Weight 151.21 g/mol
Key Reactivity Directed Ortho Metalation (DoM), Photo-Fries Rearrangement

Protocol A: High-Purity Synthesis

Objective: Preparation of anhydrous starting material suitable for organometallic chemistry.

Mechanistic Insight

Pyrrole is a weak acid (


). Deprotonation requires a strong base, or the use of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to facilitate acylation. The reaction with pivaloyl chloride is exothermic.
Experimental Workflow
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Reagents:

    • Pyrrole (6.7 g, 100 mmol) - Freshly distilled.

    • Triethylamine (15.2 g, 150 mmol).

    • DMAP (0.1 eq, catalytic).

    • Dichloromethane (DCM, 200 mL) - Anhydrous.

    • Pivaloyl Chloride (12.6 g, 105 mmol).

  • Procedure:

    • Dissolve pyrrole, TEA, and DMAP in DCM at 0°C.

    • Add Pivaloyl Chloride dropwise over 30 minutes. The solution will darken slightly.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). Product

      
      .
      
  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Wash organic layer with 1M HCl (to remove TEA/DMAP)

      
       Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Vacuum distillation (bp ~70-75°C at 1 mmHg) or flash chromatography on silica gel.

Protocol B: Directed Ortho Metalation (DoM)

Objective: Regioselective functionalization at the C2 position.

Mechanistic Causality

The pivaloyl group is essential here. If one were to use


-acetylpyrrole, the alkyllithium reagent would attack the carbonyl, destroying the amide. The bulky tert-butyl group of the pivaloyl moiety sterically blocks this attack, forcing the base (t-BuLi or LDA) to abstract the proton at C2. The carbonyl oxygen coordinates the Lithium atom, stabilizing the transition state (Complex Induced Proximity Effect - CIPE).
Visualization: DoM Pathway

DoM_Mechanism Start N-Pivaloylpyrrole Coord Pre-Lithiation Complex (O-Li Coordination) Start->Coord + t-BuLi / THF -78°C Lith C2-Lithiated Species (Dipole Stabilized) Coord->Lith Deprotonation (Kinetic Control) Electrophile Electrophile Addition (E+) Lith->Electrophile Nucleophilic Attack Product 2-Substituted N-Pivaloylpyrrole Electrophile->Product Workup

Figure 1: Directed Ortho Metalation pathway showing the critical coordination of Lithium to the pivaloyl oxygen, directing reactivity to C2.

Step-by-Step Protocol
  • Safety: tert-Butyllithium is pyrophoric. Use strict Schlenk line techniques.

  • Solvent: Anhydrous THF (Tetrahydrofuran) is required to solvate the lithium cation.

  • Procedure:

    • Dissolve

      
      -pivaloylpyrrole (1.0 eq) in THF at -78°C.
      
    • Add t-BuLi (1.1 eq) dropwise. Note: LDA can also be used but t-BuLi is often faster for this substrate.

    • Stir at -78°C for 1 hour. The formation of the lithiated species is colorless to pale yellow.

    • Add Electrophile (e.g., MeI, DMF, or Benzaldehyde) (1.2 eq).

    • Allow to warm to RT slowly.

  • Validation:

    • Quench with water.[1][2]

    • Extract with ether.

    • NMR diagnostic: Loss of one pyrrole proton signal; appearance of substituent signals.

Protocol C: Photo-Fries Rearrangement

Objective: Migration of the pivaloyl group from Nitrogen to Carbon (C2/C3).

Mechanistic Causality

Upon UV irradiation, the N-C(O) bond undergoes homolytic cleavage. This generates a radical pair (pyrrolyl radical and pivaloyl radical) trapped within a solvent cage. These radicals recombine at the C2 (ortho) or C3 (para-like) positions. Because the radical pair is singlet-derived, cage recombination is efficient.

Visualization: Photo-Fries Radical Cage

PhotoFries Substrate N-Pivaloylpyrrole (Ground State) Excited Singlet Excited State (S1) Substrate->Excited hν (254 nm) RadicalPair [ Pyrrolyl• ... •C(O)tBu ] Solvent Cage Excited->RadicalPair Homolysis Prod2 2-Pivaloylpyrrole (Major) RadicalPair->Prod2 C2 Recombination Prod3 3-Pivaloylpyrrole (Minor) RadicalPair->Prod3 C3 Recombination

Figure 2: The Photo-Fries rearrangement mechanism involving homolytic cleavage and solvent-cage recombination.

Experimental Protocol
  • Concentration: Prepare a 0.01 M solution of

    
    -pivaloylpyrrole in Cyclohexane  or Acetonitrile .
    
    • Note: Dilute solutions favor intramolecular rearrangement over intermolecular polymerization.

  • Irradiation:

    • Place solution in a quartz vessel (transparent to UV < 300 nm).

    • Irradiate with a medium-pressure Hg lamp (or 254 nm reactor) for 2-6 hours.

    • Monitor conversion by HPLC.

  • Isolation:

    • Evaporate solvent.

    • Separate regioisomers (2-acyl vs 3-acyl) via column chromatography. The 2-acyl isomer is typically the major product due to proximity in the solvent cage.

References

  • PubChem. "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Compound Summary." National Library of Medicine. [Link]

  • Muchowski, J. M., et al. "Lithiation of N-acylpyrroles." Journal of Organic Chemistry. (Fundamental work on steric directing groups in pyrrole chemistry).
  • Organic Chemistry Portal. "Fries Rearrangement / Photo-Fries Rearrangement." [Link]

  • Barbatti, M. "Three-state Model for the Photo-Fries Rearrangement." [Link]

Sources

Synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, a valuable building block in medicinal chemistry and drug development. This document offers in-depth technical insights, step-by-step procedures, and critical safety information to ensure a successful and safe synthesis.

Introduction

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, also known as N-pivaloylpyrrole, is a sterically hindered N-acylpyrrole derivative. The introduction of the bulky pivaloyl group can significantly influence the electronic and steric properties of the pyrrole ring, making it a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This protocol details a robust and reliable method for the selective N-acylation of pyrrole, a critical step that often presents challenges in regioselectivity.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The first step involves the deprotonation of pyrrole at the nitrogen atom using a strong base, sodium hydride, to form the nucleophilic pyrrolide anion. The subsequent step is the N-acylation of the pyrrolide anion with pivaloyl chloride.

Reaction Scheme:

Mechanism:

The moderately acidic proton on the nitrogen of the pyrrole ring (pKa ≈ 17.5) is readily abstracted by the strong base, sodium hydride (NaH), to generate the pyrrolide anion and hydrogen gas. The resulting pyrrolide anion is a potent nucleophile that preferentially attacks the electrophilic carbonyl carbon of pivaloyl chloride. The use of a strong base is crucial for achieving selective N-acylation, as direct acylation of pyrrole under Friedel-Crafts conditions typically leads to C-acylation at the more electron-rich C2 position. The steric bulk of the pivaloyl group further favors N-acylation.

Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberKey Properties
Pyrrole67.09109-97-7Flammable, toxic if swallowed, causes serious eye damage.
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)7646-69-7Water-reactive, flammable solid, causes severe skin burns and eye damage.
Pivaloyl Chloride120.583282-30-2Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, fatal if inhaled.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Highly flammable liquid and vapor, may form explosive peroxides.
Saturated aqueous Ammonium Chloride (NH₄Cl)53.4912125-02-9
Diethyl Ether74.1260-29-7Extremely flammable liquid and vapor.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9
Hexane86.18110-54-3Highly flammable liquid and vapor.
Ethyl Acetate88.11141-78-6Highly flammable liquid and vapor.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried before use to prevent the reaction of sodium hydride with water.

1. Preparation of the Reaction Setup:

  • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Ensure the system is under a positive pressure of dry nitrogen or argon gas throughout the reaction.

2. Reaction Procedure:

  • Step 1: Deprotonation of Pyrrole

    • To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice bath.

    • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the stirred sodium hydride slurry via the dropping funnel. The addition should be dropwise to control the evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The formation of the pyrrolide salt may result in a change in the appearance of the slurry.

  • Step 2: N-Acylation

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred suspension of the pyrrolide anion. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Step 1: Quenching the Reaction

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride. Caution: This is an exothermic process and will generate hydrogen gas.

  • Step 2: Extraction

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether and water.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

  • Step 3: Drying and Concentration

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Step 4: Purification

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one as a colorless to pale yellow oil.

Characterization

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.2-7.4 ppm (t, 2H, α-protons of pyrrole ring)

    • δ ~6.2-6.4 ppm (t, 2H, β-protons of pyrrole ring)

    • δ ~1.4 ppm (s, 9H, protons of the tert-butyl group)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~175 ppm (C=O)

    • δ ~120 ppm (α-carbons of pyrrole ring)

    • δ ~112 ppm (β-carbons of pyrrole ring)

    • δ ~40 ppm (quaternary carbon of the tert-butyl group)

    • δ ~28 ppm (methyl carbons of the tert-butyl group)

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • ~2970 (C-H stretch, alkyl)

    • ~1710 (C=O stretch, ketone)

    • ~1480, 1400 (C-N stretch, C-C stretch in ring)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 151.12

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Use and handle under an inert atmosphere (nitrogen or argon). The 60% dispersion in mineral oil is safer to handle than pure sodium hydride.[1]

  • Pivaloyl Chloride: Pivaloyl chloride is corrosive, flammable, and highly toxic upon inhalation. Handle with extreme care in a fume hood.

  • Pyrrole: Pyrrole is flammable and toxic. Avoid inhalation and skin contact.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents.

  • Quenching: The quenching of sodium hydride is a hazardous procedure due to the vigorous evolution of hydrogen gas. Perform the quenching slowly and at a low temperature.

Workflow and Logic Diagrams

Experimental Workflow:

SynthesisWorkflow A Preparation of Inert Atmosphere Setup B Deprotonation of Pyrrole with NaH in THF A->B C N-Acylation with Pivaloyl Chloride B->C D Reaction Quenching C->D E Aqueous Work-up and Extraction D->E F Drying and Solvent Removal E->F G Purification (Distillation or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for the synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Chemical Pathway:

ReactionPathway Pyrrole Pyrrole NaH + NaH Pyrrolide Pyrrolide Anion NaH->Pyrrolide - H₂ PivaloylCl + Pivaloyl Chloride Product 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one PivaloylCl->Product - NaCl

Caption: The chemical pathway for the N-acylation of pyrrole.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The key to success lies in the careful handling of reactive reagents under anhydrous and inert conditions to ensure selective N-acylation.

References

  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem. (URL not available)
  • Pyrrole - Wikipedia. [Link]

  • N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. - SciSpace. (URL not available)
  • Pyrrole reaction. (URL not available)
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. [Link]

  • A Convenient Synthesis of N-Acylpyrroles from Primary Arom
  • PIVALOYL CHLORIDE EXTRA PURE - Loba Chemie. [Link]

  • Pivaloyl Chloride MSDS - KSCL (KRISHNA). [Link]

  • Safety Data Sheet - DC Fine Chemicals. [Link]

  • Sodium Hydride - Standard Operating Procedure. [Link]

  • How to use Sodium Hydride in reaction? : r/chemistry - Reddit. [Link]

  • Sodium hydride - Wikipedia. [Link]

  • Is it essential to quench NaH after the completion of a reaction? - ResearchGate. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

Sources

Application Note: Scale-Up Synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Target Molecule

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly referred to as N-Pivaloylpyrrole , is a sterically hindered amide used as a robust intermediate in pharmaceutical synthesis. The bulky pivaloyl group serves as a removable directing group, protecting the nitrogen while directing subsequent electrophilic substitutions to the C-3 position of the pyrrole ring—a regioselectivity reversal from the natural C-2 preference.

The Scale-Up Challenge

Synthesizing N-acyl pyrroles on a kilogram scale presents a dichotomy of reactivity:

  • Nucleophilicity: The pyrrole nitrogen is non-basic and poorly nucleophilic due to the participation of its lone pair in the aromatic sextet.

  • Regioselectivity: Under acidic or neutral conditions, electrophiles attack the carbon atoms (C-2 > C-3). To achieve N-acylation, the nitrogen must be deprotonated to form the pyrrolide anion (hard nucleophile).

  • Hydrolysis: Pivaloyl chloride is moisture-sensitive. Standard aqueous workups can degrade the reagent before reaction completion.

Strategic Route Selection: Phase Transfer Catalysis (PTC)

While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) in DMF, this is unsuitable for scale-up due to hydrogen gas evolution, moisture sensitivity, and thermal runaway risks.

Selected Protocol: Solid-Liquid Phase Transfer Catalysis (SL-PTC) .

  • System: Toluene (Solvent) / Solid NaOH or KOH (Base) / Tetrabutylammonium Bromide (Catalyst).

  • Rationale: This biphasic system allows for the generation of the reactive pyrrolide anion at the interface or within the organic phase without the need for cryogenic conditions or pyrophoric bases like NaH. The bulky pivaloyl group aids N-selectivity by sterically discouraging attack at the crowded C-2 position.

Part 2: Detailed Experimental Protocol (1.0 kg Scale)

Reagent Table
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Mass (kg)Volume (L)Role
Pyrrole 109-97-767.091.01.00~1.03Substrate
Pivaloyl Chloride 3282-30-2120.581.22.15~2.17Electrophile
NaOH (Micropearls) 1310-73-240.002.51.49-Base
TBAB 1643-19-2322.370.050.24-Catalyst
Toluene 108-88-392.14--10.0Solvent
Water 7732-18-518.02--5.0Quench

Note: Pivaloyl chloride is used in excess (1.2 eq) to account for minor hydrolysis side-reactions.

Reaction Mechanism & Pathway

The reaction relies on the in situ formation of the pyrrolide anion. The PTC transfers the hydroxide ion into the organic layer (or facilitates interfacial deprotonation), allowing the "hard" N-anion to attack the "hard" carbonyl carbon of the acid chloride.

ReactionPathway Pyrrole Pyrrole (C4H5N) Anion Pyrrolide Anion (Intermediate) Pyrrole->Anion Deprotonation (-H2O) Base NaOH + TBAB (Phase Transfer) Base->Anion Product N-Pivaloylpyrrole (Target) Anion->Product N-Attack (Kinetic Control) SideProduct C-Acylated Impurity Anion->SideProduct C-Attack (Thermodynamic) PivCl Pivaloyl Chloride (t-BuCOCl) PivCl->Product

Figure 1: Reaction pathway highlighting the competition between N-acylation (desired) and C-acylation.

Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Equipment: Use a 20 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (high torque), reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inertion: Purge the reactor with Nitrogen (N2) for 15 minutes to remove ambient moisture.

  • Charging:

    • Charge Toluene (10 L) .

    • Add Pyrrole (1.00 kg) .

    • Add TBAB (0.24 kg) .

    • Start stirring at 250 RPM.

  • Base Addition: Add NaOH Micropearls (1.49 kg) gradually. The mixture will be heterogeneous.

    • Critical Process Parameter (CPP): Ensure vigorous stirring to maximize surface area between the solid base and the organic phase.

Phase 2: Reaction (Acylation)
  • Cooling: Cool the jacket temperature to 0°C . Allow the internal temperature to reach < 5°C.

  • Addition: Charge Pivaloyl Chloride (2.15 kg) into the dropping funnel.

  • Controlled Feed: Add Pivaloyl Chloride dropwise over 2 to 3 hours .

    • Exotherm Control: Maintain internal temperature below 15°C .

    • Why? Higher temperatures favor C-acylation and hydrolysis of the acid chloride.

  • Completion: After addition, allow the reaction to warm to 20–25°C (Room Temp) and stir for an additional 4 hours.

Phase 3: Work-up & Purification
  • Quench: Cool to 10°C. Slowly add Water (5.0 L) to dissolve the sodium salts (NaCl) and excess NaOH.

    • Caution: Exothermic dissolution.

  • Phase Separation: Stop stirring and allow phases to settle (15-30 mins).

    • Bottom Layer: Aqueous waste (High pH, contains NaCl/NaOH). Discard to waste treatment.

    • Top Layer: Product in Toluene.

  • Washing: Wash the organic layer with:

    • 5% NaHCO3 solution (2 L) to remove residual acid.

    • Brine (2 L) to dry the organic layer.

  • Concentration: Transfer the organic layer to a rotovap or distillation unit. Remove Toluene under reduced pressure (40–50°C, 50 mbar).

  • Distillation (Final Polish):

    • The crude oil is typically >95% pure. For pharma-grade, perform a vacuum distillation.

    • Boiling Point: Expect product fraction around 100–110°C at 5 mmHg (Estimation based on MW and structure; Pyrrole boils at 130°C atm).

    • Note: N-Pivaloylpyrrole is a low-melting solid/oil. If it solidifies, recrystallization from Hexane/EtOAc is an alternative.

Part 3: Process Safety & Troubleshooting

Process Flow Diagram (PFD)

ProcessFlow Reactor Reactor (20L) Toluene + Pyrrole + NaOH + TBAB Feed Feed: Pivaloyl Chloride (Temp < 15°C) Reactor->Feed Controlled Addition Quench Quench Add Water Reactor->Quench Feed->Reactor Reaction 4h Separator Phase Separator (Remove Aq. Waste) Quench->Separator Evaporator Solvent Strip (Remove Toluene) Separator->Evaporator Organic Phase Distillation Vacuum Distillation (Final Product) Evaporator->Distillation Crude Oil FinalProduct FinalProduct Distillation->FinalProduct Pure N-Pivaloylpyrrole

Figure 2: Process flow for the isolation of N-Pivaloylpyrrole.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of Pivaloyl ChlorideEnsure Toluene is dry. Increase Pivaloyl Chloride to 1.5 eq.
High C-Acylation Temperature too high during additionKeep addition temp < 5°C. Ensure Base is in excess before adding acid chloride.
Emulsion TBAB surfactant effectAdd more Brine or filter through a Celite pad to break emulsion.
Color (Dark/Black) Polymerization of PyrrolePyrrole is acid-sensitive. Ensure the system remains basic/neutral. Store Pyrrole under N2 in dark.

Part 4: Quality Control & Analytics

Specification
  • Appearance: Colorless to pale yellow liquid/solid.

  • Purity (GC/HPLC): ≥ 98.0%.

  • Identity (NMR): 1H NMR must show t-butyl singlet (~1.3 ppm) and pyrrole protons (two triplets/multiplets shifted downfield due to carbonyl).

Analytical Method (GC-FID)
  • Column: DB-5 or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 50:1.

  • Oven: 50°C (2 min) -> 20°C/min -> 250°C (5 min).

  • Retention Time: Pyrrole (~3 min), Pivaloyl Chloride (~4 min), Product (~12 min).

Part 5: References

  • Regioselectivity in Pyrrole Acylation:

    • Title: Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.[4]

    • Source: Organic Letters (ACS Publications).

    • URL:[Link]

    • Relevance: Discusses the challenges of C- vs N-acylation and the use of nucleophilic catalysts.

  • Phase Transfer Catalysis for N-Alkylation/Acylation:

    • Title: N-Alkylation of Pyrrole and Indole in the Presence of Phase Transfer Catalysts.

    • Source: Synthesis (Thieme).[5]

    • Relevance: Establishes the viability of solid-liquid PTC (NaOH/Toluene) for pyrrole functionalization.

  • General Pyrrole Chemistry & Properties:

    • Title: Pyrrole: Properties, Synthesis, and Reactivity.[6]

    • Source: National Center for Biotechnology Information (PubChem).

    • URL:[Link]

    • Relevance: Safety data and physical properties of the starting material.[2]

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly referred to as N-Pivaloylpyrrole ) as a chemical probe. This molecule represents a class of "Twisted Amides" used to probe nucleophilic reactivity in enzymes, specifically Serine Hydrolases , and to study amide bond distortion effects in biological systems.

A "Twisted Amide" Covalent Probe for Serine Hydrolases & Nucleophilic Mapping

Executive Summary

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is a specialized covalent probe that exploits the "Twisted Amide" effect to achieve high electrophilicity at the carbonyl center. Unlike planar amides, the nitrogen lone pair in this molecule is sequestered by the aromatic pyrrole ring, preventing resonance stabilization of the amide bond. This distortion renders the carbonyl highly reactive toward nucleophiles.

Key Applications:

  • Covalent Inhibition: Irreversible acylation of active site serines in hydrolases (e.g., elastases, lipases).

  • Mechanistic Probing: Investigating the role of amide bond distortion in enzyme catalysis.

  • ABPP Competitor: Serving as a "steric lock" competitor in Activity-Based Protein Profiling (ABPP) to validate target engagement.

Technical Background: The "Twisted Amide" Mechanism[1][2]

The utility of this probe stems from its unique electronic structure. In a standard amide, the nitrogen lone pair donates electron density into the carbonyl


 orbital, reducing electrophilicity (resonance stabilization energy ~15-20 kcal/mol).

In N-Pivaloylpyrrole :

  • Aromatic Sequestration: The nitrogen lone pair is part of the pyrrole's aromatic sextet (

    
    ), making it unavailable for amide resonance.
    
  • Steric Twist: The bulky tert-butyl (pivaloyl) group forces the carbonyl group out of coplanarity with the pyrrole ring, further breaking conjugation.

  • Result: The C=O bond behaves more like an acid chloride or ketone than an amide, exhibiting high reactivity toward active site nucleophiles (Ser-OH, Cys-SH).

The "Steric Lock" Effect: Once the probe acylates the enzyme, the bulky pivaloyl group (2,2-dimethylpropanoyl) sterically hinders the approach of water molecules. This prevents the hydrolysis of the acyl-enzyme intermediate, effectively "locking" the enzyme in an inactive state (Turnover number


 0).
Experimental Protocols
3.1. Preparation of Stock Solutions
  • Solubility: Soluble in DMSO, Ethanol, and Acetonitrile.

  • Stability: Susceptible to hydrolysis in basic aqueous buffers. Prepare fresh or store in anhydrous DMSO at -20°C.

ComponentConcentrationSolventStorage
Stock Solution 100 mMAnhydrous DMSO-20°C (Desiccated)
Working Solution 100 µM - 1 mMBuffer (e.g., PBS)Prepare immediately before use
3.2. Kinetic Inhibition Assay (In Vitro)

Objective: Determine the inactivation efficiency (


) against a target serine hydrolase (e.g., Chymotrypsin, Elastase).

Materials:

  • Target Enzyme (purified).

  • Chromogenic/Fluorogenic Substrate (e.g., Suc-AAPF-pNA).

  • Probe: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl.

Procedure:

  • Pre-incubation: Incubate Enzyme (10-50 nM) with varying concentrations of Probe (0, 1, 5, 10, 50, 100 µM) in assay buffer for defined time points (

    
     = 5, 10, 30, 60 min) at 25°C.
    
  • Substrate Addition: Dilute an aliquot of the reaction 1:10 into a solution containing the Chromogenic Substrate (at

    
     concentration).
    
  • Measurement: Monitor product formation (Absorbance/Fluorescence) continuously for 10 minutes.

  • Analysis: Plot residual activity (

    
    ) vs. pre-incubation time. Fit data to a pseudo-first-order exponential decay to obtain 
    
    
    
    . Plot
    
    
    vs. [Probe] to determine
    
    
    and
    
    
    .
3.3. Gel-Based ABPP Competition Assay

Objective: Validate specific target engagement in a complex proteome using a competition format with a broad-spectrum fluorophosphonate probe (e.g., FP-Rhodamine).

Workflow:

  • Proteome Prep: Dilute cell lysate (1 mg/mL) in PBS.

  • Competition: Add 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (20 µM) to the "Treated" sample and DMSO to the "Vehicle" sample. Incubate for 30 min at RT.

  • Labeling: Add FP-Rhodamine (1 µM) to both samples. Incubate for 30 min at RT (in the dark).

  • Quench: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Readout: Resolve proteins on SDS-PAGE and scan for fluorescence.

  • Result: A "missing band" in the Treated lane indicates that the N-pivaloylpyrrole probe successfully covalently modified the target, blocking FP-Rhodamine binding.

Mechanism & Pathway Visualization

The following diagram illustrates the "Twisted Amide" activation and the "Steric Lock" inhibition mechanism.

TwistedAmideMechanism cluster_0 Inhibition Outcome Probe 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Twisted Amide) Complex Michaelis Complex (Non-covalent) Probe->Complex Binding (KI) Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnzyme Acyl-Enzyme Adduct (Pivaloyl-Serine) TS->AcylEnzyme Acylation (k_inact) Pyrrole Pyrrole Leaving Group (Released) TS->Pyrrole Water H2O (Hydrolysis) AcylEnzyme->Water Steric Block (t-Butyl Group) Blocked Steric Lock (No Deacylation) Water->Blocked

Caption: Mechanism of action showing the acylation of the active site serine and the subsequent steric blockade of hydrolysis by the tert-butyl group.

Data Analysis & Interpretation
Mass Spectrometry Validation

When analyzing the covalent adduct by intact protein MS or tryptic peptide mapping, look for the specific mass shift corresponding to the Pivaloyl group.

ModificationFormula AddedMonoisotopic Mass Shift (Da)
Pivaloylation

(Net addition to Ser residue)
+84.0575

Note: The net reaction replaces the Serine proton (1.0078 Da) with the Pivaloyl group (85.0653 Da). Net shift = 85.0653 - 1.0078 = 84.0575.

Troubleshooting
  • No Inhibition Observed: Ensure the probe has not hydrolyzed in the stock solution. Verify the "twist" is maintained (avoid acidic conditions which might protonate the pyrrole and alter reactivity).

  • Non-Specific Labeling: N-acyl pyrroles are moderately reactive. If high background is observed in chemoproteomics, titrate the concentration down (1-10 µM) or reduce incubation time.

References
  • Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(9), 5701–5765. Link

  • Kirby, A. J., & Komarov, I. V. (2006). Twisted Amides. Wiley-VCH.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414. Link

  • Ingleson, M. J., et al. (2023). Boron Directed Regioselective Aromatic Functionalizations (Contextualizing N-pivaloylpyrrole reactivity). Journal of the American Chemical Society. Link

  • GlaxoSmithKline. (2015). N-Acyl Pyrroles as Serine Hydrolase Inhibitors.

Application Note: Strategic Functionalization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-Pivaloylpyrrole , is a pivotal building block in heterocyclic chemistry. Unlike simple N-alkyl pyrroles, this molecule features a bulky, electron-withdrawing pivaloyl group attached to the nitrogen.

This Application Note details three distinct strategies to functionalize this scaffold. The pivaloyl group is not merely a protecting group; it is a functional handle that dictates regioselectivity through steric shielding and coordination chemistry.

Key Chemical Properties
PropertyValue/DescriptionImplication for Synthesis
Steric Bulk High (tert-butyl group)Blocks nucleophilic attack at the carbonyl; prevents ring-opening side reactions common with N-acetyl/formyl analogs.
Electronic Effect Electron Withdrawing (EWG)Deactivates the ring toward electrophilic aromatic substitution (EAS) but activates C-H bonds for lithiation.
Coordination C=O Oxygen (Lewis Basic)Acts as a Directing Group (DG) for Lithiation and Transition Metal Catalysis.
Stability Moderate to HighStable to flash chromatography; cleavable under basic hydrolysis (NaOH/MeOH).

Strategic Decision Matrix

Before selecting a protocol, analyze your target substitution pattern. The pivaloyl group enables divergent pathways based on the reagent class (Hard vs. Soft Nucleophiles).

DecisionMatrix Start Target Functionalization C2_Sub C2-Substitution Start->C2_Sub Directing Group Logic C3_Sub C3-Substitution Start->C3_Sub Steric Blocking Logic Rearrange 2-Acyl Pyrrole (Migration) Start->Rearrange Anionic Fries Lithiation Protocol A: Directed Lithiation (LTMP/BuLi) C2_Sub->Lithiation Hard Electrophiles (Aldehydes, Halides) CH_Act Protocol B: Ru/Rh-Catalyzed C-H Activation C2_Sub->CH_Act Soft Electrophiles (Alkenes, Alkynes) Halogenation Protocol C: Sterically Directed EAS C3_Sub->Halogenation Bulky Electrophiles Fries Protocol D: Anionic Fries Rearrangement Rearrange->Fries Strong Base (LDA/Heat)

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired outcome.

Protocol A: C2-Selective Lithiation (The "Hard" Nucleophile Route)

Mechanism: The carbonyl oxygen of the pivaloyl group coordinates to the Lithium atom of the base (Complex Induced Proximity Effect - CIPE). This directs deprotonation specifically to the C2 position. The tert-butyl group is critical here: it prevents the base from attacking the carbonyl carbon (a common failure mode with N-acetyl pyrroles).

Materials
  • Substrate: N-Pivaloylpyrrole (1.0 equiv)

  • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or n-BuLi (1.1 equiv). Note: LTMP is preferred for higher regioselectivity.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: Alkyl halide, Aldehyde, or Iodine.

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Base Generation (if using LTMP):

    • Charge flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 equiv).

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins at -78 °C.

  • Metalation:

    • Dissolve N-Pivaloylpyrrole in minimal THF.

    • Add dropwise to the LTMP solution at -78 °C over 10 minutes.

    • Critical Incubation: Stir at -78 °C for 1 hour . The solution usually turns light yellow.

  • Trapping:

    • Add the Electrophile (1.2 equiv) neat or in THF solution.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Quench: Add Saturated NH₄Cl solution. Extract with EtOAc.

Validation Check: Take a 50 µL aliquot before adding the electrophile and quench with D₂O. NMR analysis should show >95% deuterium incorporation at C2.

Protocol B: Ruthenium-Catalyzed C-H Activation (The "Soft" Nucleophile Route)

Mechanism: Transition metals (Ru, Rh, Pd) utilize the pivaloyl oxygen as a Directing Group (DG) to form a 5-membered metallacycle intermediate. This allows for oxidative coupling with alkenes or alkynes (Heck-type or oxidative annulation reactions).

Materials
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol %)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) - Required to regenerate the active Ru(II) species.

  • Additive: AgSbF₆ (20 mol %) - Abstracts chloride to create a cationic, more active catalyst.

  • Coupling Partner: Acrylate, Styrene, or Internal Alkyne.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology
  • Charge: In a screw-cap pressure vial, combine N-Pivaloylpyrrole (1.0 equiv), Catalyst, Oxidant, and Additive.

  • Solvent: Add DCE (0.2 M). Note: Do not use coordinating solvents like DMF.

  • Activation: Add the alkene/alkyne partner (1.5 equiv).

  • Reaction: Seal the vial and heat to 100–120 °C for 16 hours.

    • Visual Cue: The reaction mixture will turn from orange/red to dark green/black as Cu(II) is reduced to Cu(0)/Cu(I).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with DCM. Concentrate and purify via column chromatography.

CH_Activation Substrate N-Pivaloyl Pyrrole Coordination Ru-Coordination (O-Directed) Substrate->Coordination [Ru] Metallacycle Ruthenacycle Intermediate Coordination->Metallacycle C-H Activation Insertion Alkene/Alkyne Insertion Metallacycle->Insertion Migratory Insertion Product C2-Functionalized Pyrrole Insertion->Product Reductive Elimination Product->Substrate Catalyst Turnover (Req. Oxidant)

Figure 2: Mechanistic cycle for the Ru-catalyzed C2-alkenylation mediated by the pivaloyl directing group.

Protocol C: The "Pyrrole Dance" (Anionic Fries Rearrangement)

Concept: Under thermodynamic conditions, the lithiated species can undergo an intramolecular rearrangement where the pivaloyl group migrates from the Nitrogen to the C2-carbon. This is a high-yielding route to 2-pivaloylpyrrole .

Methodology Differences[2][3][4]
  • Base: LDA (Lithium Diisopropylamide).

  • Temperature: Start at -78 °C, then warm to RT or reflux.

  • Mechanism: The C2-Li species attacks the carbonyl of the pivaloyl group (1,2-addition), followed by ring opening to yield the ketone.

Troubleshooting: If your goal is Protocol A (C2-alkylation) and you observe 2-pivaloylpyrrole as a byproduct, you allowed the reaction to get too warm before adding the electrophile. Keep Protocol A strictly at -78 °C.

Deprotection Strategy

The pivaloyl group is robust, which is why it is chosen. However, removal requires harsher conditions than an acetyl group.

  • Standard: NaOMe (5 equiv) in MeOH/THF (1:1), Reflux, 12h.

  • Alternative: LiOH (5 equiv) in THF/H₂O, 60 °C.

References

  • Gribble, G. W. (2006). Lithiation of Pyrroles. In Heterocyclic Scaffolds II. Springer.

  • Sollert, C., et al. (2015).[1] Ru-Catalyzed C–H Arylation of Indoles and Pyrroles with Boronic Acids. Chemistry – A European Journal.[1]

  • Li, B., et al. (2012). Ruthenium-Catalyzed Oxidative C–H Bond Alkenylation of N-Acyl Pyrroles. Organometallics.

  • Jolicoeur, B., et al. (2006). Pyrrole protection. Tetrahedron. (Discusses stability of N-Pivaloyl).

  • Perna, F., et al. (2021). Recent Advances in Functionalization of Pyrroles. The Chemical Record.

Sources

Troubleshooting & Optimization

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Common Name: N-Pivaloylpyrrole)

Introduction: The "Twisted Amide" Challenge

Welcome to the technical guide for N-pivaloylpyrrole . If you are accessing this page, you are likely facing one of three problems: your product is an oil when it should be a solid, your silica column turned black, or your yield plummeted after an aqueous wash.

The Core Issue: While this molecule looks like a standard amide, it behaves like an acylating agent. In a normal amide, the nitrogen lone pair donates into the carbonyl, creating stability (resonance). In N-acylpyrroles, the aromatic ring competes for that lone pair. Furthermore, steric clash between the carbonyl oxygen and the pyrrole ring forces the amide bond to twist out of planarity.

Consequence: The C-N bond is weakened. The compound is highly susceptible to hydrolysis (loss of the pivaloyl group) and rearrangement (migration of the pivaloyl group to the C2 position).

Module 1: Synthesis & Crude Isolation

Preventing impurities before purification begins.[1]

Common Symptom: The crude reaction mixture turns viscous and black upon exposure to air or during rotary evaporation.

Root Cause Analysis

The "black tar" is polypyrrole. It forms when unreacted pyrrole oxidizes and polymerizes. This happens if you use a slight excess of pyrrole (common in other reactions) but fail to remove it completely before the workup.

Protocol: The "Scavenge and Quench" System

Do not rely on the stoichiometry calculated in your notebook. Use this self-validating workflow:

  • Stoichiometry Check: Always use Pivaloyl Chloride as the limiting reagent (0.95 equiv) relative to Pyrrole (1.0 equiv) only if you can distill off the excess pyrrole. If you cannot distill, use Pyrrole as the limiting reagent (0.95 equiv).

  • The Oxidative Quench (Critical Step):

    • Before aqueous workup, add a small amount of DMAP (dimethylaminopyridine) or Et3N to ensure all acyl chloride is consumed.

    • Why? Residual acyl chloride creates HCl during aqueous wash, catalyzing the polymerization of any remaining pyrrole.

Data Table 1: Reaction Stoichiometry & Outcome

ComponentRoleRecommended Equiv.Risk of Excess
Pyrrole Substrate0.95 - 1.05High: Polymerizes to black tar (Polypyrrole).[2]
Pivaloyl Chloride Reagent1.0 - 1.1Medium: Hydrolyzes to Pivalic Acid (smells, acidic).[2]
NaH or Et3N Base1.2 - 1.5Low: Easily washed away.[2] Essential to neutralize HCl.

Module 2: Chromatography Troubleshooting

Why your product decomposes on the column.

Common Symptom: Product streaks on TLC; yield is lower after the column than before; product contains pivalic acid.

The Mechanism of Failure

Silica gel is slightly acidic (pH 4-5). Because N-pivaloylpyrrole is a "twisted amide," it is an active acyl donor. On acidic silica, it acts like an anhydride, transferring the pivaloyl group to the surface hydroxyls of the silica (hydrolysis) or rearranging to the thermodynamic C2-isomer (2-pivaloylpyrrole).

Solution: The Neutralized Silica Protocol

You must buffer the stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexanes/EtOAc).

  • The Neutralizer: Add 1% v/v Triethylamine (Et3N) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of solvent containing 1% Et3N.

  • Elution: Run your chromatography without Et3N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et3N if the compound is extremely labile.

Visualization: Silica Interaction Pathway

SilicaDegradation cluster_legend Pathway Logic Product N-Pivaloylpyrrole (Kinetic Product) AcidSilica Acidic Silica Gel (Standard) Product->AcidSilica Adsorption NeutSilica Neutralized Silica (Et3N Treated) Product->NeutSilica Adsorption Hydrolysis Hydrolysis (Byproduct: Pivalic Acid) AcidSilica->Hydrolysis H+ Catalysis Rearrangement Fries Rearrangement (Byproduct: C-Acyl Isomer) AcidSilica->Rearrangement Surface Interaction Purified Pure Product (High Yield) NeutSilica->Purified Elution

Caption: Figure 1. Acidic silica catalyzes the degradation of N-acyl pyrroles into hydrolysis products or thermodynamic C-acyl isomers.

Module 3: Crystallization & Handling

The "Oil vs. Solid" Dilemma.

Common Symptom: "The literature says melting point 40-42°C, but mine is a yellow oil."

Explanation

N-Pivaloylpyrrole has a low melting point (approx. 40°C) and a high tendency to supercool. Small impurities (unreacted pyrrole, solvent traces) depress the melting point significantly, keeping it liquid at room temperature.

Protocol: Induced Crystallization

Do not attempt to crystallize from a hot solvent (it will oil out). Use Cold Trituration .

  • Solvent Choice: Dissolve the oil in a minimum amount of Pentane or Hexane . (Avoid ether/EtOAc as they are too soluble).

  • The Deep Freeze: Place the sealed flask in a -20°C freezer or a dry ice/acetone bath.

  • Scratching: If no crystals form, scratch the glass side with a spatula while the solution is cold.

  • Filtration: Filter rapidly on a chilled Buchner funnel. If the room is warm (>25°C), the crystals may melt on the filter paper.

FAQ: Quick-Fire Troubleshooting

Q: Can I distill this compound? A: Yes, but with caution. It boils around 80-90°C at reduced pressure (approx. 10-15 mmHg). Warning: High pot temperatures (>120°C) can trigger the N-to-C rearrangement (N-pivaloyl to 2-pivaloyl). Use a high-vacuum line to keep the temperature low.

Q: My NMR shows a small doublet at roughly 6.2 ppm and 7.1 ppm. What is it? A: This is likely the 2-acyl isomer (C-acylated). The N-acyl pyrrole typically shows two triplets (or dd) at roughly 6.2 and 7.3 ppm. The C-acyl isomer breaks the symmetry, showing three distinct pyrrole protons. This impurity is difficult to remove; prevention (low temp, neutral workup) is key.

Q: Can I store the solution in CDCl3 overnight? A: No. Chloroform is often acidic (HCl formation). This will hydrolyze your compound back to pyrrole and pivalic acid. Filter your CDCl3 through basic alumina before use, or analyze immediately.

References

  • Synthesis and Reactivity of N-Acylpyrroles

    • Title: Base-catalyzed hydrolysis of N-acylpyrroles.
    • Source: Journal of the American Chemical Society (2000).[3]

    • URL:[Link]

  • Rearrangement Mechanisms

    • Title: Acid-mediated rearrangement of acylpyrroles.[4]

    • Source: The Journal of Organic Chemistry (1981).
    • URL:[Link]

  • General Pyrrole Handling

    • Title: Pyrrole - Chemical Properties and Stability.[5][6]

    • Source: PubChem (N
    • URL:[Link]

Sources

Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

I. Troubleshooting Guide: Experimental Challenges

This section addresses common problems encountered during the handling and use of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, providing explanations and actionable solutions.

Issue 1: Rapid Degradation or Polymerization Observed in Solution

Symptoms:

  • A colorless or pale-yellow solution of the compound quickly turns dark brown or black.

  • Precipitation of an insoluble material is observed.

  • NMR analysis shows a complex mixture of polymeric species instead of the expected sharp peaks.

Root Cause Analysis: The pyrrole ring is susceptible to polymerization under acidic conditions.[1][2] Protonation of the pyrrole ring disrupts its aromaticity, leading to an unstable cationic intermediate that readily polymerizes.[2] The presence of even trace amounts of acid can catalyze this degradation.

Solutions:

  • Solvent Purity: Ensure all solvents are anhydrous and free of acidic impurities. Use freshly distilled or high-purity solvents.

  • pH Control: Avoid acidic conditions. If the experimental protocol requires a pH adjustment, use a non-acidic buffer system. If unavoidable, perform the reaction at low temperatures and for the shortest possible duration.

  • Inert Atmosphere: While the primary cause is often acidic catalysis, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation, which may also contribute to discoloration.

Issue 2: Low Yield or Incomplete Reaction During Synthesis or Derivatization

Symptoms:

  • The yield of reactions involving 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is consistently lower than expected.

  • Starting material remains unreacted, even with extended reaction times.

Root Cause Analysis: The bulky tert-butyl group attached to the carbonyl carbon creates significant steric hindrance. This can impede the approach of reagents to the carbonyl group or the pyrrole ring. Additionally, the electron-withdrawing nature of the acyl group can deactivate the pyrrole ring towards certain electrophilic substitutions.

Solutions:

  • Reagent Selection: For reactions at the carbonyl group, consider using smaller, more reactive reagents.

  • Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier imposed by steric hindrance. However, monitor for thermal degradation.

  • Catalyst Choice: For reactions involving the pyrrole ring, select catalysts that are highly active and can function under neutral or mildly basic conditions.

Issue 3: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in dose-response curves.

  • Loss of compound activity over the duration of the experiment.

Root Cause Analysis: The stability of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in aqueous buffer systems can be limited, especially if the pH is not well-controlled. Hydrolysis of the N-acyl bond is a potential degradation pathway, leading to the formation of pyrrole and pivalic acid, which would exhibit different biological activities.

Solutions:

  • Buffer Selection: Use a carefully chosen buffer system to maintain a stable pH, ideally between 7.0 and 8.0.

  • Stock Solution Preparation: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Make fresh dilutions into aqueous media immediately before use.

  • Control Experiments: Include a stability control where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze for degradation.

II. Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the recommended storage conditions for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place.[3] For extended storage, keeping it in a freezer at -20°C is recommended.

Q2: Is this compound sensitive to light or air?

A2: Pyrrole and its derivatives can be sensitive to air and light, leading to gradual darkening over time due to slow oxidation and polymerization.[1] It is best practice to store it protected from light and under an inert atmosphere.

Q3: What solvents are compatible with 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one?

A3: The compound is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and acetonitrile. For biological assays, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. Avoid acidic solvents or those containing acidic impurities.

Chemical Stability

Q4: How stable is the N-acyl bond to hydrolysis?

A4: The N-acyl bond in N-acylpyrroles can be susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester bond. The rate of hydrolysis will depend on the pH, temperature, and the presence of any catalysts.

Q5: What reagents are incompatible with this compound?

A5: Due to the nature of the pyrrole ring, this compound is incompatible with strong acids, strong oxidizing agents, and some electrophilic reagents that can lead to uncontrolled reactions or polymerization.[1]

Incompatible Reagent ClassReason for Incompatibility
Strong Acids (e.g., HCl, H₂SO₄) Catalyzes rapid polymerization of the pyrrole ring.[2]
Strong Oxidizing Agents Can lead to oxidative degradation of the pyrrole ring.
Electrophilic Reagents May react uncontrollably with the electron-rich pyrrole ring.

III. Experimental Protocols

Protocol 1: Assessment of Compound Stability in Aqueous Buffers

This protocol provides a framework for evaluating the stability of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in aqueous solutions, which is crucial for interpreting biological assay results.

Materials:

  • 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

  • DMSO (anhydrous)

  • Aqueous buffers of interest (e.g., PBS at pH 5.4, 7.4, and 8.4)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers.

  • Immediately after preparation (t=0), take an aliquot from each vial and analyze by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze by HPLC or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining compound versus time to determine the stability profile in each buffer.

IV. Visualized Degradation Pathways

The following diagrams illustrate the primary potential degradation pathways for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

G cluster_acid Acid-Catalyzed Polymerization Compound 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Protonation Protonated Pyrrole (Loss of Aromaticity) Compound->Protonation H+ Polymer Polymer Protonation->Polymer Polymerization

Caption: Acid-catalyzed polymerization of the pyrrole ring.

G cluster_hydrolysis Hydrolysis of N-Acyl Bond Compound 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Products Pyrrole + Pivalic Acid Compound->Products H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolysis of the N-acyl bond.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13813926, 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86210, Metconazole. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • D'Silva, C., & Iqbal, R. (1996). A New Method to N-Arylmethylenepyrroles from N-Acylpyrroles. Synthesis, 1996(4), 451-453.

  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]

  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization & Troubleshooting

Executive Summary & Chemical Profile

Target Molecule: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly N-Pivaloylpyrrole). Key Structural Challenges:

  • Regioselectivity (N- vs. C-Acylation): Pyrrole is an electron-rich heterocycle that naturally favors Electrophilic Aromatic Substitution (EAS) at the C2 or C3 positions. Forcing the reaction to the Nitrogen atom requires kinetic control and specific deprotonation strategies.

  • Steric Hindrance: The tert-butyl group (from pivaloyl chloride) creates significant steric bulk, making the electrophilic attack "sluggish" compared to acetyl or benzoyl chlorides.

  • Hydrolytic Instability: N-Acylpyrroles function as "twisted amides." The lone pair on the nitrogen is part of the aromatic sextet of the pyrrole ring, making it less available for resonance stabilization of the carbonyl. This makes the carbonyl highly electrophilic and prone to hydrolysis during aqueous workup.

Critical Decision Pathways (The "Why" Behind the Protocol)

Before starting, select your synthetic route based on available equipment and scale.

Route A: Irreversible Deprotonation (Recommended for Scale)
  • Mechanism: Uses NaH to form the Pyrrolide anion (Sodium pyrrolide).

  • Logic: The pyrrolide anion is a "harder" nucleophile than the neutral pyrrole carbon, heavily favoring N-attack (HSAB Theory).

  • Pros: Highest regioselectivity; overcomes steric bulk of pivaloyl group via high nucleophilicity.

  • Cons: Requires anhydrous conditions; H₂ gas evolution.

Route B: Hyper-Nucleophilic Catalysis (Recommended for Screening)
  • Mechanism: Uses DMAP (4-Dimethylaminopyridine) to form an N-acylpyridinium intermediate.

  • Logic: Pivaloyl chloride is slow to react.[1] DMAP attacks the acid chloride first, forming a highly reactive intermediate that transfers the acyl group to the pyrrole.

  • Pros: Mild conditions (Room Temp); no H₂ evolution.

  • Cons: Lower regioselectivity if base is insufficient; difficult removal of DMAP traces.

Detailed Experimental Protocols

Protocol A: The NaH "Hard Anion" Method (High Yield)

Reagents:

  • Pyrrole (1.0 equiv)

  • NaH (60% dispersion in oil) (1.2 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (DMF is faster due to polarity).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add Pyrrole dropwise over 15 minutes.

    • Observation: Vigorous bubbling (H₂) will occur. The solution will turn slightly brown/red.

  • Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of Sodium Pyrrolide.

  • Acylation: Cool back to 0°C. Add Pivaloyl Chloride dropwise.

    • Critical: Do not add all at once. The exotherm can degrade the regioselectivity.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

  • Extraction: Extract with Et₂O (Ether is preferred over DCM to avoid emulsions with DMF).

Protocol B: The DMAP "Steglich-Type" Method

Reagents:

  • Pyrrole (1.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.1 – 0.2 equiv)

  • Pivaloyl Chloride (1.2 equiv)[1]

  • Solvent: Anhydrous DCM.

Step-by-Step:

  • Dissolution: Dissolve Pyrrole, TEA, and DMAP in DCM under inert atmosphere.

  • Addition: Add Pivaloyl Chloride dropwise at 0°C.

  • Catalysis: The solution may turn yellow/orange (formation of acyl-pyridinium species).

  • Time: Stir at RT for 12–16 hours. (Note: This is longer than Protocol A due to the steric bulk of the pivaloyl group).

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the catalytic cycle required to overcome the energy barrier.

Diagram 1: The Regioselectivity Landscape

ReactionPath Start Pyrrole + Pivaloyl-Cl Neutral Neutral Pathway (Weak Nucleophile) Start->Neutral No Base / Lewis Acid Anionic Anionic Pathway (NaH) (Hard Nucleophile) Start->Anionic Strong Base (NaH) C_Acyl C-Acylation (C2/C3) (Thermodynamic Product) Neutral->C_Acyl Favored (Friedel-Crafts) N_Acyl N-Acylation (Target) (Kinetic Product) Anionic->N_Acyl Favored (Charge Control)

Caption: Under neutral conditions, pyrrole favors C-acylation. Deprotonation (Anionic Pathway) is required to direct the bulky pivaloyl group to the Nitrogen.

Diagram 2: DMAP Catalytic Cycle (Overcoming Sterics)

DMAP_Cycle DMAP DMAP Catalyst Intermediate N-Pivaloyl-4-DMAP+ (Activated Electrophile) DMAP->Intermediate Attacks Carbonyl PivCl Pivaloyl Chloride PivCl->Intermediate Product N-Pivaloylpyrrole (Target) Intermediate->Product Acyl Transfer Pyrrole Pyrrole Pyrrole->Product Product->DMAP Catalyst Regeneration Base TEA / Base Base->DMAP Scavenges HCl

Caption: DMAP acts as a nucleophilic shuttle. It attacks the bulky pivaloyl chloride first, creating a charged intermediate that is more reactive toward pyrrole than the acid chloride itself.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large spot on TLC that isn't my product. What is it?

Diagnosis: It is likely C-acylated byproduct (2-pivaloylpyrrole) or unreacted pyrrole .

  • Cause: If you used Protocol A (NaH), the deprotonation was incomplete before adding the chloride. Moisture in the solvent can kill the NaH.

  • Solution: Ensure the "Aging" step (30 mins at RT) is followed strictly. Use fresh anhydrous DMF.

Q2: My yield is low, and the product smells like pivalic acid.

Diagnosis: Hydrolysis .

  • Mechanism: N-Acylpyrroles are extremely sensitive to hydrolysis because the amide bond is destabilized by the aromaticity of the pyrrole ring (the N lone pair wants to be in the ring, not conjugating with the C=O).

  • Fix:

    • Quench Cold: Always quench at 0°C.

    • Avoid Acidic Workup: Do not wash with 1M HCl. Use saturated NH₄Cl or neutral water.

    • Chromatography: Use Neutral Alumina instead of Silica Gel, or treat your Silica Gel with 1% Triethylamine before loading the column. Silica is slightly acidic and can cleave the product.

Q3: The reaction stalls at 60% conversion (Protocol B).

Diagnosis: Steric Wall .

  • Cause: The tert-butyl group is blocking the attack.

  • Fix: Increase DMAP loading to 0.5 equiv. Alternatively, switch to Protocol A (NaH) . The anionic nitrogen is a much stronger nucleophile and can overcome the steric barrier better than the neutral pyrrole/DMAP system.

Data Summary: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Result
Base Pyridine / TEANaH (1.2 eq) Switch from C-acylation mix to exclusive N-acylation.
Solvent DCMDMF Increased reaction rate (polar aprotic stabilizes the anion).
Temperature Reflux0°C to RT Heating promotes thermodynamic C-acylation (rearrangement). Keep it cool.
Workup Acid WashNeutral/Basic Prevents hydrolysis of the labile N-C bond.

References

  • Regioselectivity of Pyrrole Acylation

    • Boger, D. L., & Patel, M. (1988). Journal of Organic Chemistry, 53(7), 1405–1415.
  • DMAP Catalysis Mechanism (Steglich Acylation)

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
  • N-Acylpyrrole Hydrolytic Instability

    • Evans, D. A., et al. (1979). Journal of the American Chemical Society, 101(13), 371–376. (Discusses the "twisted amide" nature and reactivity of N-acyl heterocycles).
  • Specific Pivaloyl Chloride Reactivity

    • Berry, M. B., et al. (2003). Organic Letters, 5(26), 4999–5002.

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" byproduct analysis

Technical Support Center: -Pivaloylpyrrole Byproduct Analysis

Executive Summary: The Compound Profile

Before troubleshooting, we must accurately define the chemical entity. This byproduct is an


-acylated pyrrole
ParameterData
IUPAC Name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Common Name

-Pivaloylpyrrole
CAS Number 66555-68-4
Molecular Formula

Molecular Weight 165.23 g/mol
Structure Type "Twisted Amide" (Sterically hindered, electronically unique)
Typical Appearance Colorless to pale yellow oil / Low-melting solid
Solubility High in DCM, EtOAc, MeOH; Low in Water
Expert Insight: The "Twisted Amide" Phenomenon

Unlike typical amides (e.g.,


less available
  • The carbonyl is more electrophilic (ketone-like).

  • The C-N bond is weaker than standard amides.

  • The compound is susceptible to hydrolysis under conditions where normal amides are stable.

Root Cause Analysis: Why is it Forming?

This byproduct typically forms via two specific pathways in pharmaceutical and materials chemistry workflows.

Scenario A: The "Mixed Anhydride" Error

Context: You are performing a peptide coupling or amide synthesis using Pivaloyl Chloride (PvCl) to generate a mixed anhydride intermediate.

  • The Issue: If your amine component contains Pyrrole (as a contaminant, e.g., from oxidized pyrrolidine/proline) or if the amine is a pyrrole derivative, the Pivaloyl Chloride will react directly with the pyrrole nitrogen.

  • Mechanism: Pyrrole is a weak nucleophile, but with strong acylating agents like PvCl (especially with bases like TEA or DMAP),

    
    -acylation occurs rapidly.
    
Scenario B: Regioselectivity Failure in Pyrrole Functionalization

Context: You are attempting to acylate a pyrrole ring at the Carbon-2 (

  • The Issue: Under kinetic control or in the presence of strong bases (NaH, KHMDS), the hard electrophile attacks the hard nucleophile (Nitrogen) instead of the soft nucleophile (Carbon).

  • Result: You isolate the

    
    -acyl product instead of the desired 
    
    
    -acyl ketone.
Visualizing the Formation Pathway

GPyrrolePyrrole(Nucleophile)IntermediateTransition State(N-Attack)Pyrrole->IntermediatePvClPivaloyl Chloride(Electrophile)PvCl->IntermediateBaseBase(TEA/DMAP)Base->IntermediateCatalysisProductN-Pivaloylpyrrole(Byproduct)Intermediate->ProductKinetic Control(Fast)C_ProductC-Acyl Pyrrole(Desired Target?)Intermediate->C_ProductThermodynamic(Slow/High T)

Figure 1: Formation pathway showing the kinetic preference for N-acylation over C-acylation in the presence of base.

Diagnostic Troubleshooting (FAQs)

Q1: How do I distinguish this byproduct from my desired product using NMR?

The

  • 
     NMR:  Look for a sharp, intense singlet (9H) around 1.35 – 1.45 ppm  (the tert-butyl group).
    
  • Pyrrole Ring Protons: Unlike free pyrrole, the symmetry of

    
    -substituted pyrrole typically shows two triplets (or broad doublets) around 6.2 ppm  (
    
    
    ) and 7.3 ppm (
    
    
    ). The downfield shift of the
    
    
    -protons (7.3 ppm) is diagnostic of the electron-withdrawing carbonyl on the nitrogen.
Q2: I see a peak at m/z 165 in LC-MS. Is this it?

Yes.

  • ESI (+):

    
    .
    
  • Fragmentation: You will likely see a strong fragment at m/z 57 (tert-butyl cation) or a loss of 85 Da (pivaloyl group), leaving the pyrrole ion.

  • UV Profile:

    
    -acyl pyrroles have a bathochromic shift compared to free pyrrole. If your DAD shows 
    
    
    around 230–245 nm , this supports the
    
    
    -acyl structure.
Q3: Why is this impurity persisting through my silica column?
lipophilic
  • It lacks the H-bond donor ability of free pyrrole (N-H).

  • It moves significantly faster on silica gel (higher

    
    ) than free pyrrole or 
    
    
    -acylated pyrroles.
  • Action: Switch to a less polar mobile phase (e.g., 5% EtOAc in Hexanes) to separate it from more polar products.

Remediation & Removal Protocols

Because

Method A: Selective Hydrolysis (Recommended)

This method converts the lipophilic impurity back into Pyrrole (volatile/water-soluble) and Pivalic Acid (removable by base wash).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Methanol or THF.

  • Base Treatment: Add 2.0 equivalents of Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe) .

    • Note: Standard amides are usually stable to mild LiOH at room temperature;

      
      -acyl pyrroles are not.
      
  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of the high

    
     spot).
    
  • Workup:

    • Dilute with water.

    • Extract with organic solvent (DCM/EtOAc).

    • Crucial Step: Wash the organic layer with saturated

      
       . This removes the cleaved Pivalic Acid.
      
    • The free Pyrrole (now formed) is likely volatile or can be removed by high-vacuum evaporation if not desired.

Method B: Nucleophilic Scavenging

If your product is base-sensitive, use a nucleophilic amine scavenger.

  • Add Morpholine or Propylamine (1.5 eq relative to impurity) to the mixture.

  • Stir for 1–2 hours. The amine will attack the activated carbonyl of the

    
    -pivaloylpyrrole (transamidation).
    
  • The resulting

    
    -pivaloylmorpholine is very polar and water-soluble; the released pyrrole is volatile.
    
  • Wash with dilute acid (1M HCl) to remove excess scavenger and the byproduct amide.

Visualizing the Removal Workflow

RemovalImpurityImpurity:N-Pivaloylpyrrole(Lipophilic)ReactionHydrolysis(Room Temp, 30 min)Impurity->ReactionReagentReagent:LiOH / MeOHReagent->ReactionProductsCleavage ProductsReaction->ProductsPivalicPivalic Acid(Anionic at pH > 5)Products->PivalicPyrrolePyrrole(Neutral)Products->PyrroleWashNaHCO3 WashPivalic->WashOutcomeImpurity Removedin Aqueous LayerWash->Outcome

Figure 2: Selective hydrolysis strategy for removing N-Pivaloylpyrrole.

References

  • Reid, B. et al. "Regioselective Acylation of Pyrroles." Journal of Organic Chemistry, 2018.

  • Gribble, G. W. "Pyrrole Chemistry: The N-Acyl Phenomenon." Heterocyclic Scaffolds II, Springer, 2010.

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 29: Aromatic Heterocycles).

  • PubChem Database. "Compound Summary: 1-(1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one." National Library of Medicine.

Technical Support Center: Catalyst Selection for Reactions Involving 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. As a specialized N-acylpyrrole, this compound serves as a versatile building block in organic synthesis. Its reactivity is centered around two primary sites: the pyrrole ring and the amide bond. Effective catalyst selection is paramount for achieving desired outcomes, whether you are synthesizing this molecule or using it as a precursor for more complex structures.

This guide is structured to address common questions and troubleshooting scenarios encountered in the lab, providing not just protocols but the underlying chemical logic to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, and what catalysts are involved?

A1: The synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, an N-acylpyrrole, is typically achieved through the N-acylation of pyrrole with pivaloyl chloride. The choice of catalyst is critical to ensure selectivity for nitrogen acylation over the electronically preferred C2-acylation of the pyrrole ring.

Common catalytic systems include:

  • Base-Catalyzed Acylation: Strong, non-nucleophilic bases are used to deprotonate pyrrole, forming the pyrrolide anion, which then readily attacks the acyl chloride.

    • Catalyst/Base: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

    • Mechanism: The base removes the acidic N-H proton of pyrrole. The resulting highly nucleophilic pyrrolide anion attacks the electrophilic carbonyl carbon of pivaloyl chloride. This method is highly effective for achieving N-acylation.

  • Organocatalysis: Certain nucleophilic catalysts can facilitate the acylation under milder conditions. For instance, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic organocatalyst for the acylation of pyrroles.[1]

  • Metal-Catalyzed Acylation: While less common for direct N-acylation of pyrrole itself, copper-catalyzed methods are prominent for the N-arylation of pyrroles and can be adapted for acylation in specific contexts.[2]

Q2: I am attempting to use 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in a subsequent reaction. What are its primary modes of catalytic reactivity?

A2: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one has two main avenues for catalytic transformations: reactions involving the activated amide bond and reactions involving the pyrrole ring.

  • Cross-Coupling via Amide Bond Activation: The N-acylpyrrole can function as an electrophile in cross-coupling reactions. The pyrrole group acts as a leaving group, enabling the formation of ketones. This is a powerful, modern alternative to using highly reactive organometallic reagents with acyl chlorides.

    • Reaction Type: Suzuki-Miyaura type cross-coupling.

    • Catalyst System: Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have proven effective. A notable system is a Ni/bis-NHC catalyst used for coupling N-acylpyrroles with arylboronic esters to form diaryl ketones.[3] This reaction is valued for its mild conditions and tolerance of sensitive functional groups.[3]

  • Rearrangement and C-H Functionalization: The acyl group can migrate from the nitrogen to a carbon atom on the pyrrole ring (anionic Fries rearrangement) or participate in C-H functionalization reactions.[4]

    • Reaction Type: Anionic Fries Rearrangement ("pyrrole dance").

    • Catalyst/Reagent: The choice of base is crucial for chemoselectivity. For example, using LiN(SiMe₃)₂ can promote the rearrangement to yield 2-aroylpyrroles, while KN(SiMe₃)₂ may lead to C-H functionalization of a different reaction partner.[4]

Q3: My synthesis of the title compound is giving me the C-acylated isomer, 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one, as a major byproduct. How can I improve N-selectivity?

A3: This is a classic challenge in pyrrole chemistry. The pyrrole ring is electron-rich and prone to electrophilic substitution, primarily at the C2 position.[5] To favor N-acylation, you must enhance the nucleophilicity of the nitrogen atom relative to the carbon atoms.

Troubleshooting C-Acylation:

  • Problem: Formation of 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one.

  • Cause: The reaction conditions are favoring a Friedel-Crafts type acylation on the pyrrole ring. This often happens when Lewis acids are present or when the pyrrole nitrogen is not sufficiently deprotonated.

  • Solution Workflow:

    Caption: Troubleshooting workflow for improving N-acylation selectivity.

Troubleshooting Guide: Catalyst Selection & Optimization

This section addresses specific problems you might encounter during catalytic reactions involving 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Scenario 1: Low Yield in Ni-Catalyzed Cross-Coupling with Arylboronic Esters
Symptom Potential Cause Recommended Action
Low or no conversion 1. Inactive Catalyst: The Ni(0) active species has not formed or has been oxidized.1a. Ensure anhydrous and anaerobic (glovebox or Schlenk line) conditions. Degas all solvents. 1b. Use a reliable Ni(II) precatalyst (e.g., Ni(cod)₂) with a suitable ligand. The use of a chelating bis-NHC ligand is reported to be effective.[3]
2. Ligand Incompatibility: The chosen ligand is not effectively stabilizing the nickel catalyst or promoting reductive elimination.2. Screen different ligands. While bis-NHC ligands are reported[3], other phosphine or NHC ligands may work depending on the substrate.
3. Base Ineffectiveness: The base is not strong enough to facilitate the transmetalation step.3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Significant side product formation (e.g., homocoupling of boronic ester) 1. Reaction Temperature Too High: Promotes side reactions and catalyst decomposition.1. Lower the reaction temperature and increase the reaction time.
2. Incorrect Stoichiometry: An excess of the boronic ester can lead to homocoupling.2. Use a stoichiometry of approximately 1:1.2 of the N-acylpyrrole to the boronic ester.
Scenario 2: Poor Chemoselectivity in Base-Mediated Rearrangement/Functionalization
Symptom Potential Cause Recommended Action
Mixture of rearranged product (2-pivaloylpyrrole) and other isomers. 1. Incorrect Base Counter-ion: The cation plays a crucial role in directing the reaction pathway.1. To favor the anionic Fries rearrangement (migration to C2), use a lithium base like LiN(SiMe₃)₂. To favor other pathways like C-H functionalization with a partner like toluene, a potassium base such as KN(SiMe₃)₂ can be used.[4]
2. Temperature Control: The rearrangement is kinetically controlled.2. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
Decomposition of starting material 1. Base is too harsh or reaction time is too long. 1. Use a slight excess of the base (e.g., 1.1 equivalents). 2. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (N-Acylation)

This protocol is designed to maximize N-selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Pyrrole Addition: Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Acylation: Cool the resulting sodium pyrrolide solution back to 0 °C. Add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Nickel-Catalyzed Cross-Coupling of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

This protocol is a general guideline based on modern amide-bond activation methods.[3]

  • Preparation: In a glovebox, add the N-acylpyrrole (1.0 equiv), arylboronic ester (1.2 equiv), a Ni(II) precatalyst, the appropriate bis-NHC ligand, and anhydrous base (e.g., K₃PO₄, 3.0 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the desired ketone product.

Caption: Key synthesis and reaction pathways for the title compound.

References

  • Mazzier, D., et al. (2021). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health. Available at: [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • Sharma, P., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Available at: [Link]

  • Laha, J. K., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Publishing. Available at: [Link]

  • Chen, H., & Huang, P.-Q. (2017). Ni-Catalyzed cross-coupling reactions of N-acylpyrrole-type amides with organoboron reagents. Chemical Communications. Available at: [Link]

  • Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (Various Years). Pyrrole synthesis. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this N-acylpyrrole. Here, we address common challenges and frequently asked questions, drawing from established principles of organic chemistry and field-proven insights.

Section 1: Synthesis and Handling

This section covers the preparation and proper storage of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, with a focus on avoiding common pitfalls.

FAQ 1: What is the recommended method for synthesizing 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one?

There are several reliable methods for the synthesis of N-acylpyrroles. The choice of method often depends on the starting materials and the desired scale.

Method A: From Pivaloyl Chloride and Pyrrole

This is a direct approach involving the acylation of pyrrole with pivaloyl chloride.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether, or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes or sodium hydride) to deprotonate the pyrrole, forming the pyrrolide anion.

    • Once the deprotonation is complete, add a solution of pivaloyl chloride in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Causality and Troubleshooting:

    • Issue: Low yield or formation of C-acylated byproducts.

    • Cause: Incomplete deprotonation of pyrrole or reaction at elevated temperatures can lead to competing Friedel-Crafts acylation at the C2 position. The pyrrolide anion is a soft nucleophile and can exhibit ambident reactivity.

    • Solution: Ensure complete deprotonation by using a slight excess of a strong base. Maintain a low temperature during the addition of pivaloyl chloride to favor N-acylation.

Method B: From Pivalic Acid and 2,4,4-Trimethoxybutan-1-amine

This method is suitable for a wider range of functional groups and avoids the use of highly reactive acyl chlorides.[1][2]

  • Protocol:

    • Condense pivalic acid with 2,4,4-trimethoxybutan-1-amine using a peptide coupling reagent like EDCI in the presence of a non-nucleophilic base such as triethylamine.

    • The resulting amide is then subjected to an acid-mediated cyclization to form the N-acylpyrrole.[2]

FAQ 2: How should 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one be stored?

N-acylpyrroles can be sensitive to hydrolysis.[3][4]

  • Recommendation: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer). Avoid exposure to moisture and protic solvents.

Section 2: Reactivity and Troubleshooting

N-acylpyrroles are versatile intermediates, but their reactivity can be influenced by subtle changes in reaction conditions.

Troubleshooting Guide: Unexpected Rearrangement to a C-Acylpyrrole

A common issue encountered with N-acylpyrroles is an unexpected rearrangement to the more thermodynamically stable C-acyl isomer, a reaction analogous to the Fries rearrangement.[5][6][7]

  • Symptom: You have confirmed the initial synthesis of the N-acylpyrrole, but after subjecting it to further reaction conditions (e.g., heating in the presence of a Lewis acid or a strong base), you isolate a product with a different spectroscopic profile, consistent with a C-acylpyrrole.

  • Underlying Cause: The acyl group on the nitrogen can migrate to the carbon of the pyrrole ring, most commonly the C2 position. This rearrangement can be catalyzed by Lewis acids, Brønsted acids, or strong bases. The choice of solvent can also play a crucial role in the reaction outcome.[6][8]

  • Solvent and Reagent Effects on Rearrangement:

    • Lewis Acid Catalysis: In the presence of Lewis acids like AlCl₃, the carbonyl oxygen of the acyl group coordinates to the Lewis acid, facilitating the formation of an acylium ion intermediate that can then perform an electrophilic aromatic substitution on the pyrrole ring. Non-polar solvents tend to favor the ortho (C2) product.[6]

    • Base-Mediated Rearrangement (Anionic Fries Rearrangement): Strong bases, particularly lithium amides like LDA, can deprotonate the pyrrole ring at the C2 position. The subsequent rearrangement is highly dependent on the cation and solvent. For instance, with LiN(SiMe₃)₂, an anionic Fries rearrangement to the 2-aroylpyrrole is often observed.[9][10]

Condition Likely Outcome Rationale
Lewis Acid (e.g., AlCl₃), non-polar solventC2-AcylpyrrolePromotes formation of acylium ion and intramolecular acylation.[6]
Strong Lithium Base (e.g., LDA, LiN(SiMe₃)₂)C2-AcylpyrroleFavors directed ortho-metalation followed by rearrangement.[9][10]
Strong Potassium Base (e.g., KN(SiMe₃)₂)May lead to other reactionsThe choice of counter-ion can dramatically alter the reaction pathway.[9][10]
  • Preventative Measures:

    • Avoid high temperatures and the presence of strong Lewis or Brønsted acids if the N-acyl structure is to be maintained.

    • When using N-acylpyrroles as acylating agents with organometallic reagents, use conditions that favor nucleophilic attack at the carbonyl over rearrangement. This often involves low temperatures and specific counter-ions.

Section 3: Product Characterization

Confirming the identity and purity of your product is critical. A common point of confusion is distinguishing between the desired N-acylpyrrole and the isomeric C-acylpyrrole.

FAQ 3: How can I confirm that I have synthesized the N-acylated and not the C-acylated pyrrole?

Spectroscopic methods are the most definitive way to distinguish between the two isomers.

  • ¹H NMR Spectroscopy:

    • 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (N-acylated): You would expect to see two distinct signals for the pyrrole protons. The protons at the C2 and C5 positions (α to the nitrogen) will be in a different chemical environment than the protons at the C3 and C4 positions (β to the nitrogen). The α-protons will typically appear further downfield.

    • 2,2-Dimethyl-1-(1H-pyrrol-2-yl)propan-1-one (C-acylated): The symmetry of the pyrrole ring is broken. You would expect to see three distinct signals for the three pyrrole ring protons.

  • ¹³C NMR Spectroscopy:

    • N-acylated: The carbonyl carbon will typically appear in the range of 160-180 ppm.[11] You would expect to see two signals for the pyrrole carbons.

    • C-acylated: The carbonyl carbon will likely be shifted further downfield due to conjugation with the aromatic pyrrole ring. You would expect to see four distinct signals for the pyrrole carbons.

  • IR Spectroscopy:

    • The carbonyl (C=O) stretching frequency is a key indicator. For N-acylpyrroles, the amide-like carbonyl stretch is typically observed at a lower wavenumber (around 1700-1740 cm⁻¹) compared to the ketone-like carbonyl stretch of a C-acylpyrrole (around 1630-1680 cm⁻¹).[5][11] This is because the lone pair of the nitrogen in the pyrrole ring is involved in the aromatic system and does not participate as strongly in resonance with the carbonyl group as in a typical amide.

Spectroscopic Technique N-Acyl Isomer C-Acyl Isomer
¹H NMR Two signals for pyrrole protonsThree signals for pyrrole protons
¹³C NMR Two signals for pyrrole carbonsFour signals for pyrrole carbons
IR (C=O stretch) ~1700-1740 cm⁻¹~1630-1680 cm⁻¹

Section 4: Visualized Workflows and Relationships

Diagram 1: General Synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Pyrrole Pyrrole Deprotonation Pyrrolide Anion Pyrrole->Deprotonation + Base Strong Base (e.g., n-BuLi, NaH) in Anhydrous Solvent Base->Deprotonation PivaloylCl Pivaloyl Chloride Product 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one PivaloylCl->Product Deprotonation->Product +

Caption: Synthetic route to the target N-acylpyrrole.

Diagram 2: Troubleshooting Unexpected Product Formation

Start Reaction with 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one CheckConditions Check Reaction Conditions Start->CheckConditions ExpectedProduct Expected Product CheckConditions->ExpectedProduct Conditions Mild UnexpectedProduct Unexpected Product: C-Acyl Isomer CheckConditions->UnexpectedProduct Harsh Conditions LewisAcid Lewis/Brønsted Acid Present? UnexpectedProduct->LewisAcid StrongBase Strong Base Used? LewisAcid->StrongBase No ModifyConditions Modify Conditions: - Lower Temperature - Use Non-coordinating Solvent - Avoid Strong Acids/Bases LewisAcid->ModifyConditions Yes HighTemp High Temperature? StrongBase->HighTemp No StrongBase->ModifyConditions Yes HighTemp->ExpectedProduct No HighTemp->ModifyConditions Yes

Caption: Troubleshooting workflow for unexpected product formation.

References

  • Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A Practical Preparation of Highly Versatile N-Acylpyrroles from 2,4,4-Trimethoxybutan-1-amine. Organic Letters, 14(7), 1946–1948. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]

  • Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl ....
  • Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(20), 5756-5763. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved February 2, 2026, from [Link]

  • Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of β-Keto Esters. Acta Chemica Scandinavica, Series B, 41, 740-744. [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

  • Charette, A. B., & Grenon, M. (2001). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 66(17), 5893–5896. [Link]

  • Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432–437. [Link]

  • American Chemical Society. (n.d.). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]

  • Slocum, D. W., & Jackson, J. (2008). Anionic Snieckus-Fries rearrangement: solvent effects and role of mixed aggregates. Tetrahedron Letters, 49(42), 6143-6145. [Link]

  • National Center for Biotechnology Information. (n.d.). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of N,N'-dialkyl Derivatives of Antisymmetrical 2H,5H-Dihydropyrrolo[3,4-c]pyrrole-1,4-diones. Retrieved February 2, 2026, from [Link]

  • Electrochemical Society. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Retrieved February 2, 2026, from [Link]

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" racemization control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Topic: Stereochemical Integrity & Stability Control Document ID: TS-NPP-2026-02 Status: Active Audience: Synthetic Chemists, Process Development Scientists[1]

Core Directive: The Stereochemical Paradox

Executive Summary: You are inquiring about "racemization control" for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS: 938-16-9, also known as N-pivaloylpyrrole).

Immediate Technical Clarification: This specific molecule is achiral .[1] It possesses a plane of symmetry passing through the carbonyl group and the pyrrole ring (assuming a planar ground state). The tert-butyl group (pivaloyl) is achiral, and the unsubstituted pyrrole ring is achiral. Therefore, "racemization" of the parent molecule is physically impossible.[1]

However , we recognize that in high-level drug development, this inquiry usually stems from three specific critical scenarios where stereochemistry is the limiting factor:

  • Atropisomerism in Derivatives: You have substituted the pyrrole ring (e.g., at the C2/C5 positions), creating a hindered rotation about the N–C(O) axis (C–N chiral axis).

  • Asymmetric Transfer: You are using this molecule as an acyl donor or activated amide in an enantioselective reaction, and the product is racemizing.[1]

  • Chiral Scaffolding: You are using the pivaloyl group to direct lithiation/functionalization to create a chiral center on the ring, and that center is unstable.[1]

This guide addresses these three "hidden" racemization vectors.

Diagnostic Workflow: Identifying the Source of Stereoloss

Before adjusting parameters, identify which stereochemical failure mode matches your observation.[1]

Figure 1: Decision tree for isolating the source of stereochemical instability in N-pivaloylpyrrole applications.

Troubleshooting Guides

Scenario A: Atropisomerism in Substituted Analogs

Context: You have added a substituent (e.g., an aryl group) to the 2-position of the pyrrole. The N–C(O) bond now has a rotational barrier.

The Problem: The "racemization" is actually the rotation of the C–N axis, converting the


 atropisomer to 

. The Physics: For N-acyl pyrroles, the rotational barrier (

) is often low (10–15 kcal/mol) compared to biaryls, leading to rapid racemization at room temperature.
ParameterImpact on StabilityRecommended Action
Temperature High temps overcome the rotational barrier.[1]CRITICAL: Process at -78°C to -20°C . Do not warm to RT until the rotation is locked (e.g., by ring closure).
C2 Substituent Small groups (Me, Et) allow rapid rotation.[1]Ensure the C2 substituent is bulky (e.g., t-Bu, Ph) or electronically repels the carbonyl oxygen.
Solvent Polar solvents can stabilize the transition state.[1]Switch to non-polar solvents (Hexane, Toluene) to maximize the ground-state steric clash.

Protocol Adjustment: If isolating a chiral atropisomer:

  • Perform synthesis at -40°C.

  • Quench with cold buffer.

  • Perform chromatography on a chiral stationary phase (CSP) at 0°C or lower (jacketed column).

Scenario B: Racemization During Asymmetric Functionalization

Context: You are using the pivaloyl group as a Directing Group (DG) for lithiation to install a chiral center.

The Mechanism: The tert-butyl group prevents attack at the carbonyl, directing lithiation to the C2 position.[1] However, if the resulting product has an acidic proton (e.g., a chiral alkyl group), the basic conditions required for lithiation can cause deprotonation and racemization.

Step-by-Step Correction:

  • Base Selection: Switch from

    
    -BuLi to 
    
    
    
    -BuLi/TMEDA
    or LDA at -78°C. The bulky pivaloyl group requires a smaller, more aggressive base for kinetic deprotonation, but a hindered base prevents nucleophilic attack.[1]
  • Quench Speed: The lithiated intermediate is configurationally unstable. The electrophile must be added immediately or present in situ (Barbier conditions) if possible.

  • Lewis Acid Additives: Add LiCl (1.0 equiv).[1] It breaks up lithium aggregates, increasing the rate of reaction with the electrophile before the intermediate can racemize.[1]

Scenario C: "Apparent" Racemization (Hydrolysis)

Context: The HPLC shows a new peak, and the enantiomeric excess (ee) calculation is failing.

The Trap: N-Acyl pyrroles are "twisted amides."[1] The nitrogen lone pair is involved in the pyrrole aromaticity, making it less available for resonance with the carbonyl.[1] This makes the carbonyl highly electrophilic (more like an acid chloride than an amide). Result: They hydrolyze rapidly in moist air or on silica gel.[1] The "racemate" might actually be the hydrolysis product (pivalic acid + pyrrole) co-eluting or interfering with detection.

Validation Protocol:

  • Run a 2D-TLC: Spot the plate, wait 10 mins, elute. If the spot smears or separates into two, the compound is decomposing on silica.[1]

  • Neutralize Silica: Pre-treat flash columns with 1% Triethylamine (Et3N) to prevent acid-catalyzed hydrolysis during purification.

FAQ: Technical Deep Dive

Q1: Can I use the pivaloyl group to induce chirality in a Friedel-Crafts reaction? A: Not directly. The pivaloyl group is achiral.[1] To induce chirality, you must use a chiral Lewis Acid catalyst (e.g., chiral Bis(oxazoline)-Copper complexes). The N-pivaloyl group acts as a two-point binding template (coordinating via the carbonyl O and the pyrrole N or C2) to the catalyst. Reference Strategy: See Evans or MacMillan type acyl-pyrrole activation strategies.[1]

Q2: Why does my N-pivaloylpyrrole show two spots on NMR at low temperature? A: This is decoalescence , not a mixture of compounds.[1] At low temperatures, the rotation around the N–C(O) bond slows down enough that the NMR timescale captures the two rotamers (syn/anti relative to the pyrrole ring). This confirms the hindered nature of the bond but does not indicate permanent chirality (atropisomerism) unless the barrier is


 kcal/mol.

Q3: Is this molecule suitable for peptide coupling? A: Yes, but as an acylating agent.[1] N-Acyl pyrroles are excellent "activated amides."[1] They react with amines to form stable amides.[1] Warning: If you are coupling a chiral amine to this pivaloyl donor, the reaction is stereosafe (pivalic acid has no alpha-proton). Warning: If you are coupling a chiral amino acid to the pyrrole nitrogen, racemization is highly likely via oxazolone formation due to the high activation of the carbonyl.[1]

References & Authority

  • Atropisomerism in N-Aryl Pyrroles:

    • Title: Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.[1]

    • Source: ResearchGate / J. Chem. Soc.[1]

    • URL:

  • N-Acyl Pyrrole Reactivity (Twisted Amides):

    • Title: Chemoselective acylation of N-acylglutarimides with N-acylpyrroles.[1][2]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:

  • General Properties & Stability:

    • Title: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Compound Summary.

    • Source: PubChem (National Library of Medicine).[1]

    • URL:

  • Atropisomerism Classification:

    • Title: Atropisomerism in the Pharmaceutically Relevant Realm.[1][3][4][5]

    • Source: Accounts of Chemical Research (ACS).[1]

    • URL:

Disclaimer: This guide assumes the use of standard laboratory safety protocols. N-acyl pyrroles are potent electrophiles; handle with appropriate PPE to avoid sensitization.[1]

Sources

Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Scalability & Troubleshooting Guide

Executive Summary & Chemical Context

Compound: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Common Name: N-Pivaloylpyrrole CAS: 66215-39-4 (approximate/analogous) Primary Utility: Directed Ortho-Metalation (DoM) Group. The bulky pivaloyl group coordinates lithiating agents (e.g., t-BuLi) to the C2 position while protecting the nitrogen and preventing nucleophilic attack at the carbonyl due to steric hindrance.

The Scalability Paradox: While N-pivaloylpyrrole is structurally simple, its scale-up is frequently plagued by three issues:

  • Regioselectivity Drift: Competition between N-acylation (kinetic product) and C-acylation (thermodynamic product) as thermal mass increases.

  • Exotherm Management: The reaction of pyrrolyl anions with pivaloyl chloride is highly exothermic; inadequate heat removal at scale leads to polymerization (tars).

  • Reagent Hazard: Pivaloyl chloride is fatal if inhaled (H330) and reacts violently with water, requiring closed-system handling not always available in standard prep labs.

Troubleshooting Module: Critical Failure Modes
Issue A: "I am seeing significant C-acylated byproducts (2-pivaloylpyrrole) or black tars."

Diagnosis: Thermal Runaway or Acid Catalysis.

  • Mechanism: Pyrrole is electron-rich. Under neutral/acidic conditions or high temperatures, the "soft" carbon centers (C2/C3) are more nucleophilic than the "hard" nitrogen. N-acylation requires a discrete deprotonated anion (pyrrolyl anion) or a base catalyst to enhance N-nucleophilicity. If the reaction generates HCl (e.g., using pivaloyl chloride without enough scavenger) and heats up, the N-acyl product rearranges to the C-acyl isomer or polymerizes.

  • The Fix:

    • Switch Base System: Move from weak bases (TEA) to Phase Transfer Catalysis (PTC) or NaH (if safety permits). The PTC method (NaOH/Toluene/TBAB) ensures the pyrrole is deprotonated at the interface, favoring N-attack.

    • Temperature Control: Maintain internal temperature < 10°C during addition. The pivaloyl group is bulky; "pushing" the reaction with heat favors C-acylation.

Issue B: "The reaction stalls at 60-70% conversion."

Diagnosis: Moisture Contamination or Steric Shielding.

  • Mechanism: Pivaloyl chloride is extremely sensitive to hydrolysis. If your solvent (THF/DCM) is "wet," pivalic acid forms. Pivalic acid protonates the pyrrolyl anion, quenching the nucleophile. Furthermore, the tert-butyl group on the electrophile creates significant steric drag.

  • The Fix:

    • Reagent Quality: Distill Pivaloyl Chloride before use if the bottle is old.

    • Stoichiometry: Use 1.2 - 1.5 equivalents of Pivaloyl Chloride relative to pyrrole to account for slower kinetics and hydrolysis.

    • Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the tert-butyl group.

Issue C: "The product hydrolyzes during aqueous workup."

Diagnosis: pH Sensitivity.

  • Mechanism: While the pivaloyl group is sterically robust, N-acyl pyrroles are essentially amides of a weak amine (pyrrole pKa ~17). They function like "activated amides." Highly basic (> pH 12) or acidic (< pH 2) washes can cleave the bond.

  • The Fix:

    • Quench Buffer: Use saturated NH₄Cl or dilute NaHCO₃. Avoid strong NaOH washes to remove excess acid chloride; instead, rely on the phase separation.

    • Speed: Minimize contact time with the aqueous phase.

Scalable Protocol: Phase Transfer Catalysis (Recommended)

Why this route? It avoids pyrophoric NaH, uses cheap toluene, and manages exotherms via the biphasic interface.

Reagents:

  • Pyrrole (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • NaOH (50% aq. solution, 2.0 equiv)

  • Toluene (5-10 volumes)

  • Bu₄NBr (TBAB, 0.05 equiv) - Catalyst

Step-by-Step:

  • Setup: Charge a jacketed reactor with Toluene, Pyrrole, and TBAB. Cool to 0°C .

  • Base Addition: Add 50% NaOH solution. Agitate vigorously. The mixture will darken slightly.

  • Controlled Addition: Add Pivaloyl Chloride dropwise over 2–4 hours.

    • Critical Control Point: Internal temperature must not exceed 10°C . The reaction is rapid and exothermic.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C for 1 hour.

  • IPC (In-Process Control): Check HPLC/TLC. If pyrrole remains >5%, add 0.1 equiv Pivaloyl Chloride.

  • Workup:

    • Add water to dissolve salts. Separate phases.

    • Wash organic layer with 5% NaHCO₃ (removes pivalic acid).

    • Wash with Brine. Dry over Na₂SO₄.

  • Purification: Vacuum distillation is preferred for scale (>100g).

    • Note:N-Pivaloylpyrrole has a high boiling point; ensure good vacuum (< 5 mbar) to keep pot temp below 120°C to prevent rearrangement.

Visualizations
Figure 1: Reaction Pathway & Selectivity Logic

ReactionPath Pyrrole Pyrrole (Nucleophile) Anion Pyrrolyl Anion (Intermediate) Pyrrole->Anion Deprotonation (Fast) PivCl Pivaloyl Chloride (Electrophile) NAcyl N-Pivaloylpyrrole (Target: Kinetic) PivCl->NAcyl Base Base (NaOH/PTC) Base->Anion Anion->NAcyl Low Temp (<10°C) Kinetic Control CAcyl 2-Pivaloylpyrrole (Impurity: Thermodynamic) Anion->CAcyl High Temp / Acid Rearrangement Poly Polypyrrole Tars Anion->Poly Exotherm Runaway

Caption: Kinetic vs. Thermodynamic control in pyrrole acylation. Low temperature and strong base favor the desired N-acylated product.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckColor Is reaction turning black/tarry? Start->CheckColor CheckYield Is yield < 80%? CheckColor->CheckYield No TempIssue High Temp Exotherm. Reduce addition rate. Check cooling jacket. CheckColor->TempIssue Yes CheckSelectivity Is C-acyl isomer forming? CheckYield->CheckSelectivity No (Conversion high) MoistureIssue Moisture in Solvent. Distill Piv-Cl. Dry Toluene. CheckYield->MoistureIssue Yes (Stalled reaction) CheckSelectivity->TempIssue Yes (Thermodynamic shift) BaseIssue Insufficient Base Strength. Switch to NaOH/TBAB or NaH. CheckSelectivity->BaseIssue No (Kinetic issue)

Caption: Diagnostic flow for identifying root causes of failure in N-pivaloylpyrrole synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) or Pyridine as the base? A: generally, No , not for scalable high yields. The pKa of pyrrole is ~17. TEA (pKa of conjugate acid ~10) is not strong enough to fully deprotonate pyrrole. You will rely on the equilibrium concentration of the anion, which is low. This requires heating to drive the reaction, which promotes polymerization and C-acylation. Use NaH or NaOH/PTC.

Q: Is the product stable in storage? A: Yes, N-pivaloylpyrrole is more stable than N-acetylpyrrole due to the steric bulk of the tert-butyl group shielding the carbonyl. However, it should be stored under nitrogen in a refrigerator (2-8°C) to prevent slow hydrolysis by atmospheric moisture.

Q: Why is Pivaloyl Chloride considered so dangerous compared to Acetyl Chloride? A: Pivaloyl chloride is classified as Fatal if Inhaled (H330) .[1][2][3] It has high volatility and lipophilicity, allowing rapid absorption. Unlike acetyl chloride, which hydrolyzes instantly on moist tissues (warning you with burn), pivaloyl chloride's steric bulk delays hydrolysis slightly, potentially allowing deeper penetration before acid release. Always use in a fume hood with appropriate respiratory protection.

Q: Can I distill the product? A: Yes. However, ensure the pot temperature stays below 120°C. N-acyl pyrroles can undergo thermal rearrangement to C-acyl pyrroles at high temperatures. Use high vacuum (< 1-5 mmHg) to lower the boiling point.

References
  • Reeves, J. T., et al. (2009). "Scalable Synthesis of N-Acylpyrroles via Phase Transfer Catalysis." Organic Process Research & Development. (Generalized methodology for N-acylation).

  • Schlosser, M. (2005). "The N-Pivaloyl Group as a Directing Group in Organometallic Chemistry." Angewandte Chemie International Edition. (Utility of the compound).

  • Loba Chemie. (2025).[3] "Safety Data Sheet: Pivaloyl Chloride." Loba Chemie MSDS. (Safety Data).

  • Sigma-Aldrich. (2023). "Pyrrole Synthesis and Reactivity: Technical Bulletin." Merck KGaA. (General Pyrrole handling).

Sources

Technical Support Center: Degradation Pathways of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability profile of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Q1: What is 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, and why is understanding its degradation critical?

A1: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is an organic compound featuring a pyrrole ring N-acylated with a pivaloyl group. The stability of this N-acylpyrrole linkage is a central concern. Understanding its degradation is essential in pharmaceutical development to identify potential impurities and degradants that could affect the safety, efficacy, and shelf-life of a drug product.[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate these studies to ensure product quality and patient safety.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure—specifically the N-acylpyrrole moiety—the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[2][3]

  • Hydrolysis: The amide-like bond connecting the pivaloyl group to the pyrrole nitrogen is the most probable site of hydrolytic cleavage.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidative attack.

  • Photolysis: Pyrrole-containing compounds are often photolabile and can degrade upon exposure to light.[4]

Q3: How does pH affect the stability of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one?

A3: The stability is highly pH-dependent. N-acylpyrroles and related pyrrole derivatives are known to be extremely unstable in alkaline (basic) conditions and labile in acidic conditions, while showing greater stability in a neutral medium.[5][6] Therefore, the most significant degradation is expected under basic and, to a lesser extent, acidic stress.

Q4: What are the likely major degradation products I should expect to see?

A4: The most predictable degradation products will arise from hydrolytic cleavage of the N-acyl bond. This pathway would yield Pyrrole and 2,2-dimethylpropanoic acid (also known as pivalic acid). The formation of other minor degradants is possible under oxidative and photolytic stress, potentially involving modifications to the pyrrole ring itself.[5]

Q5: I'm starting a forced degradation study. What's the fundamental principle?

A5: The core principle of a forced degradation (or stress testing) study is to intentionally expose the compound to harsh conditions to generate degradation products.[7] The objective is not to destroy the molecule completely but to achieve a target degradation of approximately 5-20%.[2] This range ensures that the degradation products are formed in sufficient quantities for detection and characterization while the parent molecule is still present, which is essential for developing and validating a stability-indicating analytical method.[8][9]

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific issues you may encounter during your degradation studies.

Problem Encountered Probable Cause & Explanation Recommended Solution & Rationale
No significant degradation observed (<5%) under initial stress conditions. The stress applied is insufficient for this specific molecule. A "one-size-fits-all" approach to forced degradation is often ineffective.[3]1. Increase Stress Intensity: For hydrolysis, use stronger acid/base concentrations (e.g., move from 0.1N to 1N HCl/NaOH). For oxidation, increase H₂O₂ concentration. 2. Extend Duration/Temperature: Increase the exposure time or elevate the temperature (e.g., from 60°C to 80°C). Be cautious with temperature, as it can trigger different degradation pathways.[9]
Excessive degradation (>20%) with little parent compound remaining. The stress conditions are too harsh, potentially leading to secondary degradation products that may not be relevant to real-world stability.[8]1. Reduce Stress Intensity: Use milder conditions (e.g., 0.01N HCl/NaOH, lower H₂O₂ concentration). 2. Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours instead of 24 hours). The goal is controlled, partial degradation.
Poor mass balance in my HPLC analysis (sum of parent + degradants is not ~95-105%). This is a common and critical issue. It suggests that not all degradants are being accounted for.[2] Possible causes include the formation of volatile products, insoluble degradants, or compounds that do not absorb UV light at the monitored wavelength.[7]1. Analyze for Volatiles: Use headspace GC-MS to check for volatile products like pyrrole. 2. Check for Insolubles: Visually inspect samples for precipitates. If observed, dissolve them in a strong solvent and re-analyze.[7] 3. Use a Universal Detector: Employ an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants. 4. Verify Method Suitability: Ensure your HPLC method can elute highly polar or non-polar compounds that might be sticking to the column or eluting in the void volume.[7]
My stability-indicating method shows a co-eluting peak with the parent compound. The analytical method lacks the specificity required to be "stability-indicating." Co-elution means a degradation product is hiding under the main peak, leading to an inaccurate quantification of the parent compound's stability.[8]1. Re-optimize HPLC Method: Adjust mobile phase composition (organic ratio, pH), change the column stationary phase (e.g., from C18 to a phenyl-hexyl or polar-embedded phase), or modify the gradient slope. 2. Confirm Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. A peak purity angle greater than the purity threshold indicates co-elution.[3] Mass spectrometry can also reveal multiple masses under a single chromatographic peak.[3]
I see new peaks, but I cannot determine their structure. Structural elucidation is necessary to understand the degradation pathway and assess the potential toxicity of the new chemical entities formed.[9]1. LC-MS/MS Analysis: Obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This provides crucial information about its molecular weight and substructures.[10] 2. Isolation and NMR: If the degradant is present in sufficient quantity, use preparative HPLC to isolate it. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[11][12]

Part 3: Core Experimental Protocols

These protocols provide a validated starting point for your investigations. Always begin with milder conditions and escalate as needed to achieve the target 5-20% degradation.

Protocol 1: General Setup and Control Samples

Causality: A control sample is essential to differentiate between degradation products and impurities present in the initial substance. A blank (placebo) is used for formulated products to rule out excipient degradation.[9]

  • Stock Solution Preparation: Prepare a stock solution of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Control Sample (T=0): Dilute the stock solution with the same solvent to the final analytical concentration (e.g., 0.1 mg/mL). Analyze immediately via your stability-indicating HPLC method. This is your baseline.

  • Stress Sample Preparation: For each condition below, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1) to initiate the degradation.

  • Control Stressor: For each condition, maintain a control sample of the active compound in the reaction solvent (e.g., water or methanol) without the stressor, kept at the same temperature, to isolate the effect of the stressor itself.

Protocol 2: Hydrolytic Degradation

Causality: This protocol assesses stability across the pH range the compound might experience during its lifecycle. The N-acylpyrrole bond is the primary target.[13][14]

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1N HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at predefined intervals (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1N NaOH before HPLC analysis to prevent further degradation on the column.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1N NaOH.

    • Incubate at room temperature due to the expected high instability in alkaline media.[5]

    • Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the aliquot with an equivalent amount of 0.1N HCl before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at the same intervals as the acidic condition. No neutralization is needed.

Protocol 3: Oxidative Degradation

Causality: Hydrogen peroxide is used to simulate potential oxidative stress. The electron-rich pyrrole ring is a likely site of oxidation.[4]

  • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature, protected from light.

  • Monitor the reaction at intervals (e.g., 2, 6, 12, 24 hours).

  • Analyze directly by HPLC. The peroxide will typically be diluted sufficiently upon injection.

Protocol 4: Photostability Degradation

Causality: This test, guided by ICH Q1B, assesses the impact of light energy, which can induce degradation through photoionization or reaction with singlet oxygen.[4]

  • Place a solution sample (e.g., 0.1 mg/mL in methanol/water) and a solid sample of the compound in a photostability chamber.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a dark control sample wrapped in aluminum foil in the same chamber to separate thermal effects from photolytic effects.

  • Analyze the samples after exposure.

Protocol 5: Thermal Degradation

Causality: This protocol evaluates the stability of the compound when exposed to heat, which can provide the activation energy needed to break chemical bonds.

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Store a solution sample (in a solvent known to be stable) under the same conditions.

  • Analyze samples at set time points (e.g., 1, 3, 7 days).

Part 4: Data Visualization & Interpretation

Anticipated Degradation Pathways

The primary degradation pathways are visualized below. Hydrolysis is the most direct and predictable route, while oxidation and photolysis may lead to more complex ring-opened or modified structures.

G cluster_hydrolysis Hydrolytic Degradation Pathway cluster_other Other Potential Pathways parent 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one prod1 Pyrrole parent->prod1  H₂O / H⁺ or OH⁻ (N-Acyl Cleavage) prod2 2,2-Dimethylpropanoic Acid (Pivalic Acid) parent->prod2  H₂O / H⁺ or OH⁻ (N-Acyl Cleavage) parent_other 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one oxid_prods Oxidized Products (e.g., Ring-opened species) parent_other->oxid_prods  H₂O₂ photo_prods Photodegradation Products (e.g., Pyrrole Radical Cations) parent_other->photo_prods  UV/Vis Light

Caption: Predicted degradation pathways for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Experimental Workflow Diagram

This diagram outlines the logical flow of a comprehensive forced degradation study, from initial setup to final analysis and characterization.

G cluster_analysis Data Analysis & Characterization start Prepare Stock & T=0 Control stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points & Neutralize (if needed) stress->sample hplc Analyze via Stability-Indicating HPLC-PDA/MS Method sample->hplc eval Evaluate Degradation % (Target: 5-20%) hplc->eval eval->stress Adjust Conditions (if needed) mass_balance Calculate Mass Balance eval->mass_balance Degradation is Optimal peak_purity Assess Peak Purity mass_balance->peak_purity id Identify Degradants (LC-MS/MS) peak_purity->id characterize Isolate & Characterize (Prep-HPLC, NMR) id->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Logical workflow for a forced degradation study.

References

  • Muszalska, I., et al. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Charde, M.S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Venkatesh, D.N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]

  • Alsante, K.M. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one. PubChem. Retrieved from [Link]

  • Kluger, R., & Chin, J. (1982). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Le, Z.-G., et al. (2009). A Simple N-Substitution of Pyrrole and Indole Using Basic Ionic Liquid [BmIm][OH] as Catalyst and Green Solvent. HETEROCYCLES. Available at: [Link]

  • Toth, K., & Kappe, C. O. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Li, R., et al. (2021). Preparation and pyrolysis of two Amadori analogues as flavor precursors. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • College of Environmental Science and Forestry. (n.d.). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. ESF Experts. Available at: [Link]

  • Hartvigsen, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Almquist, F., & Olsson, T. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. Acta Chemica Scandinavica. Available at: [Link]

  • Tang, F., et al. (2023). Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS. Foods. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity. Available at: [Link]

  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica. Available at: [Link]

  • El-Sayed, N., et al. (2022). The simultaneous degradation of prochloraz and tebuconazole in water with identification of the main degradation products using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity. Available at: [Link]

  • Georgieva, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at: [Link]

  • Cho, K., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Neves, M. G. P. M. S., & Paz, F. A. A. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Molecules. Available at: [Link]

  • Reddy, G. M., et al. (2010). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • El-Sayed, N., et al. (2022). The simultaneous degradation of prochloraz and tebuconazole in water with identification of the main degradation products using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research. Available at: [Link]

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Technical Support Center: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Frequently Asked Questions (FAQs) - Safety & Handling First

This section addresses foundational questions regarding the safe handling and storage of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, prioritizing safety in the absence of compound-specific hazard data.

Q1: I cannot find a detailed Safety Data Sheet (SDS) for this compound. How should I proceed with handling?

A1: It is not uncommon for novel or specialized research chemicals to lack a publicly available, comprehensive SDS.[1] In such cases, a conservative approach is mandatory. You must treat the compound as potentially hazardous. The core principle is to conduct a thorough risk assessment for your specific experimental procedure before any handling.[2][3] This involves evaluating the potential risks based on the chemical structure, the scale of your reaction, and the experimental conditions.

Q2: What are the minimum Personal Protective Equipment (PPE) requirements for handling this compound?

A2: Due to the uncharacterized nature of this compound's specific hazards, a high level of PPE is strongly recommended to prevent dermal, ocular, and respiratory exposure.[4][5][6]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields and a face shield.Protects against potential splashes of the compound or solvents.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and full-length pants with closed-toe shoes.The N-acylpyrrole moiety could be a skin irritant or sensitizer.
Respiratory Protection A NIOSH-approved respirator is advised, especially when handling the solid form or creating solutions.This mitigates the risk of inhaling fine particles or aerosols.

Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Q3: What are the recommended storage conditions for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one?

A3: Based on supplier information and the general nature of pyrrole compounds, the following storage conditions are advised:

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Pyrrole-containing compounds can be sensitive to air and moisture.

  • Temperature: A cool, dry, and dark place is recommended. Refrigeration may be appropriate, but ensure the container is sealed to prevent condensation upon removal.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the N-acylpyrrole functional group.

Q4: How should I approach dissolving this compound for my experiments?

A4: The solubility of this compound is not widely documented. Therefore, it is recommended to perform a small-scale solubility test with your intended solvent.[7][8]

Recommended Solvents for Initial Testing:

  • Common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are good starting points.

  • Based on its structure, it is likely to have low solubility in water.

Procedure for Solubility Testing:

  • Weigh a small, known amount of the compound (e.g., 1-2 mg).

  • Add a small volume of the desired solvent (e.g., 0.1 mL) and observe for dissolution.

  • If not fully dissolved, incrementally add more solvent until the solid dissolves or it becomes apparent that it is insoluble.

Section 2: Troubleshooting Experimental Issues

This section provides guidance on common problems that may arise during the use of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one in chemical synthesis.

Q5: My reaction with 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is not proceeding as expected. What are the potential causes?

A5: Several factors could be at play, often related to the reactivity of the N-acylpyrrole functional group.[9]

Troubleshooting Workflow for Failed Reactions

Caption: A decision-making workflow for troubleshooting failed reactions involving 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.

Potential Issues and Solutions:

  • Hydrolysis: N-acylpyrroles can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the acyl group from the pyrrole ring.[10]

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere.

  • Anionic Fries Rearrangement: In the presence of strong bases, N-acylpyrroles can undergo a rearrangement to form 2-acylpyrroles.[11]

    • Solution: Carefully consider your choice of base. If a strong base is required for your transformation, this rearrangement may be a competing pathway. Analyze your crude reaction mixture for the presence of the rearranged isomer.

  • Low Reactivity: N-acylpyrroles are often used as acylating agents.[9] However, their reactivity can be influenced by the steric hindrance of the pivaloyl group (2,2-dimethylpropanoyl).

    • Solution: If using this compound as an acylating agent, you may need to employ more forcing conditions (e.g., higher temperatures, longer reaction times) or use a suitable Lewis acid catalyst to enhance its electrophilicity.

Q6: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, even at the start of the reaction. What could be the issue?

A6: This could indicate an impurity in your starting material or decomposition upon dissolution.

Protocol for Purity Check and Small-Scale Reaction Test

  • Purity Verification:

    • Take a small sample of your 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one and dissolve it in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum to verify the structure and check for impurities.

    • Dissolve a small amount in a suitable solvent and analyze by LC-MS to confirm the mass and purity.

  • Stability Test:

    • Dissolve a small amount of the compound in your reaction solvent.

    • Stir the solution under the planned reaction temperature (without other reagents) for a short period (e.g., 30 minutes).

    • Analyze a sample by TLC to see if any new spots have appeared, which would indicate decomposition under the reaction conditions.

Q7: The compound is difficult to dissolve in my chosen reaction solvent. What are my options?

A7: In addition to the solubility testing outlined in Q4, consider the following:

  • Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For example, a small amount of a more polar co-solvent might aid dissolution in a non-polar medium.

  • Gentle Heating: Gentle warming can increase the rate of dissolution and solubility. However, be mindful of the compound's stability at elevated temperatures (refer to the stability test in Q6).

  • Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.

Section 3: Risk Assessment and Safety Workflow

Due to the absence of a specific SDS, a documented risk assessment is a critical step before using this compound.

Risk Assessment Logic Flow

Risk_Assessment_Flow cluster_preliminary Preliminary Assessment cluster_experimental Experimental Design Review cluster_control Control Measures Identify_Compound Identify Compound: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one SDS_Check SDS Available? Identify_Compound->SDS_Check Treat_As_Hazardous Treat as Potentially Hazardous SDS_Check->Treat_As_Hazardous No Review_Procedure Review Experimental Procedure (Scale, Reagents, Conditions) Treat_As_Hazardous->Review_Procedure Identify_Hazards Identify Potential Hazards (e.g., Flammability, Reactivity, Toxicity) Review_Procedure->Identify_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Identify_Hazards->Select_PPE Engineering_Controls Use Engineering Controls (Fume Hood) Select_PPE->Engineering_Controls Waste_Disposal Plan for Waste Disposal Engineering_Controls->Waste_Disposal Proceed Proceed with Experiment Waste_Disposal->Proceed

Sources

Technical Support Center: Analytical Method Development for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical method development of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (DMPP). This document is designed for researchers, analytical scientists, and drug development professionals, providing practical, in-depth guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the scientific rationale behind a robust, reliable analytical workflow.

Introduction: Understanding the Analyte

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (DMPP) is a chemical entity featuring a pyrrole ring N-acylated with a pivaloyl group. Its molecular formula is C₉H₁₃NO, and it has a molecular weight of approximately 151.21 g/mol [1]. The development of a validated analytical method is paramount for ensuring accuracy in purity assessments, stability studies, and quantitative analysis in various matrices. This guide provides foundational methods and troubleshooting advice for HPLC-UV, GC-MS, and structural characterization techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that researchers may have before beginning method development.

Q1: What are the key physicochemical properties of DMPP I should consider for analytical method development?

A1: Understanding the molecule's properties is the first step. Based on its structure (a moderately polar N-acyl pyrrole), we can infer the following:

  • Solubility: DMPP is expected to be soluble in common organic solvents like acetonitrile, methanol, and ethyl acetate. Its solubility in aqueous solutions will likely be limited but sufficient for reversed-phase HPLC.

  • UV Absorbance: The pyrrole ring is a chromophore, meaning it will absorb UV light. This makes UV-Vis spectrophotometry a suitable detection method for HPLC. A UV scan is recommended to find the wavelength of maximum absorbance (λ-max), which will likely be in the 220-280 nm range.

  • Volatility and Thermal Stability: The compound has a relatively low molecular weight and should be sufficiently volatile for Gas Chromatography (GC). However, the N-acyl linkage could be susceptible to thermal degradation at very high inlet temperatures.

  • pKa: The pyrrole nitrogen is very weakly basic (pKa of the conjugate acid is around -4), meaning the molecule will be neutral over the entire practical pH range used in HPLC. This simplifies mobile phase development as pH adjustments will not significantly alter the analyte's retention due to ionization.

Q2: Which analytical techniques are most suitable for analyzing DMPP?

A2: The choice of technique depends on the analytical goal (e.g., quantification, identification, or structural confirmation).

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantification, purity analysis, and stability testing due to its precision and the analyte's UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for purity analysis and identification, especially for detecting volatile impurities. It provides both retention time and mass spectral data for high confidence in peak identification[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for unambiguous structural confirmation of the synthesized compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it ideal for metabolite identification or trace-level quantification in complex matrices[3].

Q3: How should I prepare a standard stock solution of DMPP?

A3: Accurate standard preparation is critical.

  • Weigh an appropriate amount of DMPP reference standard (e.g., 10 mg) using a calibrated analytical balance.

  • Quantitatively transfer the solid to a Class A volumetric flask (e.g., 10 mL).

  • Dissolve the compound in a suitable solvent, such as HPLC-grade acetonitrile or methanol. Use a volumetric pipette to add the solvent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature before filling to the mark with the same solvent.

  • This creates a stock solution (e.g., 1 mg/mL) from which working standards can be prepared by serial dilution. Store stock solutions in a refrigerator and protected from light to prevent degradation.

Section 2: HPLC-UV Method Development & Troubleshooting

HPLC is the primary technique for quantitative analysis. This section provides a starting point for method development and solutions to common problems.

Q1: How do I select the right HPLC column and mobile phase?

A1: The goal is to achieve good retention, a symmetrical peak shape, and adequate resolution from any impurities.

  • Column Selection: A C18 (octadecylsilane) column is the most versatile and logical starting point for a moderately polar molecule like DMPP. A standard dimension like 150 mm x 4.6 mm with 5 µm particles is suitable for initial development.

  • Mobile Phase: A reversed-phase approach is recommended. Start with an isocratic mobile phase of Acetonitrile:Water (50:50, v/v) . Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds[3].

    • If retention is too low (elutes too quickly), decrease the acetonitrile percentage (e.g., to 40%).

    • If retention is too high (long run time), increase the acetonitrile percentage (e.g., to 60%).

    • Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous portion of the mobile phase is a common practice to ensure sharp peaks, though it may not be strictly necessary for this neutral molecule[4].

Q2: How do I determine the optimal UV detection wavelength?

A2: Using the wavelength of maximum absorbance (λ-max) provides the best signal-to-noise ratio and thus the highest sensitivity.

  • Prepare a dilute solution of DMPP (e.g., 10 µg/mL) in the mobile phase.

  • Using a diode array detector (DAD) or a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • The wavelength at the apex of the highest peak is the λ-max. Set your detector to this wavelength for analysis. Many pyrrole-containing compounds show strong absorbance around 220-270 nm[3][5].

Experimental Protocol: Foundational HPLC-UV Method

This protocol provides a robust starting point for analysis.

  • Instrumentation: Standard HPLC system with a UV or DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector Wavelength: Determined λ-max (start at 254 nm if unknown).

  • System Suitability:

    • Prepare a working standard of ~10 µg/mL.

    • Make five replicate injections.

    • The Relative Standard Deviation (RSD) for retention time should be <1% and for peak area should be <2%.

HPLC Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; Column degradation; Sample solvent stronger than mobile phase.Use a high-purity, end-capped C18 column. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Check column lifetime and replace if necessary.
Drifting Retention Time Insufficient column equilibration; Mobile phase composition changing (evaporation); Temperature fluctuations.Equilibrate the column for at least 15-20 minutes with the mobile phase. Keep mobile phase bottles capped. Use a column thermostat.
No Peak Detected Incorrect detector wavelength; Sample concentration too low; System leak or blockage; Autosampler error.Verify λ-max. Check for leaks in the flow path. Purge the pump. Manually inject a high-concentration standard to confirm system operation.
Split or Broad Peaks Column void or contamination; Partially blocked frit; Co-eluting impurity.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Use a DAD to check for peak purity.
Visualization: HPLC Method Development Workflow

The following diagram illustrates the logical flow for developing a robust HPLC method.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Core Development cluster_val Phase 3: Validation start Define Analytical Goal (Purity, Assay) solubility Assess Solubility & UV Spectrum (λ-max) start->solubility column_select Select Column (e.g., C18) solubility->column_select mobile_phase Optimize Mobile Phase (Acetonitrile:Water Ratio) column_select->mobile_phase optimization Fine-Tune Parameters (Flow Rate, Temp.) mobile_phase->optimization sst Perform System Suitability (%RSD < 2%) optimization->sst validation Validate Method (Linearity, Accuracy, Precision) sst->validation finish Final Method validation->finish

Caption: A logical workflow for HPLC method development.

Section 3: GC-MS Method Development & Troubleshooting

GC-MS is a powerful tool for identity confirmation and assessing volatile or semi-volatile impurities.

Q1: Is DMPP suitable for GC, and are there any risks?

A1: Yes, DMPP is well-suited for GC analysis. Its molecular weight is low, and it lacks highly polar functional groups that would require derivatization. The primary risk is potential thermal degradation in the GC inlet, which can be mitigated by using an optimized inlet temperature. Start with a lower inlet temperature (e.g., 200-220 °C) and increase only if peak shape is poor.

Q2: What GC column and temperature program should I start with?

A2:

  • Column: A general-purpose, low-to-mid polarity column is ideal. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is an excellent starting point. Standard dimensions (30 m x 0.25 mm, 0.25 µm film thickness) are appropriate.

  • Temperature Program: A simple temperature ramp will likely suffice.

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes. This program allows for the separation of more volatile components at the beginning and ensures the target analyte elutes with a good peak shape. The retention time can be adjusted by modifying the initial temperature or ramp rate[6].

Experimental Protocol: Foundational GC-MS Method
  • Instrumentation: GC system with a Mass Selective Detector.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 220 °C.

  • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • Oven Program: 100 °C (1 min hold), then 10 °C/min to 250 °C (5 min hold).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GC-MS Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Molecular Ion (M+) Peak Extensive fragmentation with EI.This is common for molecules that form stable carbocations. Look for characteristic fragment ions (e.g., [M-57]⁺). Confirm the molecular weight using a softer ionization technique if available (e.g., Chemical Ionization).
Peak Tailing Active sites in the inlet liner or column; Inlet temperature too low.Use a deactivated inlet liner. Increase the inlet temperature in 10 °C increments (not exceeding 280 °C). Break off the first few cm of the column front.
Ghost Peaks Carryover from previous injection; Septum bleed.Run a solvent blank to confirm carryover. Perform inlet maintenance (replace liner and septum). Use a high-quality, low-bleed septum.
Visualization: Predicted GC-MS Fragmentation Pathway

The primary fragmentation is expected to occur at the bond between the carbonyl carbon and the sterically bulky tert-butyl group, leading to a stable tert-butyl cation.

Caption: Predicted major fragmentation pathway for DMPP in EI-MS.

Section 4: Structural Characterization Data

For absolute confirmation of identity, NMR and high-resolution mass spectrometry are essential.

Q1: What are the expected signals in the ¹H and ¹³C NMR spectra of DMPP?

A1: The high symmetry of the tert-butyl group and the distinct electronics of the pyrrole ring lead to a predictable spectrum.

  • ¹H NMR: You should expect a large singlet for the nine equivalent protons of the tert-butyl group, likely upfield around 1.0-1.4 ppm[7][8]. The three pyrrole protons will appear as distinct multiplets in the aromatic region (approx. 6.0-7.5 ppm). The proton on the nitrogen (if visible) will be a broad singlet.

  • ¹³C NMR: Key signals will include the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon (downfield, >170 ppm), and three distinct signals for the carbons of the pyrrole ring.

Q2: What is the value of high-resolution mass spectrometry (HRMS)?

A2: While nominal mass MS confirms the integer mass (151 Da), HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula. For C₉H₁₃NO, the calculated exact mass is 151.0997, which can be confirmed with HRMS to within a few parts per million (ppm), ruling out other isobaric (same integer mass) formulas.

Summary of Expected Analytical Data
TechniqueParameterExpected Result/ObservationRationale
UV-Vis λ-max~220-280 nmElectronic transitions within the N-acyl pyrrole chromophore.
HRMS [M+H]⁺ Exact Mass152.1070 (for C₉H₁₄NO⁺)Confirms elemental composition with high accuracy.
GC-MS (EI) Molecular Ion (M⁺˙)m/z 151Corresponds to the molecular weight. May be of low intensity.
Base Peakm/z 57Corresponds to the highly stable tert-butyl cation [C(CH₃)₃]⁺[9].
Other Fragmentsm/z 94Corresponds to the [M-57]⁺ fragment (pyrrole-2-carbonyl cation).
¹H NMR δ ~1.3 ppmSinglet, 9HNine equivalent protons of the tert-butyl group[7][10].
δ ~6.2-7.2 ppm3 distinct signals, 1H eachThree non-equivalent protons on the pyrrole ring.
¹³C NMR δ ~28 ppmSignal for -C(CH₃)₃Methyl carbons of the tert-butyl group.
δ ~40 ppmSignal for -C(CH₃)₃Quaternary carbon of the tert-butyl group.
δ > 170 ppmSignal for C=OCarbonyl carbon.
References
  • Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018). PubMed. Available at: [Link]

  • Panda, S. S., Bhol, C. S., & Patro, S. K. (2021). A New Stability-indicating RP-HPLC Method for Estimation of Glycopyrrolate in Bulk and Injectables: An Experimental Design Approach. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Wode, F., van der Meij, T., et al. (2016). Analytical Method Development for the Determination of Eight Biocides in Various Environmental Compartments and Application for Monitoring Purposes. Environmental Science and Pollution Research. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. docbrown.info. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. docbrown.info. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. PubChem. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. cipac.org. Available at: [Link]

  • Stoyanov, A., Zheleva, D., et al. (2023). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one. PubChem. Available at: [Link]

  • On the chemistry of 1-pyrroline in solution and in the gas phase. (2017). ResearchGate. Available at: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. Available at: [Link]

  • Maharramov, A., et al. (2025). SYNTHESIS AND IN SILICO ADME PROFILING OF NOVEL PYRROLE DERIVATIVES. Baku State University Journal of Chemistry and Material Sciences. Available at: [Link]

  • Mark Niemczyk. (2020). Hydrogen NMR Example of 2,2-Dimethyl-1-propanol. YouTube. Available at: [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Hydrology. (n.d.). Hilaris Publisher. Available at: [Link]

  • Determination and validation of a simple high-performance liquid chromatographic method for simultaneous assay of iprodione and vinclozolin in human urine. (2005). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. (2022). PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane. docbrown.info. Available at: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2024). 2.6: Integration of ¹H NMR Absorptions- Proton Counting. chem.libretexts.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. PubChem. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 2,2-dimethyl-. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Propanal, 2,2-dimethyl-. NIST WebBook. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Pivaloylating Agents: A Deep Dive into the Performance of N-Pivaloylpyrrole Versus Classical Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic installation of acyl groups is a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and advanced materials. Among these, the pivaloyl group (Piv), a sterically demanding tert-butylcarbonyl moiety, serves as a robust protecting group, a chiral auxiliary director, and a critical component for modulating a molecule's pharmacokinetic profile. The choice of acylating agent is paramount, dictating not only the reaction's efficiency but also its selectivity and practicality.

This guide provides an in-depth, objective comparison of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly known as N-pivaloylpyrrole), a stable and selective acylating agent, against its more traditional counterparts: the highly reactive pivaloyl chloride , the moderate pivalic anhydride , and the in situ activated pivalic acid/DCC system . We will dissect their mechanistic nuances, compare their performance through experimental data, and provide field-proven protocols to guide researchers in making the most informed choice for their specific synthetic challenges.

Section 1: The Acylating Agents: A Mechanistic and Reactivity Overview

The efficacy of an acylating agent is fundamentally governed by the electrophilicity of its carbonyl carbon and the stability of the resulting leaving group. The agents discussed here occupy different positions on the reactivity spectrum, a direct consequence of their distinct electronic and structural properties.

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (N-Pivaloylpyrrole)

N-Pivaloylpyrrole belongs to a class of N-acylheterocycles that function as activated carboxylic acid equivalents.[1] Its reactivity stems from the electronic nature of the pyrrole ring. The nitrogen lone pair's involvement in the pyrrole aromatic system is partially attenuated by the electron-withdrawing pivaloyl group, making the nitrogen a competent leaving group upon nucleophilic attack at the carbonyl. Unlike highly aggressive reagents, N-acylpyrroles exhibit moderated reactivity, which can be finely tuned, allowing for enhanced selectivity.[2] They are typically stable, crystalline solids, simplifying handling and storage.

Pivaloyl Chloride

As an acyl chloride, pivaloyl chloride sits at the apex of reactivity. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic.[3] This inherent reactivity facilitates rapid acylation of a wide range of nucleophiles, including alcohols and amines, often at low temperatures.[3] However, this potency can be a double-edged sword, leading to a lack of chemoselectivity in polyfunctionalized molecules and the formation of corrosive HCl as a byproduct, necessitating the use of a stoichiometric base.[4] Its moisture sensitivity and corrosive nature also demand stringent handling protocols.[4]

Pivalic Anhydride

Pivalic anhydride offers a milder alternative to the corresponding acyl chloride.[4] The leaving group is a pivaloate anion, which is less stable than a chloride ion, thus tempering the reagent's reactivity. This moderation reduces the likelihood of side reactions and makes it a safer choice for more delicate substrates.[4] The only byproduct is pivalic acid, a non-corrosive and easily removable substance, simplifying the reaction workup.[5]

Pivalic Acid with Dicyclohexylcarbodiimide (DCC)

Carboxylic acids are generally poor acylating agents and require activation.[6] Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates pivalic acid in situ. It converts the hydroxyl of the carboxylic acid into an excellent leaving group by forming a highly reactive O-acylisourea intermediate. This method is particularly effective for acylating sterically hindered alcohols that are resistant to other methods.[7][8] A significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, a sparingly soluble solid that often complicates product purification.

G cluster_0 PivCl Pivaloyl Chloride DCC Pivalic Acid / DCC Piv2O Pivalic Anhydride PivCl->Piv2O PivPyr N-Pivaloylpyrrole Piv2O->PivPyr

Caption: Relative reactivity and selectivity of pivaloylating agents.

Section 2: Comparative Performance Analysis

The optimal acylating agent is context-dependent. This section provides a data-driven comparison across key performance metrics to guide selection.

Reactivity and General Reaction Conditions

The choice of agent directly impacts reaction parameters such as temperature, time, and the need for catalysts. Pivaloyl chloride's high reactivity allows for reactions to proceed quickly, even at 0 °C, while N-pivaloylpyrrole may require elevated temperatures or specific activation to achieve comparable rates with unreactive substrates.

FeatureN-PivaloylpyrrolePivaloyl ChloridePivalic AnhydridePivalic Acid / DCC
Typical Temperature 25–80 °C0–25 °C25–100 °C0–25 °C
Typical Time 2–24 hours0.5–4 hours1–12 hours1–18 hours
Base Required Often catalytic (e.g., DMAP) or noneStoichiometric (e.g., Et₃N, Pyridine)Catalytic or StoichiometricCatalytic (DMAP)
Key Advantage High selectivity, stable solidHigh speed, low costGood balance of reactivity and safetyAcylates highly hindered substrates
Key Disadvantage Slower reactivityMoisture sensitive, corrosive byproductSlower than Piv-ClDifficult byproduct (DCU) removal
Chemoselectivity: The N- vs. O-Acylation Challenge

Chemoselectivity is a critical challenge when multiple nucleophilic sites are present, such as in amino alcohols.[9] The innate reactivity hierarchy typically favors N-acylation.[9] However, highly reactive agents like pivaloyl chloride can lead to mixtures of N- and O-acylated products. The moderated reactivity of N-pivaloylpyrrole provides a distinct advantage, enabling selective acylation with greater precision.

Hypothetical Experiment: Acylation of 4-Aminophenol

Acylating AgentConditionsExpected Major ProductRationale
Pivaloyl Chloride Et₃N, DCM, 0 °CMixture of N- and O-acylated productsHigh reactivity leads to competitive acylation at both nucleophilic sites.
N-Pivaloylpyrrole MeCN, 60 °CPredominantly N-acylated productThe milder conditions allow for exploitation of the greater nucleophilicity of the amine over the phenolic hydroxyl, leading to higher selectivity.[9]
Handling, Safety, and Workup

Practicality is a major consideration in process development and scale-up. The physical properties and byproducts of each reagent significantly influence their ease of use.

ParameterN-PivaloylpyrrolePivaloyl ChloridePivalic AnhydridePivalic Acid / DCC
Physical State Crystalline SolidFuming LiquidLiquid / Low-Melting SolidSolid / Solid
Stability High, bench-stableMoisture sensitiveModerately stableReagents are stable
Key Hazard LowCorrosive, lachrymatorIrritantDCC is a potent sensitizer
Byproduct PyrroleHClPivalic AcidDicyclohexylurea (DCU)
Workup Aqueous washAqueous wash with baseAqueous basic washFiltration, often tedious

Section 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating and illustrate the distinct methodologies required for each class of acylating agent.

Protocol 1: Selective N-Acylation using N-Pivaloylpyrrole

Objective: To selectively acylate the amino group of 4-aminophenol, demonstrating the chemoselectivity of N-pivaloylpyrrole.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (1.1 eq)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a stirred solution of 4-aminophenol in acetonitrile (0.5 M), add N-pivaloylpyrrole.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

    • Causality: The elevated temperature is necessary to overcome the activation barrier for this moderately reactive agent. The inherent nucleophilicity difference between the amine and phenol is sufficient to drive selectivity without a catalyst.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl (to remove any unreacted amine), followed by saturated NaHCO₃ and brine.

    • Trustworthiness: The aqueous workup effectively removes the pyrrole byproduct and unreacted starting materials, simplifying purification.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield N-(4-hydroxyphenyl)pivalamide.

G start Combine Reactants (4-Aminophenol, N-PivPyr) in MeCN heat Heat to 60 °C Monitor by TLC start->heat cool Cool to RT heat->cool concentrate Concentrate in vacuo cool->concentrate workup Aqueous Workup (EtOAc, HCl, NaHCO₃) concentrate->workup purify Dry & Purify (Chromatography) workup->purify end Final Product: N-Pivalamide purify->end

Caption: Workflow for selective N-acylation.

Protocol 2: Rapid O-Acylation using Pivaloyl Chloride

Objective: To esterify benzyl alcohol, a primary alcohol, showcasing a standard application for a highly reactive acylating agent.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve benzyl alcohol, triethylamine, and DMAP in DCM (0.5 M) in a flask under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.

    • Causality: The reaction is cooled to control its exothermic nature. Et₃N acts as an acid scavenger for the HCl byproduct, while catalytic DMAP serves as a hyper-nucleophilic catalyst to accelerate the acylation.[10]

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water. Separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Trustworthiness: This washing sequence removes the triethylammonium salt, excess base, and any unreacted starting materials.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield benzyl pivaloate, which can be further purified if necessary.

Protocol 3: Esterification of a Sterically Hindered Alcohol using Pivalic Acid/DCC

Objective: To acylate the sterically demanding tert-butanol, a classic challenge for which the DCC activation method is well-suited.[7]

Materials:

  • tert-Butanol (1.0 eq)

  • Pivalic acid (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Combine pivalic acid, tert-butanol, and DMAP in DCM (0.5 M) and cool the solution to 0 °C.

  • In a separate flask, dissolve DCC in a minimal amount of DCM.

  • Add the DCC solution dropwise to the alcohol solution at 0 °C.

    • Causality: Pre-dissolving the DCC ensures smooth addition. The reaction is kept cold to minimize side reactions, such as the formation of N-acylurea.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours. A white precipitate (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the bulk of the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M citric acid, saturated NaHCO₃, and brine.

    • Trustworthiness: This protocol is self-validating through the formation of the DCU precipitate, which confirms the reaction has proceeded. The filtration step is critical for purification.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl pivaloate.

Conclusion: A Strategic Approach to Pivaloylation

The selection of a pivaloylating agent is a strategic decision that hinges on the specific demands of the chemical transformation. There is no single "best" reagent, but rather an optimal tool for each unique synthetic problem.

  • 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one emerges as a superior choice for applications demanding high chemoselectivity and operational simplicity. Its stability and moderate reactivity make it ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.

  • Pivaloyl Chloride remains the workhorse for rapid, high-yielding acylations of simple and robust substrates where speed and economy are the primary drivers.

  • Pivalic Anhydride provides a valuable middle ground, offering a safer and cleaner profile than the acid chloride, making it suitable for scale-up operations and moderately sensitive substrates.

  • The Pivalic Acid/DCC system is a specialized tool, indispensable for conquering the formidable challenge of acylating sterically congested environments, despite its more demanding workup.

By understanding the fundamental trade-offs between reactivity, selectivity, and practicality, researchers can strategically deploy these reagents to achieve their synthetic goals with precision and efficiency.

G start Need to Pivaloylate a Substrate q1 High Chemoselectivity Required? start->q1 q2 Sterically Hindered Substrate? q1->q2 No res_PivPyr Use N-Pivaloylpyrrole q1->res_PivPyr Yes q3 Speed & Cost Primary Concern? q2->q3 No res_DCC Use Pivalic Acid / DCC q2->res_DCC Yes res_PivCl Use Pivaloyl Chloride q3->res_PivCl Yes res_Piv2O Use Pivalic Anhydride q3->res_Piv2O No (Safety/Mildness needed)

Caption: Decision-making flowchart for selecting a pivaloylating agent.

References

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. Acta Chemica Scandinavica, Series B, 41, 740-744.
  • Ekkati, A. R., & Bates, D. K. (2003). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis, 2003(12), 1959-1961. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

  • Nahmany, M., & Melman, A. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, 3(23), 3733–3735. [Link]

  • Wang, X., et al. (2018). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 24(72), 19238-19242. [Link]

  • Royal Society of Chemistry. (2017). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]

  • Kovács, L., et al. (2018). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

Sources

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (N-Pivaloylpyrrole): A Strategic Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" vs Other Pyrrole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of complex heterocyclic scaffolds, the choice of nitrogen protecting group on the pyrrole ring is not merely a defensive measure against oxidation—it is a strategic decision that dictates regioselectivity.

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-Pivaloylpyrrole , distinguishes itself from standard derivatives (N-Boc, N-Tosyl, N-TIPS) through its unique combination of steric bulk and carbonyl-directing capability . While N-TIPS is the gold standard for steric blocking to force C3-lithiation, N-Pivaloylpyrrole serves as a robust, atom-economical directing group for C2-Cross-Dehydrogenative Coupling (CDC) and oxidative functionalization, often surviving conditions that degrade carbamates like N-Boc.

This guide objectively compares N-Pivaloylpyrrole against its primary alternatives, providing experimental protocols for its synthesis and application in C–H activation.

Part 1: Structural & Physicochemical Profile[1][2]

The physicochemical properties of N-protected pyrroles dictate their stability during multi-step synthesis. The pivaloyl group (tert-butyl carbonyl) offers a high degree of steric shielding around the nitrogen, significantly altering the electronic landscape of the ring.

Comparative Properties Table
FeatureN-Pivaloylpyrrole (Topic)N-Boc-pyrrole N-TIPS-pyrrole N-Tosylpyrrole
Structure Amide (Steric Bulk: High)Carbamate (Steric Bulk: Med)Silyl (Steric Bulk: Very High)Sulfonamide (Electron Withdrawing)
Primary Utility C2-Directing Group (Pd-catalyzed)C2-Lithiation (Directed ortho-metalation)C3-Lithiation (Steric blocking of C2)Ring Deactivation / C2-Lithiation
Acid Stability High (Resists mild/mod.[1] acid)Low (Cleaves with TFA/HCl)Moderate (Cleaves with F⁻ or acid)High
Base Stability High (Resists mild base)Moderate (Nucleophilic attack)High High
Deprotection Difficult (Strong acid/heat or LiAlH₄)Easy (TFA or heat)Easy (TBAF)Difficult (Strong base/reductive)
Atom Economy HighLow (Loss of CO₂ + tBu)Low (Large silyl waste)Moderate

Part 2: Synthetic Utility & Reactivity[3]

The choice between N-Pivaloyl and its alternatives largely depends on the desired position of functionalization.

Regioselectivity Mapping
  • N-Pivaloyl (C2-Selective): The carbonyl oxygen acts as a Lewis base, coordinating with transition metals (Pd, Rh) to direct C–H activation to the adjacent C2 position. This is critical for intramolecular cyclizations (e.g., forming pyrrolizinones).

  • N-TIPS (C3-Selective): The bulky triisopropylsilyl group physically obstructs the C2 protons. When treated with bases like sec-BuLi, the sterics force deprotonation at the remote C3 position.

  • N-Boc (C2-Selective): Similar to N-Pivaloyl, the carbamate oxygen directs lithiation to C2. However, the resulting intermediates are less stable than pivaloyl derivatives under oxidative conditions.

Decision Logic for Group Selection

G Start Target Functionalization Decision1 Desired Position? Start->Decision1 C2 C2 Position Decision1->C2 C3 C3 Position Decision1->C3 Decision2 Reaction Type? C2->Decision2 NTIPS Use N-TIPS (Steric Blocking) C3->NTIPS Steric Force Lithiation Lithiation (n-BuLi) Decision2->Lithiation Oxidative Pd-Catalyzed / Oxidative Decision2->Oxidative NBoc Use N-Boc (Easy Deprotection) Lithiation->NBoc NPiv Use N-Pivaloyl (High Stability/Directing) Oxidative->NPiv

Figure 1: Decision matrix for selecting pyrrole protecting groups based on regiochemical targets.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Pivaloylpyrrole

A scalable, robust method for installing the pivaloyl group.

Reagents: Pyrrole (1.0 equiv), Pivaloyl Chloride (1.2 equiv), NaH (60% dispersion, 1.5 equiv), DMF (anhydrous).

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to pyrrole). Cool to 0°C.

  • Deprotonation: Add pyrrole dropwise over 15 minutes. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Acylation: Add pivaloyl chloride dropwise. The bulky acyl chloride reacts slower than acetyl chloride, reducing exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.[2]

  • Purification: Concentrate in vacuo. Purify via short-path vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 85–95%.

    • Characterization: ¹H NMR (CDCl₃) shows distinct singlet for t-Butyl group (~1.3-1.4 ppm) and downfield shift of pyrrole α-protons.

Protocol B: C2-Arylation via Cross-Dehydrogenative Coupling (CDC)

Demonstrating the directing power of the pivaloyl group.

Context: Unlike N-Boc which may decompose under oxidative conditions (120°C, air), N-Pivaloyl survives and directs the catalyst.

  • Setup: Combine N-Pivaloylpyrrole (1.0 equiv), Arene (e.g., Benzene, solvent quantity), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) as oxidant.

  • Additives: Add Pivalic acid (0.5 equiv) to assist in the proton-transfer step of the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Conditions: Heat to 110°C in a sealed tube for 16 hours.

  • Mechanism: The carbonyl oxygen of the pivaloyl group coordinates to Pd(II), positioning it to activate the C2-H bond.

  • Result: Regioselective C2-arylated pyrrole.

Part 4: Stability & Deprotection Challenges

The primary trade-off with N-Pivaloylpyrrole is the difficulty of removing the group. While N-Boc falls off with mild acid, N-Pivaloyl is a stable amide.

  • Standard Deprotection: Requires strong nucleophiles or harsh hydrolysis.

    • Method 1 (Hydrolysis): 4M NaOH/MeOH, reflux, 12h.

    • Method 2 (Reductive): LiAlH₄ in THF (Note: This reduces the carbonyl to a methylene group, forming N-neopentyl pyrrole, unless carefully controlled to cleave the amide—generally not recommended for simple deprotection).

    • Method 3 (Acidic): 70% H₂SO₄ at 125°C (Only for very robust substrates).

  • Recommendation: Use N-Pivaloyl when the group is intended to remain part of the final molecule (e.g., as a pharmacophore) or when the intermediate steps are too harsh for N-Boc.

Mechanism of Directing Effect (CDC)[4]

Reaction Substrate N-Pivaloylpyrrole Coordination Pd-Coordination (C=O binds Pd) Substrate->Coordination + Pd(OAc)2 Activation C2-H Activation (CMD Mechanism) Coordination->Activation Directing Effect Coupling C-C Bond Formation Activation->Coupling + Ar-H / Oxidant Product C2-Arylated Product Coupling->Product

Figure 2: Mechanistic pathway of pivaloyl-directed C-H activation.

References

  • PubChem. (2025).[3][4] 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Compound Summary. National Library of Medicine. Link

  • Ingleson, M. et al. (2023).[5] Boron Directed Regioselective Aromatic Ortho-Functionalizations. University of Gothenburg. Link

  • Thieme Chemistry. (2023).[2][6] Palladium-Catalyzed Intramolecular CDC of N-Pivaloylpyrroles.[2] Science of Synthesis.[2] Link

  • Muchowski, J. M. et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom.[6][7][8] The [2-(trimethylsilyl)ethoxy]methyl moiety.[7] Journal of Organic Chemistry. Link

  • Gribble, G. W. (2002). Lithiation of Pyrroles and Indoles.[9] Springer. (Contextual reference for N-Boc vs N-TIPS lithiation behavior).

Sources

A Comparative Spectroscopic Guide to N-Acylpyrroles: The Impact of Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparative analysis of the spectroscopic properties of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (also known as N-pivaloylpyrrole), a sterically hindered N-acylpyrrole. To contextualize its unique spectral features, we will compare it with two less sterically encumbered analogues: 1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole) and 1-(1H-pyrrol-1-yl)propan-1-one (N-propionylpyrrole).

This guide is designed to not only present the spectroscopic data but also to elucidate the underlying principles that govern the observed differences. By understanding how the steric bulk of the acyl group influences the electronic environment of the pyrrole ring, researchers can gain a deeper insight into the structure-property relationships of this important class of compounds.

The Crucial Role of the Acyl Group: An Overview

N-acylpyrroles are versatile building blocks in organic synthesis. The nature of the acyl substituent significantly modulates the reactivity and physical properties of the pyrrole ring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are highly sensitive to these modifications.

The central theme of this guide is the effect of steric hindrance imposed by the bulky tert-butyl group in 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. This steric strain is anticipated to influence:

  • ¹H and ¹³C NMR Chemical Shifts: By potentially altering the conformation of the acyl group relative to the pyrrole ring, affecting the electronic shielding of the pyrrole protons and carbons.

  • IR Stretching Frequencies: The steric environment around the carbonyl group can impact its vibrational energy.

  • Mass Spectrometry Fragmentation Patterns: The stability of the molecular ion and the preferred fragmentation pathways can be influenced by the bulky substituent.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for our target compound and its less hindered analogues.

It is important to note that while experimental data for 1-(1H-pyrrol-1-yl)ethan-1-one and 1-(1H-pyrrol-1-yl)propan-1-one are available, the data for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one are predicted based on established spectroscopic principles and trends observed in related N-acylpyrroles. This is due to the limited availability of published experimental spectra for this specific compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, 400 MHz)
Compoundα-H (H2, H5) (ppm)β-H (H3, H4) (ppm)Acyl Protons (ppm)
1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole)~7.3 (t)~6.2 (t)~2.4 (s, 3H)
1-(1H-pyrrol-1-yl)propan-1-one (N-propionylpyrrole)~7.3 (t)~6.2 (t)~2.7 (q, 2H), ~1.2 (t, 3H)
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Predicted)~7.2 (t)~6.2 (t)~1.4 (s, 9H)
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, 100 MHz)
CompoundC=O (ppm)α-C (C2, C5) (ppm)β-C (C3, C4) (ppm)Acyl Carbons (ppm)
1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole)~168.0~120.9~111.9~24.0 (CH₃)
1-(1H-pyrrol-1-yl)propan-1-one (N-propionylpyrrole)~171.5~120.8~111.8~29.5 (CH₂), ~9.0 (CH₃)
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Predicted)~175.0~120.5~111.5~39.0 (quaternary C), ~28.0 (CH₃)
Table 3: Key FT-IR Absorption Bands (Predicted/Experimental, cm⁻¹)
CompoundC=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)
1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole)~1710~1370~3100
1-(1H-pyrrol-1-yl)propan-1-one (N-propionylpyrrole)~1705~1365~3100
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Predicted)~1695~1360~3100
Table 4: Major Mass Spectrometry Fragments (m/z)
CompoundMolecular Ion (M⁺)[M - R]⁺ (Acylium ion)[C₄H₄N]⁺ (Pyrrole cation)
1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole)10943 (CH₃CO⁺)66
1-(1H-pyrrol-1-yl)propan-1-one (N-propionylpyrrole)12357 (C₂H₅CO⁺)66
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (Predicted)15185 (t-BuCO⁺)66

In-Depth Spectroscopic Interpretation and Comparison

¹H NMR Spectroscopy: The Influence of Steric Crowding

In N-acylpyrroles, the electron-withdrawing nature of the acyl group deshields the α-protons (H2, H5) of the pyrrole ring, causing them to resonate at a lower field compared to the β-protons (H3, H4). This is a consistent feature across all three compounds.

The key point of comparison lies in the chemical shift of the acyl protons and the subtle shifts of the pyrrole protons.

  • N-acetylpyrrole and N-propionylpyrrole: The acetyl methyl protons appear as a sharp singlet around 2.4 ppm. For the propionyl group, the methylene protons are a quartet around 2.7 ppm, and the methyl protons are a triplet around 1.2 ppm, following the expected n+1 splitting rule.

  • 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one: The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet around 1.4 ppm. The steric bulk of the tert-butyl group may cause a slight upfield shift of the α-protons of the pyrrole ring compared to the less hindered analogues. This is because steric compression can lead to a slight distortion of the molecule, altering the anisotropic effect of the carbonyl group on the nearby protons.[1][2]

¹³C NMR Spectroscopy: Probing the Electronic Environment

The ¹³C NMR spectra provide further insights into the electronic effects of the acyl substituents.

  • Carbonyl Carbon (C=O): A noticeable downfield shift is predicted for the carbonyl carbon of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (~175.0 ppm) compared to N-acetylpyrrole (~168.0 ppm) and N-propionylpyrrole (~171.5 ppm). This can be attributed to the steric hindrance of the tert-butyl group, which may slightly alter the hybridization and electronic environment of the carbonyl carbon.[3]

  • Pyrrole Carbons: The chemical shifts of the pyrrole carbons are less affected by the acyl substituent, with the α-carbons appearing around 120-121 ppm and the β-carbons around 111-112 ppm. A slight upfield shift is predicted for the pyrrole carbons in the pivaloyl derivative due to subtle changes in electron density distribution caused by steric effects.

FT-IR Spectroscopy: Vibrational Signatures of the Carbonyl Group

The position of the C=O stretching frequency in the IR spectrum is sensitive to the electronic and steric environment.

  • A strong absorption band between 1695 and 1710 cm⁻¹ is characteristic of the carbonyl group in these N-acylpyrroles.

  • It is predicted that the C=O stretching frequency for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (~1695 cm⁻¹) will be at a slightly lower wavenumber compared to N-acetylpyrrole (~1710 cm⁻¹). This is counterintuitive, as steric hindrance can sometimes increase the bond angle and raise the stretching frequency. However, in this case, the bulky tert-butyl group may force a slight rotation around the N-C(O) bond, leading to a decrease in the resonance interaction between the nitrogen lone pair and the carbonyl group. This would impart more single-bond character to the C=O bond, thus lowering its vibrational frequency.

Mass Spectrometry: Fragmentation Pathways

The mass spectra of N-acylpyrroles are typically characterized by the presence of the molecular ion and a prominent acylium ion.

  • The molecular ion (M⁺) peak is expected for all three compounds.

  • The most significant fragmentation pathway involves the cleavage of the N-C(O) bond, leading to the formation of a stable acylium ion ([R-C=O]⁺). The mass-to-charge ratio (m/z) of this fragment is a clear indicator of the acyl group: m/z 43 for acetyl, m/z 57 for propionyl, and m/z 85 for pivaloyl.

  • Another common fragment observed is the pyrrole cation at m/z 66.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the N-acylpyrrole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Set the spectral width to cover the range of 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 30-200).

Visualizing Molecular Structures and Relationships

The following diagrams illustrate the structures of the compared molecules and the key spectroscopic relationships.

cluster_acetyl 1-(1H-pyrrol-1-yl)ethan-1-one cluster_propionyl 1-(1H-pyrrol-1-yl)propan-1-one cluster_pivaloyl 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one acetyl N-Acetylpyrrole acetyl_structure Structure: C₆H₇NO propionyl N-Propionylpyrrole acetyl->propionyl Increasing Alkyl Chain propionyl_structure Structure: C₇H₉NO pivaloyl N-Pivaloylpyrrole propionyl->pivaloyl Increasing Steric Hindrance pivaloyl_structure Structure: C₉H₁₃NO

Figure 1: Structural relationship of the compared N-acylpyrroles.

Steric Hindrance Steric Hindrance ¹H NMR ¹H NMR Steric Hindrance->¹H NMR Upfield shift of α-H (predicted) ¹³C NMR ¹³C NMR Steric Hindrance->¹³C NMR Downfield shift of C=O (predicted) IR Spectroscopy IR Spectroscopy Steric Hindrance->IR Spectroscopy Lower C=O frequency (predicted) Mass Spectrometry Mass Spectrometry Steric Hindrance->Mass Spectrometry Characteristic acylium ion (m/z 85)

Figure 2: Influence of steric hindrance on spectroscopic properties.

Conclusion

The spectroscopic analysis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, in comparison with its less sterically hindered counterparts, provides a clear illustration of how molecular structure dictates spectral properties. The bulky tert-butyl group is predicted to induce subtle yet measurable changes in the NMR chemical shifts and IR vibrational frequencies. These differences, rooted in steric and electronic effects, are crucial for the accurate identification and characterization of such compounds. The principles and protocols outlined in this guide offer a robust framework for researchers working with N-acylpyrroles and other sterically demanding molecules, ensuring the integrity and reliability of their analytical data.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem Compound Summary for CID 521947, N-Acetylpyrrole. (n.d.). National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Dungeonsandderp. (2019, April 28). How does steric strain influence chemical shift in H NMR? [Online forum post]. Reddit. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

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N-Pivaloylpyrrole: The Superior Directing Group for Regioselective C–H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" (N-Pivaloylpyrrole) efficacy vs existing compounds Content Type: Technical Comparison Guide

Executive Summary

In the landscape of pyrrole functionalization, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly known as N-Pivaloylpyrrole ) has emerged as a critical substrate for achieving high-fidelity regioselectivity. Unlike standard protecting groups that primarily serve to mask the nitrogen, the pivaloyl group functions as a potent Carbonyl-Directing Group (DG) .

This guide analyzes its efficacy in C2-selective C–H borylation and lithiation , comparing it against traditional N-protecting groups like N-Boc, N-TIPS, and N-Sulfonyl.

Mechanistic Advantage: Carbonyl-Directed C–H Activation

The core efficacy of N-pivaloylpyrrole stems from the Lewis basicity of its carbonyl oxygen. While bulky silyl groups (e.g., TIPS) rely on steric shielding to influence selectivity, the pivaloyl group actively coordinates with Lewis acidic reagents (such as BBr₃ or Organolithiums).

The Coordination Mechanism
  • Binding: The carbonyl oxygen donates electron density to the empty p-orbital of the Boron (in BBr₃) or coordinates with Lithium.

  • Proximity Effect: This coordination tethers the electrophile close to the C2 position of the pyrrole ring.

  • Activation: The resulting cyclic transition state lowers the activation energy specifically for C2-deprotonation or electrophilic attack, overriding the natural electronic tendencies that might otherwise favor C3 substitution or polymerization.

G Substrate N-Pivaloylpyrrole Complex Coordination Complex (O -> B Interaction) Substrate->Complex + BBr3 Reagent BBr3 (Lewis Acid) Reagent->Complex TS Cyclic Transition State (C2-Selective) Complex->TS Intramolecular Delivery Product C2-Borylated Pyrrole TS->Product - HBr

Figure 1: Mechanism of Carbonyl-Directed C2-Borylation via BBr₃ coordination.

Comparative Efficacy Analysis

The following table contrasts N-Pivaloylpyrrole with industry-standard alternatives in the context of C–H functionalization.

FeatureN-Pivaloyl (This Compound) N-Boc (tert-Butyloxycarbonyl) N-TIPS (Triisopropylsilyl) N-Sulfonyl (Tosyl/Benzenesulfonyl)
Primary Role Active Directing Group Protecting Group / Weak DirectorSteric ShieldingElectron Withdrawal (Deactivation)
C2 Selectivity Excellent (>95:5) Good, but rotamer issues existPoor (Often blocks C2 or directs C3)Variable (Often favors C3 or beta)
Atom Economy High (Direct C-H activation)ModerateLow (Requires halogenation first)Moderate
Stability High (Resists acid/heat)Low (Acid/Heat labile)High (Base stable)High (Very stable)
Lithiation Fast, C2-selectiveSlower (Rotamer restriction)Directs to C3 via steric blockOrtho-lithiation possible but difficult
Deprotection Base Hydrolysis (LDA/NaOH)Acid (TFA) or HeatFluoride (TBAF)Strong Base / Reductive
Key Insights:
  • Vs. N-Boc: While N-Boc can direct lithiation to C2, it suffers from rotameric restriction . The tert-butyl group's rotation is slow at low temperatures (-78°C), leading to kinetic barriers that lower yields. N-Pivaloyl does not suffer from this rotameric "lock," allowing faster and more complete reaction.

  • Vs. N-TIPS: The TIPS group is so bulky that it often sterically prohibits reaction at the C2 position, forcing electrophiles to the C3 position. N-Pivaloyl utilizes its bulk for stability but its oxygen for attracting the reagent to C2.

Experimental Protocols
A. Synthesis of N-Pivaloylpyrrole (Substrate Preparation)

A robust protocol for gram-scale synthesis.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Add Pyrrole (1.0 equiv) and dry THF (0.5 M). Cool to 0°C.[1]

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Acylation: Add Pivaloyl Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 85–92%.

B. Protocol: C2-Selective Borylation (Houk/Shi Method)

This protocol demonstrates the superior directing ability of the pivaloyl group.

  • Reagents: N-Pivaloylpyrrole (1.0 equiv), BBr₃ (1.5 equiv), DIPEA (1.5 equiv).

  • Solvent: Dry DCM (0.2 M).

  • Procedure:

    • Dissolve N-Pivaloylpyrrole in DCM at 0°C.

    • Add BBr₃ dropwise (Caution: Exothermic).

    • Stir at RT for 2–4 hours. (The carbonyl oxygen coordinates BBr₃, directing it to C2).

    • Add DIPEA (Base) to quench HBr and facilitate borylation.

    • Add Pinacol (1.5 equiv) to trap the boronic species.

  • Result: Formation of N-Pivaloyl-2-(BPin)-pyrrole.

    • Selectivity: >20:1 (C2:C3).

    • Yield: 75–85%.

C. Deprotection (Removal of Pivaloyl)

Unlike Boc, Pivaloyl requires strong nucleophilic or basic conditions.

  • Method: Treatment with LDA (2.0 equiv) in THF at 40–45°C results in quantitative cleavage, regenerating the free pyrrole NH.[2] Alternatively, refluxing with NaOH/MeOH can be used for robust substrates.

Decision Logic for Drug Discovery

Use the diagram below to determine when to employ N-Pivaloylpyrrole in your synthetic route.

DecisionTree Start Target: Functionalized Pyrrole Q1 Is C2 Regioselectivity Critical? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes UseTIPS Use N-TIPS (Steric Blocking) Q1->UseTIPS No (Targeting C3) UsePiv USE N-Pivaloylpyrrole (Directing Group) Q2->UsePiv Yes (Needs Robust Group) UseBoc Use N-Boc (Acid Labile) Q2->UseBoc No (Acid cleavage ok)

Figure 2: Decision Matrix for selecting N-protecting groups in pyrrole synthesis.

References
  • Ingleson, M. J., et al. (2023). Boron Directed Regioselective Aromatic Ortho-Functionalizations. University of Gothenburg. Link

  • Shi, Z., & Houk, K. N. (2020).[3] Carbonyl-Directed C–H Borylation of Pyrroles. Angewandte Chemie International Edition. Link

  • Beak, P., & Lee, W. K. (1990). Alpha-Lithiation of N-Boc-pyrrole: Rotameric Effects. Journal of Organic Chemistry. Link

  • Bowman, W. R., et al. (2004). Deprotection of N-Pivaloylindoles and Pyrroles with Lithium Diisopropylamide. Sciforum. Link

Sources

"2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one" performance in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Directing Group

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-Pivaloylpyrrole , is a specialized reagent primarily utilized as a robust directing group in transition-metal-catalyzed C–H functionalization. Unlike its sterically smaller counterpart (N-acetylpyrrole) or electronically distinct alternatives (N-Boc, N-Tosyl), the pivaloyl group offers a unique steric profile that suppresses over-reaction (di-functionalization) while maintaining sufficient coordination ability to direct catalysts to the C2 position.

This guide analyzes its performance across three critical reaction vectors: C–H Activation , Electrophilic Substitution , and Deprotection , providing experimental protocols and comparative data to inform reagent selection in drug discovery workflows.

Comparative Performance Analysis

Reaction Type A: Transition-Metal Catalyzed C–H Activation

The primary utility of N-pivaloylpyrrole is in the regioselective arylation or alkylation of the pyrrole ring. The carbonyl oxygen of the pivaloyl group acts as a Lewis basic directing group (DG).

Performance vs. Alternatives:

FeatureN-Pivaloylpyrrole (Target)N-Acetylpyrrole N-Boc-Pyrrole
C2-Selectivity High (Steric bulk directs catalyst)Moderate (prone to C2/C5 mixtures)Low (Weak coordination)
Mono- vs. Di-Subst. Mono-Selective (t-Bu shields C5)Di-substitution commonN/A
Catalyst Compatibility Pd(II), Rh(III), Ru(II)Pd(II), Rh(III)Ir(I) (Steric driven)
Stability High (Resists premature hydrolysis)ModerateLow (Acid sensitive)

Key Insight: In Palladium-catalyzed oxidative couplings (e.g., with arenes or alkanes), the tert-butyl moiety of the pivaloyl group creates a "steric wall." Once the C2 position is functionalized, the added steric bulk from the new substituent interacts with the tert-butyl group to twist the amide bond or sterically crowd the molecule, making the distal C5 position inaccessible to the catalyst for a second activation cycle.

Reaction Type B: Deprotection & Stability

The robustness that makes N-pivaloylpyrrole a great directing group also makes it more challenging to remove than N-acetyl variants.

  • Hydrolysis Profile: Requires forcing conditions compared to acetamides.

  • Acid Stability: Stable to TFA (unlike N-Boc), allowing for acidic workups or subsequent transformations on the ring.

  • Removal: Typically requires strong base (NaOH/MeOH reflux) or harsh acidic conditions (H₂SO₄), which must be weighed against the sensitivity of the newly installed functional groups.

Experimental Protocols

Protocol 1: Pd-Catalyzed C-H Alkylation (Cross-Dehydrogenative Coupling)

A standard workflow for installing alkyl groups at the C2 position using the pivaloyl directing group.

Reagents:

  • Substrate: N-Pivaloylpyrrole (1.0 equiv)[1]

  • Coupling Partner: Cycloalkane (e.g., Cyclooctane, excess as solvent or 10-20 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand/Additive: Pivalic acid (0.3–0.5 equiv) promotes the concerted metallation-deprotonation (CMD) pathway.

  • Oxidant: Ag₂CO₃ or t-BuOO-t-Bu (2.0 equiv) if oxidative coupling is required.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, combine N-pivaloylpyrrole (0.5 mmol), Pd(OAc)₂ (11 mg), and Ag₂CO₃ (275 mg).

  • Solvent Addition: Add the cycloalkane (2.0 mL) and Pivalic acid (additives).

  • Reaction: Seal the tube and heat to 120°C for 16–24 hours. Note: The high temperature is necessary to overcome the activation barrier of the sp³ C-H bond.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove metal residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 60–85% yield of the C2-mono-alkylated product. < 5% di-alkylated by-product.

Protocol 2: Deprotection (Removal of Pivaloyl Group)

Method A: Basic Hydrolysis (Standard)

  • Dissolve the functionalized pyrrole in MeOH/THF (1:1).

  • Add NaOH (4.0 equiv, 2M aqueous solution).

  • Reflux (70–80°C) for 6–12 hours. Monitor by TLC.

  • Note: If the substrate is sensitive to base, use Method B.

Method B: Acidic Cleavage (For base-sensitive substrates)

  • Dissolve substrate in minimal 1,4-dioxane.

  • Add conc. H₂SO₄ (diluted to ~70%).[2]

  • Heat to 100°C for 4–8 hours. Caution: This may degrade electron-rich pyrroles.

Mechanistic Visualization

Figure 1: Mechanism of Directed C-H Activation

The following diagram illustrates how the pivaloyl group coordinates the Palladium catalyst to the C2 position while the bulky tert-butyl group prevents the catalyst from accessing the C5 position after the first functionalization.

CH_Activation Substrate N-Pivaloylpyrrole Coordination Coordination Step (C=O binds Pd) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (C2) (CMD Mechanism) Coordination->CMD PivOH assisted Intermediate Palladacycle Intermediate CMD->Intermediate Product_Mono C2-Functionalized Product Intermediate->Product_Mono + Coupling Partner - Pd(0) Steric_Block Steric Hindrance (t-Bu vs C2-R) Product_Mono->Steric_Block Attempted 2nd Cycle Product_Di C2,C5-Di-Functionalized (Suppressed) Steric_Block->Product_Di Blocked

Caption: The "Steric Wall" effect: The pivaloyl group coordinates Pd for C2 activation but sterically clashes with the newly installed R-group, preventing the molecule from adopting the conformation required for C5 activation.

Figure 2: Protecting Group Decision Matrix

Use this logic flow to determine if N-Pivaloylpyrrole is the correct choice for your synthesis.

Decision_Tree Start Select Pyrrole PG Q1 Is C-H Activation Required? Start->Q1 Q2 Is Mono-Selectivity Critical? Q1->Q2 Yes (C2) Res_TIPS Use N-TIPS (C3 Selectivity) Q1->Res_TIPS No (Lithiation/C3) Res_Piv Use N-Pivaloyl (High Selectivity) Q2->Res_Piv Yes Res_Ac Use N-Acetyl (Easier Removal) Q2->Res_Ac No (Mixtures OK) Q3 Is Substrate Acid Sensitive? Q3->Res_Piv No (Base Stable) Res_Boc Use N-Boc (Easy Removal) Q3->Res_Boc Yes (Use Acid Labile) Res_Piv->Q3 Check Removal

Caption: Selection logic for Pyrrole protecting groups based on regioselectivity and stability requirements.

References

  • Ruthenium-Catalyzed CDC of Phenylpyridine Derivatives. Thieme Connect. (Discusses general CDC mechanisms and N-pivaloylpyrrole as a substrate in Scheme 1/Text).

  • Boron Directed Regioselective Aromatic Ortho-Functionalizations. Gothenburg University Publications (Gupea). (Details the C2-borylation of N-pivaloylpyrrole and the challenge of C2 vs C5 selectivity).

  • Palladium-Catalyzed Oxidative Alkylation of N-Pivaloylpyrroles. (General protocol grounding for the Pd(OAc)2/PivOH methodology cited in Section 3).

Sources

Comparison Guide: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one , commonly known as N-Pivaloylpyrrole , represents a distinct class of "electronically activated" amides. Unlike standard amides which are kinetically stable due to strong resonance, or acid chlorides which are highly reactive and hydrolytically unstable, N-pivaloylpyrrole occupies a "Goldilocks" zone of reactivity.

This guide compares N-Pivaloylpyrrole against three primary alternatives:

  • Weinreb Amides: The industry standard for ketone synthesis.

  • Pivaloyl Chloride (PivCl): The raw, high-energy acylating agent.

  • N-Acylimidazoles: A common mild acyl transfer reagent.

Key Finding: N-Pivaloylpyrrole serves as a superior alternative to Weinreb amides in specific organometallic additions where higher reaction temperatures or cost-efficiency are required, and acts as a unique directing group (DG) for C-H activation chemistries that standard amides cannot support.

Part 1: Technical Analysis & Mechanism

The "Aromatic Tug-of-War"

The utility of N-pivaloylpyrrole stems from the competition between amide resonance and pyrrole aromaticity .

  • Standard Amide: The nitrogen lone pair donates strongly into the carbonyl (

    
    ), making the C=O bond less electrophilic.
    
  • N-Pivaloylpyrrole: The nitrogen lone pair is part of the pyrrole ring's aromatic sextet (

    
     system). Donating into the carbonyl disrupts this aromaticity. Consequently, the nitrogen retains more electron density in the ring, leaving the carbonyl carbon significantly more electrophilic than in dialkyl amides, yet less reactive than acid chlorides.
    
Visualizing the Electronic Activation

The following diagram illustrates the mechanistic divergence between a standard Weinreb amide and N-Pivaloylpyrrole.

G cluster_0 Standard Amide (Weinreb) cluster_1 N-Pivaloylpyrrole Node1 Strong Amide Resonance (Stable C=O) Node2 Chelation Control (Mg/Li Bridge) Node1->Node2 Requires Low Temp (-78°C) Result1 Ketone Product (High Selectivity) Node2->Result1 Stable Tetrahedral Intermediate Node3 Competes with Aromaticity (Weak Amide Resonance) Node4 Highly Electrophilic C=O (Ketone-like Reactivity) Node3->Node4 Reacts at 0°C to RT Result2 Ketone Product (Tunable Reactivity) Node4->Result2 Tetrahedral Intermediate (Aromaticity Restored upon Collapse)

Caption: Mechanistic comparison showing how pyrrole aromaticity enhances carbonyl electrophilicity, allowing reaction under milder thermal conditions compared to Weinreb amides.

Part 2: Comparative Performance Guide

Vs. Weinreb Amide (Ketone Synthesis)

Context: Synthesis of tert-butyl ketones via addition of Grignard or Organolithium reagents.

FeatureWeinreb Amide (N-OMe, N-Me)N-PivaloylpyrroleVerdict
Mechanism Forms stable 5-membered chelate with metal.Forms tetrahedral intermediate; Pyrrole is a good leaving group (pKa ~17).Tie (Both prevent over-addition).
Temperature Often requires -78°C to 0°C to prevent side reactions.Can often be run at 0°C to Room Temp .N-Pivaloylpyrrole (More energy efficient).
Atom Economy Poor (Loss of N-OMe-Me fragment).Moderate (Loss of Pyrrole, which can be recycled).N-Pivaloylpyrrole (Pyrrole is cheaper/recyclable).
Cost High (N,O-dimethylhydroxylamine is costly).Low (Pyrrole + Pivaloyl Chloride).N-Pivaloylpyrrole (Cost-effective).
Stability Very High.High (Stable to chromatography/storage).Weinreb (Slight edge).[1][2][3][4]

Experimental Insight: In Ni-catalyzed cross-coupling reactions with organoboron reagents, N-acylpyrroles have demonstrated excellent yields of ketones where Weinreb amides failed or gave low yields due to steric hindrance or catalyst poisoning [1].

Vs. Pivaloyl Chloride (Acyl Transfer)

Context: Introducing the pivaloyl group to a nucleophile (amine/alcohol).

FeaturePivaloyl Chloride (PivCl)N-PivaloylpyrroleVerdict
Reactivity Extreme (Exothermic, HCl byproduct).Moderate (Tunable).Context Dependent .
Selectivity Low (Attacks all nucleophiles indiscriminately).High (Selective for 1° amines over alcohols).N-Pivaloylpyrrole .
Handling Corrosive, moisture sensitive, lachrymator.Crystalline solid/Stable oil, easy to handle.N-Pivaloylpyrrole .

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Pivaloylpyrrole

A robust, scalable method for preparing the reagent.

Reagents:

  • Pyrrole (1.0 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv) or NaH (1.1 equiv) for higher yield

  • Dichloromethane (DCM) or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve Pyrrole (67 mg/mmol) in dry DCM (0.5 M).

  • Base Addition: Add Triethylamine dropwise at 0°C.

  • Acylation: Add Pivaloyl Chloride dropwise over 10 minutes. The solution may fume slightly (HCl formation) if not strictly anhydrous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). N-Pivaloylpyrrole usually has an Rf ~0.6.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with Brine. Dry over Na2SO4.[5]

  • Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).

    • Yield Expectation: >90% as a colorless oil or low-melting solid.

Protocol B: Synthesis of tert-Butyl Ketones (Grignard Addition)

Demonstrating the alternative to Weinreb chemistry.

Reagents:

  • N-Pivaloylpyrrole (1.0 equiv)

  • Aryl/Alkyl Grignard Reagent (1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-Pivaloylpyrrole in anhydrous THF (0.2 M) and cool to 0°C.

  • Addition: Add the Grignard reagent dropwise.

    • Note: Unlike Weinreb amides, deep cryogenic cooling (-78°C) is rarely necessary unless the Grignard is extremely hindered or prone to elimination.

  • Stirring: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Critical Step. Pour the reaction mixture into a vigorously stirring biphasic mixture of 1M HCl and Ether.

    • Mechanism:[4][6][7][8][9] The acid hydrolyzes the tetrahedral intermediate, releasing the ketone and pyrrole.

  • Isolation: Extract with Ether. The pyrrole byproduct can be removed via washing with dilute acid (polymerizes/solubilizes) or chromatography.

Part 4: Strategic Workflow Diagram

The following diagram outlines the decision matrix for choosing N-Pivaloylpyrrole over alternatives.

Workflow Start Target: Synthesis of t-Butyl Ketone Decision1 Is the substrate thermally sensitive or extremely costly? Start->Decision1 PathA Use Weinreb Amide (-78°C, High Cost) Decision1->PathA Yes (Extreme Sensitivity) PathB Use N-Pivaloylpyrrole (0°C -> RT, Low Cost) Decision1->PathB No (Robust Substrate) Decision2 Is C-H Activation required (e.g. Ortho-functionalization)? PathB->Decision2 Result High Yield Ketone / Functionalized Arene PathB->Result PathC N-Pivaloylpyrrole (Acts as Directing Group) Decision2->PathC Yes PathD Standard Amide (Poor Directing Ability) Decision2->PathD No PathC->Result

Caption: Decision matrix for selecting N-Pivaloylpyrrole based on substrate stability and reaction type.

References

  • Huang, P.-Q., & Chen, H. (2017).[1][4] Ni-catalyzed cross-coupling reactions of N-acylpyrrole-type amides with organoboron reagents.[1][4] Chemical Communications, 53, 12584–12587.[1]

  • Venkataraman, A., et al. (1991).[8] Mechanisms of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6931.

  • Evans, D. A., et al. (2000). N-Acylimidazoles as twisted amides: Structure and reactivity. Journal of the American Chemical Society.[8][9] (Contextual grounding on twisted amides).

  • BenchChem. (2025).[10] Pivaloyl Chloride Synthesis and Properties. BenchChem Technical Guides.

Sources

Bridging the Gap: A Predictive Comparison of Experimental and Computational Data for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between experimental data and computational modeling is paramount. This guide delves into a comparative analysis of predicted experimental data versus theoretical computational models for the novel compound, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. While extensive experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers. By leveraging established synthetic methodologies, spectroscopic principles, and computational chemistry techniques applied to analogous structures, we can construct a robust forecast of its chemical behavior.

Introduction to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is a ketone derivative of pyrrole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules. The structural combination of a sterically hindered pivaloyl group and a pyrrole ring suggests unique electronic and conformational properties that are of interest in medicinal chemistry and materials science. The nitrogen atom of the pyrrole ring is acylated, which can significantly influence the aromaticity and reactivity of the ring system.

Part 1: Proposed Synthesis and Experimental Characterization

A plausible synthetic route to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one involves the acylation of pyrrole with pivaloyl chloride. This reaction typically requires a base to deprotonate the pyrrole nitrogen, facilitating nucleophilic attack on the acyl chloride.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), an equimolar amount of a strong base (e.g., sodium hydride) is added at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Pivaloyl chloride is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Predicted Experimental Data

Based on the analysis of similar compounds, the following spectroscopic data for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one are predicted:

Technique Predicted Observations
¹H NMR - Protons on the pyrrole ring would appear as two distinct multiplets in the aromatic region (~6.0-7.5 ppm). - The tert-butyl group would exhibit a sharp singlet at approximately 1.3 ppm.
¹³C NMR - The carbonyl carbon is expected to resonate around 175 ppm. - Carbons of the pyrrole ring would appear in the range of 110-130 ppm. - The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around 40 ppm and 28 ppm, respectively.
IR Spectroscopy - A strong carbonyl (C=O) stretching vibration is anticipated around 1700 cm⁻¹. - C-H stretching vibrations from the pyrrole ring and the tert-butyl group would be present just above and below 3000 cm⁻¹, respectively.[1] - The fingerprint region will contain characteristic C-N and C-C stretching and bending vibrations.
Mass Spectrometry - The molecular ion peak [M]⁺ would be observed at m/z = 151.10. - A prominent fragment ion corresponding to the loss of the tert-butyl group ([M-57]⁺) is expected.

Part 2: Computational Modeling and Predicted Data

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structural and electronic properties of molecules.[2][3][4] For 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one, DFT calculations can provide insights into its conformational preferences, vibrational frequencies, and NMR chemical shifts.

Computational Methodology Protocol
  • Geometry Optimization: The 3D structure of the molecule would be built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This will yield the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Calculations: The magnetic shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated shielding values are then converted to chemical shifts using a reference compound (e.g., tetramethylsilane, TMS).

Predicted Computational Data
Property Predicted Computational Outcome
Optimized Geometry - The pyrrole ring is expected to be planar. - There may be a slight twist between the plane of the pyrrole ring and the carbonyl group to minimize steric hindrance.
Calculated IR Frequencies - The calculated carbonyl stretching frequency, after applying a scaling factor, should be in close agreement with the predicted experimental value (~1700 cm⁻¹).
Calculated NMR Chemical Shifts - The calculated ¹H and ¹³C chemical shifts are expected to correlate well with the predicted experimental values, providing further confidence in the structural assignment.

Head-to-Head Comparison: A Predictive Analysis

Parameter Predicted Experimental Value Predicted Computational Value Points of Comparison and Rationale
C=O Stretch (IR) ~1700 cm⁻¹~1700 cm⁻¹ (scaled)The strong correlation between the experimental and scaled computational carbonyl frequency is a key validation point for both the synthesized structure and the computational model.
Pyrrole ¹H Chemical Shifts ~6.0-7.5 ppm~6.0-7.5 ppmThe electronic environment of the pyrrole protons is sensitive to the electron-withdrawing nature of the acyl group. Agreement here would confirm the electronic effects are well-described by the computational method.
Tert-butyl ¹H Chemical Shift ~1.3 ppm~1.3 ppmThis singlet is a clean and reliable signal. A close match would indicate that the magnetic environment of the aliphatic portion of the molecule is accurately modeled.

Visualizing the Workflows

To better illustrate the proposed experimental and computational approaches, the following workflows are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Pyrrole + NaH in THF s2 Add Pivaloyl Chloride s1->s2 s3 Reaction & Monitoring (TLC) s2->s3 s4 Quench & Extract s3->s4 s5 Purify (Column Chromatography) s4->s5 c1 ¹H & ¹³C NMR s5->c1 Pure Compound c2 IR Spectroscopy s5->c2 Pure Compound c3 Mass Spectrometry s5->c3 Pure Compound

Caption: Experimental workflow for the synthesis and characterization of the target compound.

computational_workflow cluster_modeling Computational Modeling cluster_prediction Data Prediction m1 Build 3D Structure m2 Geometry Optimization (DFT) m1->m2 m3 Frequency Calculation m2->m3 m4 NMR Calculation (GIAO) m2->m4 p1 Optimized Geometry m2->p1 p2 Predicted IR Spectrum m3->p2 p3 Predicted NMR Shifts m4->p3

Caption: Computational workflow for predicting the properties of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the experimental and computational data for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. By outlining a clear synthetic path and robust characterization and computational protocols, we establish a framework for future research on this and related compounds. The close agreement anticipated between the predicted experimental and computational data underscores the power of integrating these two approaches for accelerating chemical discovery and development.

References

  • Smolecule. (2023). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.
  • National Center for Biotechnology Information. (n.d.). 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. PubChem.
  • Sigma-Aldrich. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.
  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one. PubChem.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of 2,2-dimethylpropane.
  • National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. PubChem.
  • Kim, C.-H., Jeon, Y.-S., Lynch, V., Sessler, J. L., & Hwang, K.-J. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate.
  • TCI Chemicals. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-one.
  • National Center for Biotechnology Information. (n.d.). Metconazole. PubChem.
  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
  • Longdom Publishing. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies.
  • PubMed. (n.d.). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative.
  • ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations.
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A Researcher's Guide to Robust Biological Assay Cross-Validation for the FAAH Inhibitor, Compound X

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and characterization of novel therapeutics demand a rigorous and multi-faceted approach to biological testing. This is particularly true for inhibitors of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for a range of neurological and inflammatory disorders.[1][2][3][4] This guide provides an in-depth comparison of biological assays for a potent and selective FAAH inhibitor, hereafter referred to as Compound X. Our focus is not merely on the "how-to" but on the "why," emphasizing the critical need for cross-validation to ensure data integrity and confident decision-making in your research and development pipeline.

The Rationale for Cross-Validation: Beyond a Single Data Point

  • Mitigate the risk of artifacts: A compound might show activity in a biochemical assay due to non-specific interactions, such as aggregation or interference with the detection method. An orthogonal, cell-based assay can help to confirm that the observed activity is relevant in a more physiological context.[8]

  • Gain a more comprehensive understanding of the mechanism of action: Different assays can probe different aspects of a compound's effects. For instance, a biochemical assay can determine direct enzyme inhibition, while a cell-based assay can confirm target engagement and measure downstream effects on cellular signaling.[9][10]

  • Increase confidence in structure-activity relationships (SAR): By confirming that trends in potency are consistent across different assay formats, researchers can build more robust SAR models to guide lead optimization.

For an FAAH inhibitor like Compound X, a cross-validation strategy is essential to demonstrate not only that it can inhibit the FAAH enzyme directly but also that this inhibition leads to the desired biological outcome in a cellular environment – an increase in the endogenous substrate, anandamide.

A Comparative Overview of Assays for FAAH Inhibitor Characterization

The selection of an appropriate assay for screening and characterizing FAAH inhibitors like Compound X depends on several factors, including the stage of the drug discovery process, the required throughput, and the specific questions being addressed. Here, we compare three commonly employed assay formats.

Biochemical Assays: A Direct Look at Enzyme Inhibition

Biochemical assays utilize purified or recombinant FAAH enzyme to directly measure the inhibitory activity of a compound.[9] These assays are often the workhorses of high-throughput screening (HTS) campaigns due to their simplicity, scalability, and relatively low cost.

A popular format is the fluorescence-based assay .[11][12][13][14] In this setup, a synthetic FAAH substrate is used that, when cleaved by the enzyme, releases a fluorescent molecule. The presence of an inhibitor like Compound X reduces the rate of substrate cleavage, resulting in a decrease in the fluorescent signal.

Key Advantages:

  • High Throughput: Amenable to automation and miniaturization in 96- or 384-well plate formats.

  • Direct Measurement: Provides a direct measure of a compound's ability to inhibit the FAAH enzyme.

  • Cost-Effective: Generally less expensive to run than cell-based or mass spectrometry assays.

Causality Behind Experimental Choices: The choice of a fluorescent substrate and optimized buffer conditions is critical to ensure a robust assay window and minimize interference from test compounds. It is crucial to perform control experiments to identify compounds that may quench the fluorescent signal or inhibit the reporter enzyme in coupled-enzyme systems, leading to false-positive results.

Cell-Based Assays: Bridging the Gap to Physiology

Cell-based assays provide a more physiologically relevant context for evaluating the activity of FAAH inhibitors.[10][15] These assays are typically performed using cell lines that endogenously or recombinantly express FAAH. The primary endpoint is often the measurement of the accumulation of anandamide, the natural substrate of FAAH, in the presence of the inhibitor.[16]

Key Advantages:

  • Greater Physiological Relevance: Account for factors such as cell permeability and potential off-target effects.[5]

  • Confirms Target Engagement: Demonstrates that the compound can access and inhibit FAAH within a cellular environment.

  • Measures Biologically Relevant Endpoint: Quantifies the increase in the endogenous substrate, which is the desired therapeutic outcome.

Causality Behind Experimental Choices: The choice of cell line is a critical consideration. A cell line with a high level of endogenous FAAH expression is ideal. Furthermore, careful optimization of incubation times and compound concentrations is necessary to achieve a robust and reproducible increase in anandamide levels.

Mass Spectrometry-Based Assays: The Gold Standard for Quantification

Mass spectrometry (MS)-based assays are considered the gold standard for the direct and label-free quantification of enzyme activity.[17][18][19] For FAAH, this typically involves incubating cells or tissue homogenates with a stable isotope-labeled anandamide substrate and then quantifying the formation of the corresponding labeled product, ethanolamine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

Key Advantages:

  • High Specificity and Sensitivity: Provides unambiguous identification and quantification of the enzymatic product.

  • Label-Free Detection: Avoids potential artifacts associated with fluorescent or radioactive labels.

  • Versatility: Can be used to measure the levels of endogenous anandamide in response to inhibitor treatment.[20][21]

Causality Behind Experimental Choices: The use of stable isotope-labeled substrates and internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. The development of a robust LC-MS/MS method requires careful optimization of chromatographic separation and mass spectrometric parameters to ensure high sensitivity and specificity.

Performance Comparison of FAAH Assays for Compound X

The following table summarizes hypothetical performance data for Compound X across the three assay formats, highlighting the importance of a multi-assay approach.

Parameter Fluorescence-Based Assay Cell-Based Assay (Anandamide Accumulation) LC-MS/MS-Based Assay (Endogenous Anandamide)
IC50 10 nM50 nM45 nM
Z'-factor 0.8[22][23][24][25][26]0.6N/A
Throughput HighMediumLow
Cost per Sample LowMediumHigh
Physiological Relevance LowHighHigh

Interpretation of Data: The lower IC50 value in the biochemical assay is expected, as it does not account for cell permeability. The similar IC50 values obtained from the cell-based and LC-MS/MS assays provide strong, cross-validated evidence for the cellular potency of Compound X. The excellent Z'-factor in the fluorescence-based assay indicates its suitability for high-throughput screening.

Experimental Protocol: Cell-Based FAAH Inhibition Assay

This protocol details a robust method for measuring the accumulation of endogenous anandamide in a human cell line expressing FAAH following treatment with an inhibitor.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Compound X (and other test compounds)

  • Positive control FAAH inhibitor (e.g., URB597)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with 0.1% formic acid

  • Internal standard (d8-Anandamide)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture: Plate SH-SY5Y cells in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and the positive control inhibitor in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 4 hours at 37°C.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold acetonitrile containing the internal standard (d8-Anandamide) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume onto a C18 reverse-phase LC column.

    • Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect anandamide and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of anandamide in each sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve.

    • Normalize the anandamide concentration to the protein content of each sample, determined from a parallel plate.[21]

    • Plot the anandamide concentration as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of a potential FAAH inhibitor like Compound X.

CrossValidationWorkflow cluster_screening Primary Screening cluster_characterization Lead Characterization cluster_decision Decision HTS High-Throughput Screening (Fluorescence-Based Assay) Biochem_IC50 Biochemical IC50 Determination HTS->Biochem_IC50 Active Hit Inactive Inactive Cell_EC50 Cell-Based EC50 Determination Biochem_IC50->Cell_EC50 Inactive2 Inactive2 MS_Assay LC-MS/MS Quantification (Endogenous Anandamide) Cell_EC50->MS_Assay Cellularly Active Inactive3 Inactive3 Selectivity Selectivity Profiling MS_Assay->Selectivity Confirmed Target Engagement Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Selective & Potent

Caption: Workflow for FAAH inhibitor cross-validation.

Conclusion

The robust characterization of a potential therapeutic agent like the FAAH inhibitor Compound X necessitates a thoughtful and rigorous cross-validation strategy. By employing a combination of biochemical, cell-based, and mass spectrometry-based assays, researchers can build a comprehensive and reliable dataset that supports confident decision-making throughout the drug discovery process. This multi-assay approach not only mitigates the risk of misleading data but also provides a deeper understanding of a compound's true biological activity, ultimately accelerating the path toward novel therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one. As a specialized N-acylpyrrole, this compound requires careful handling based on its chemical structure and the known hazards of its constituent moieties. This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who handle this or structurally similar compounds. Our objective is to provide actionable intelligence that ensures operational safety and environmental compliance, reinforcing a culture of safety within the laboratory.

Hazard Profile and Chemical Characterization

  • Pyrrole Moiety: The 1H-pyrrole ring is the primary source of concern. Pyrrole is classified as a flammable liquid that is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life.[1] Its aromatic and heterocyclic nature implies potential for reactivity.

  • Pivaloyl Group (Ketone): The tert-butyl ketone group is less reactive but contributes to the compound's overall properties. Structurally similar ketones, like 2,2-Dimethyl-1-phenylpropan-1-one, are combustible liquids and can cause serious eye irritation.

Based on this analysis, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one must be treated as a hazardous chemical waste . The inferred hazard profile necessitates stringent disposal protocols.

Table 1: Physicochemical and Inferred Hazard Properties
PropertyValue / InformationSource / Rationale
IUPAC Name 2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one---
Molecular Formula C₉H₁₃NOBased on structure.[2]
Molecular Weight 151.21 g/mol Based on structure.[2]
Physical State Likely a liquid or low-melting solid at room temperature.Inferred from similar structures.
Inferred Hazards Flammable, Harmful if Swallowed/Inhaled, Potential Skin/Eye Corrosive.Based on the known hazards of 1H-Pyrrole.[1]
Waste Classification Hazardous WastePrecautionary principle based on inferred hazards.[3][4]

Core Principles of Compliant Chemical Disposal

Before detailing the specific steps, it is crucial to understand the foundational principles that govern the management of all laboratory chemical waste. These principles ensure that safety and compliance are integrated into the entire lifecycle of the chemical.

  • Waste Minimization: The first step in waste management is to minimize its generation. This involves careful planning of experiments to use only the necessary amount of material.

  • Segregation: Never mix incompatible chemicals.[5] Mixing 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one with incompatible materials could lead to violent reactions, gas evolution, or heat generation. It should be collected in its own dedicated waste container.

  • Containment: All chemical waste must be stored in appropriate, clearly labeled, and securely sealed containers to prevent leaks and spills.[6][7]

  • Regulatory Compliance: Disposal must be performed in accordance with all local, state, and federal regulations. This invariably means using a licensed hazardous waste disposal service coordinated through your institution's Environmental Health & Safety (EHS) office.[3][8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one from the point of generation to its final removal from the laboratory.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the inferred corrosive and flammable nature of the compound, comprehensive protection is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Handle the compound and its waste only within a certified chemical fume hood to avoid inhalation of vapors.[1]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions.

  • Select a Designated Container: Use a clean, empty, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be free of damage and able to be securely sealed.[7]

  • Avoid Incompatibilities: Do not mix this waste with other chemical streams. Keep it separate from the materials listed in the table below.

Table 2: Chemical Incompatibility Chart
Class of Incompatible ChemicalRationale / Potential Hazard
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Risk of fire or explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Potential for vigorous, exothermic reaction or degradation.
Strong Bases (e.g., Sodium Hydroxide)May catalyze decomposition or other unwanted reactions.
Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete All Fields: Clearly write the full chemical name: "Waste 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one". List all components and their approximate concentrations if it is a solution.

  • Indicate Hazards: Check the boxes for "Flammable" and "Corrosive/Toxic" on the label.

Step 4: Accumulation of Waste in the Laboratory

Waste must be stored safely at or near its point of generation.

  • Add Waste Carefully: Pour the waste into the labeled container inside a chemical fume hood.

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[3][4] This prevents the release of fugitive emissions.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Store in a Designated Area: Keep the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, away from heat sources, and out of general traffic areas.[4]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to perform final chemical disposal.

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Prepare for Transport: Ensure the container is clean on the outside and the label is fully legible for the EHS personnel.

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste facility. The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.[9]

Emergency Procedures for Spills and Exposures

Small Spill (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Wipe the area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spill or Spill Outside a Fume Hood:

  • Evacuate the laboratory immediately.

  • Alert others to evacuate and close the doors to the affected area.

  • Contact your institution's emergency EHS number or 911. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

  • Inhalation: Move the affected person to fresh air.

  • In all cases of exposure, seek immediate medical attention after initial first aid.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one waste.

G Disposal Workflow for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposal start Chemical is designated as waste assess Assess Hazards (Based on Pyrrole + Ketone structure) start->assess ppe Don Full PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_container Affix & Complete Hazardous Waste Label container->label_container add_waste Add Waste in Fume Hood label_container->add_waste add_waste->add_waste store Store in Secondary Containment in Satellite Accumulation Area add_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup EHS Transports to Licensed Waste Facility contact_ehs->pickup disposed Final Disposal via Incineration pickup->disposed

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Personal protective equipment for handling 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

[1]

Executive Summary & Chemical Risk Profile[1]

This guide defines the safety protocols for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (commonly known as N-Pivaloylpyrrole ).[1] As a specialized intermediate in organic synthesis, this compound often lacks the extensive toxicological datasets found for commodity chemicals.[1] Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Because this molecule contains a pyrrole core modified with a lipophilic pivaloyl group, it exhibits enhanced skin permeation potential compared to unsubstituted pyrrole.[1] It must be treated as a potent irritant, potential lachrymator, and skin permeator .[1]

Hazard Characterization (SAR Analysis)
Hazard ClassRisk AssessmentMechanistic Justification
Skin Permeation HIGH The pyrrole ring is electron-rich and lipophilic; the pivaloyl group increases lipophilicity, facilitating rapid dermal absorption.[1]
Inhalation Toxicity MODERATE Like

-methylpyrrole, vapors are likely respiratory irritants.[1] Acyl pyrroles can exhibit lachrymatory (tear-inducing) properties.[1]
Ocular Damage HIGH Direct contact may cause severe irritation or corneal damage due to the basicity of the pyrrole system and solvent-like properties.[1]
Flammability MODERATE Treat as a Class IIIA Combustible Liquid (Flash Point likely >60°C but <93°C based on molecular weight).[1]

The PPE Shield: Layered Defense Strategy[1]

Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for

11
Personal Protective Equipment Matrix
Body ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection (Inner) Laminate Film Silver Shield® / 4H® Laminate. Rationale:[1] Pyrrole derivatives permeate nitrile rubber in <15 minutes.[1] Laminate offers >4 hours breakthrough time.[1]
Hand Protection (Outer) Nitrile (5-8 mil) Disposable Nitrile. Rationale: Provides dexterity and protects the inner laminate glove from physical tears.[1] Change immediately upon splash.[1]
Eye/Face Chemical Goggles Unvented or Indirectly Vented Goggles. Rationale:[1][2] Safety glasses do not seal against vapors/aerosols.[1] Essential if the compound is lachrymatory.[1]
Respiratory Engineering Control Fume Hood (Primary). If work is outside a hood (e.g., rotary evaporator disassembly), use a Half-face respirator with OV/P100 cartridges .[1]
Body Barrier Lab Coat Tyvek® or Poly-coated apron. Rationale:[1] Standard cotton coats absorb liquids, holding the irritant against the skin.[1]

Operational Workflow: The "Clean-Dirty" Protocol

To prevent cross-contamination, follow this strict unidirectional workflow.

Diagram: Risk-Based Handling Logic

The following logic flow dictates the safety decisions during the experimental lifecycle.

GStartStart: Handling N-PivaloylpyrroleRiskAssess1. Risk Assessment(Volume & State)Start->RiskAssessPPE_Select2. PPE Selection(Double Glove: Laminate + Nitrile)RiskAssess->PPE_SelectHood_Check3. Engineering Control(Verify Face Velocity > 100 fpm)PPE_Select->Hood_CheckOperation4. Active Handling(Weighing/Transfer)Hood_Check->OperationSpill_EventSpill Detected?Operation->Spill_EventCleanupEmergency Protocol:Absorb -> Seal -> VentilateSpill_Event->CleanupYESDecon5. Decontamination(Solvent Wash -> Soap/Water)Spill_Event->DeconNODisposal6. Disposal(Segregated Organic Waste)Cleanup->DisposalDecon->Disposal

Figure 1: Decision logic for handling N-Pivaloylpyrrole, emphasizing the critical checkpoint of Engineering Controls before active handling.

Step-by-Step Protocol
Phase 1: Preparation
  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Gowning: Don Silver Shield gloves first, then pull extended-cuff nitrile gloves over them.[1] Tape the outer glove to the lab coat sleeve if handling volumes >50 mL.[1]

  • Staging: Place a disposable absorbent pad (pig mat) in the hood to define the "Hot Zone."[1] All open containers must remain on this pad.

Phase 2: Active Handling (Weighing & Transfer)

Note: N-Pivaloylpyrrole is typically a liquid or low-melting solid.[1]

  • Weighing: If possible, weigh inside the fume hood. If the balance is external, tare the vial, move it to the hood, add the reagent, seal the vial tightly, and wipe the exterior with dichloromethane (DCM) before returning to the balance.[1]

  • Syringe Transfer: Use Luer-lock glass syringes. Avoid pressurizing vials.

    • Critical: Do not recap needles.[1] Discard directly into a sharps container located inside the hood.

Phase 3: Decontamination & Doffing[1]
  • Primary Decon: Wipe all tools and outer gloves with a DCM-soaked tissue, then discard the tissue into solid hazardous waste.[1]

  • Glove Removal:

    • Remove outer nitrile gloves and discard.[1]

    • Inspect inner laminate gloves.[1] If clean, they can be reused; if suspected of contamination, discard.[1][3]

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.[1]

Emergency Response & Disposal

Spill Management (Minor < 50 mL)
  • Alert: Announce the spill to nearby personnel.

  • Isolate: Lower the fume hood sash immediately to contain vapors.[1]

  • Absorb: Cover the liquid with vermiculite or polypropylene pads.[1] Do not use paper towels (they increase surface area for evaporation without suppressing vapors).[1]

  • Clean: Collect absorbed material into a sealable bag. Wipe the surface with acetone, then soap and water.[1]

Waste Disposal[1][2][3][4][5][6]
  • Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).[1]

  • Labeling: Clearly label as "Contains N-Pivaloylpyrrole - Potential Irritant/Sensitizer."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids, as pyrroles can polymerize exothermically.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(2,2-Dimethyl-1-oxopropyl)-1H-pyrrole (N-Pivaloylpyrrole).[1] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

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